Boc-L-isoleucine hemihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t2*7-,8-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGJSARLXBZKTA-AQHOMMPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Boc-L-Isoleucine Hemihydrate: Properties, Applications, and Analytical Protocols
Abstract
This technical guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate (Boc-L-isoleucine hemihydrate), a pivotal amino acid derivative for peptide synthesis and pharmaceutical research. The document elucidates its core chemical and physical properties, safe handling procedures, and its critical role as a chiral building block. Furthermore, it details standardized protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound in Peptide Chemistry
N-α-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate is a derivative of the essential amino acid L-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This strategic protection is fundamental to the Boc-based strategy of solid-phase peptide synthesis (SPPS), a methodology developed by Nobel laureate Bruce Merrifield.[1] The Boc group effectively prevents undesired reactions at the N-terminus during peptide chain elongation, ensuring the precise incorporation of isoleucine into the desired sequence.[1][2]
The hemihydrate form indicates the presence of one molecule of water for every two molecules of Boc-L-isoleucine. This crystalline form is often favored for its stability and ease of handling.[3] The unique branched side-chain of isoleucine introduces steric hindrance, making the selection of appropriate coupling reagents and reaction conditions crucial for efficient peptide bond formation.[4] This guide will delve into the essential chemical properties that dictate its reactivity and provide practical, field-proven insights for its application and analysis.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and research. These properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | bis((2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid);hydrate | [5] |
| Synonyms | Boc-L-Ile-OH·½H₂O, Boc-(2S,3S)-2-amino-3-methylpentanoic acid hemihydrate | [3] |
| CAS Number | 204138-23-8 | [3] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [3] |
| Molecular Weight | 240.30 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Melting Point | 55 - 73 °C (Note: Reported ranges vary, e.g., 55-65 °C, 69-73 °C) | [3][6] |
| Optical Rotation | [α]D²⁰ = +10.5 ± 1.5° (c=1 in EtOH) | [3] |
| Solubility | Soluble in methanol; Insoluble in water. Quantitative data not readily available. | [7] |
It is important to note the variability in the reported melting point, which may be attributed to differences in purity, crystalline form, or measurement technique. Researchers should consider the value stated in the certificate of analysis for their specific lot.
Applications in Synthesis and Research
This compound is a cornerstone in several areas of scientific endeavor:
-
Peptide Synthesis : As a fundamental building block, it is extensively used in the synthesis of therapeutic peptides and other biologically active polypeptides. The Boc protecting group's stability and facile cleavage under acidic conditions make it ideal for stepwise peptide elongation.[2][3]
-
Pharmaceutical Research and Drug Development : The incorporation of isoleucine residues is critical for the biological activity of many peptide-based drugs. This compound serves as a key starting material in the development of novel therapeutics for a range of conditions, including metabolic disorders and cancer.[2]
-
Protein Engineering and Functional Studies : Researchers utilize this compound to create modified proteins to study structure-function relationships, protein folding mechanisms, and the specific roles of isoleucine in protein-protein interactions and overall stability.[3]
Safety, Handling, and Storage
While this compound is not classified as a hazardous substance according to OSHA and GHS standards, adherence to good laboratory practice is essential.[8][9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Handling : Avoid inhalation of dust by handling in a well-ventilated area or using a fume hood. Minimize dust generation during transfer.[8]
-
Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 2-8°C is recommended.[3]
-
First Aid Measures :
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Analytical Characterization Protocols
Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. The following sections provide detailed, step-by-step methodologies for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. While the following data is based on the anhydrous form, the hemihydrate will show a similar spectrum with the addition of a water peak.
¹H NMR (Proton NMR) Protocol:
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis :
-
Expected Chemical Shifts (in CDCl₃) :
-
δ ~5.02 ppm (doublet, 1H, NH)
-
δ ~4.30 ppm (doublet of doublets, 1H, α-CH)
-
δ ~1.83-1.99 ppm (multiplet, 1H, β-CH)
-
δ ~1.46 ppm (singlet, 9H, Boc C(CH₃)₃)
-
δ ~1.15-1.54 ppm (multiplet, 2H, γ-CH₂)
-
δ ~0.98 ppm (doublet, 3H, γ-CH₃)
-
δ ~0.94 ppm (triplet, 3H, δ-CH₃)[7]
-
-
The presence of water in the hemihydrate will result in a peak (typically broad) in the spectrum, the position of which is solvent-dependent.
-
¹³C NMR (Carbon NMR) Protocol:
-
Sample Preparation : Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) as for ¹H NMR.
-
Data Acquisition : Acquire the ¹³C NMR spectrum.
-
Data Analysis :
-
Expected Chemical Shifts (in CDCl₃) :
-
δ ~177.2 ppm (C=O, carboxylic acid)
-
δ ~155.9 ppm (C=O, Boc)
-
δ ~80.2 ppm (C, Boc quaternary)
-
δ ~58.0 ppm (α-C)
-
δ ~37.9 ppm (β-C)
-
δ ~28.5 ppm (CH₃, Boc)
-
δ ~25.0 ppm (γ-CH₂)
-
δ ~15.7 ppm (γ-CH₃)
-
δ ~11.8 ppm (δ-CH₃)[7]
-
-
Caption: Structural assignments for NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
FT-IR Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition : Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis :
-
Expected Characteristic Peaks :
-
~3348 cm⁻¹ : N-H stretching (amide).
-
~2970 cm⁻¹ : C-H stretching (aliphatic).
-
~1710 cm⁻¹ : C=O stretching (carboxylic acid).
-
~1660 cm⁻¹ : C=O stretching (Boc urethane).
-
~1504 cm⁻¹ : N-H bending (amide II).
-
~1368 cm⁻¹ : C-H bending (gem-dimethyl of Boc group).
-
~1159 cm⁻¹ : C-O stretching.[7]
-
-
The presence of water of hydration may lead to a broad O-H stretching band in the region of 3500-3200 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound.
Reversed-Phase HPLC Protocol:
-
System Preparation :
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 214 nm.
-
-
Sample Preparation : Prepare a sample solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Gradient Elution :
-
Start with a gradient of 10-90% Mobile Phase B over 20-30 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate the column.
-
-
Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity of ≥99% is common for this reagent.[3]
Caption: General workflow for HPLC purity analysis.
Conclusion
This compound is an indispensable reagent in modern peptide chemistry and pharmaceutical development. Its well-defined chemical properties, coupled with established protocols for its use and analysis, make it a reliable and efficient building block for the synthesis of complex peptides. This guide provides the foundational technical knowledge required for its effective and safe application in a research and development setting. By understanding its characteristics and employing rigorous analytical validation, scientists can ensure the integrity and success of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C22H44N2O9 | CID 45072434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
Introduction: The Architectural Significance of a Key Building Block
An In-depth Technical Guide to the Molecular Structure of Boc-L-isoleucine Hemihydrate
In the intricate field of peptide synthesis and pharmaceutical development, the precision of each molecular component is paramount. Nα-(tert-butyloxycarbonyl)-L-isoleucine, commonly known as Boc-L-isoleucine, is a cornerstone reagent, indispensable for the widely adopted Boc Solid-Phase Peptide Synthesis (Boc-SPPS) strategy.[1] This guide delves into the specific molecular architecture of its hemihydrate form, a crystalline solid that offers enhanced stability and handling characteristics crucial for reproducible, high-yield synthesis.[2]
Understanding the structure of this compound is not merely an academic exercise. It provides critical insights into the compound's stability, reactivity, and the challenges it presents in peptide synthesis, such as the steric hindrance of its β-branched side chain.[3] This document will elucidate the stereochemistry, the role of the Boc protecting group, and the integral function of the water molecule in forming the stable hemihydrate crystal lattice. We will explore the advanced analytical techniques used to confirm this structure and discuss the profound implications of its architecture on its application in creating therapeutic peptides and other complex biomolecules.[1][2]
Core Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data represent the foundational parameters for its handling, storage, and application in synthetic protocols. Proper storage at 2-8°C in a dry, sealed environment is essential to maintain its structural integrity.[4][5][]
| Property | Value | References |
| IUPAC Name | bis((2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid);hydrate | [7] |
| Synonyms | Boc-L-Ile-OH·½H₂O, Boc-(2S,3S)-2-amino-3-methylpentanoic acid hemihydrate | [2][8] |
| CAS Number | 204138-23-8 | [2][9] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [2][8][9] |
| Molecular Weight | 240.30 g/mol | [2][][9] |
| Appearance | White to off-white crystalline powder | [2][10] |
| Melting Point | 55 - 65 °C | [2][] |
| Optical Rotation | [a]D20 = +10.5 ± 1.5° (c=1 in EtOH) | [2] |
| Solubility | Soluble in methanol; Insoluble in water | [11] |
A Deeper Look into the Molecular Architecture
The structure of this compound is a convergence of three critical elements: the L-isoleucine core with its specific stereochemistry, the acid-labile Boc protecting group, and the stabilizing water molecule integrated into the crystal lattice.
The L-Isoleucine Stereocenter: A Foundation of Chirality
L-isoleucine, or (2S,3S)-2-amino-3-methylpentanoic acid, possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). This specific stereoisomer is the naturally occurring form incorporated into proteins. Maintaining this stereochemical integrity during peptide synthesis is non-negotiable for ensuring the biological activity of the final peptide. The bulky, hydrophobic sec-butyl side chain is a defining feature, creating significant steric hindrance. This bulkiness can impede the rate of peptide bond formation, necessitating the careful selection of coupling reagents and optimized reaction conditions to prevent side reactions and ensure high coupling efficiency.[3]
The Boc Protecting Group: Enabling Controlled Synthesis
The tert-butyloxycarbonyl (Boc) group is an essential feature, temporarily masking the nucleophilicity of the α-amino group of isoleucine.[1] This protection is the cornerstone of the Boc-SPPS methodology, preventing uncontrolled polymerization and directing the reaction to the C-terminal carboxyl group.[12]
Key attributes of the Boc group include:
-
Stability: It is robust under the basic or neutral conditions required for peptide coupling, preventing premature deprotection.[]
-
Acid Lability: The Boc group is efficiently and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), regenerating the N-terminal amine for the next coupling cycle.[10][12] This orthogonal deprotection strategy is fundamental to the success of stepwise peptide elongation.
The Role of Water: The Hemihydrate Crystal Structure
The term "hemihydrate" signifies that the crystal lattice incorporates one water molecule for every two molecules of Boc-L-isoleucine. This is not superficial moisture but an integral part of the crystal's structure. The water molecule acts as a molecular bridge, forming hydrogen bonds with the carboxyl groups and potentially the carbamate moieties of adjacent Boc-L-isoleucine molecules. This hydrogen-bonding network provides significant thermodynamic stability to the crystal, resulting in a solid that is often more crystalline, less hygroscopic, and easier to handle than its anhydrous counterpart. While specific crystallographic data for this exact compound is not publicly available in the search results, the structure of similar amino acid hydrates reveals that such networks are common and crucial for stabilizing the overall conformation.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 7. This compound | C22H44N2O9 | CID 45072434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 12. peptide.com [peptide.com]
- 14. X-ray studies on crystalline complexes involving amino acids and peptides. IX. Crystal structure of L-ornithine L-aspartate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Boc-L-isoleucine Hemihydrate
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-α-(tert-butoxycarbonyl)-L-isoleucine (Boc-L-isoleucine), with a specific focus on the isolation of its stable hemihydrate form. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development who utilize Boc-protected amino acids as fundamental building blocks in solid-phase peptide synthesis (SPPS) and other synthetic applications. The guide delves into the mechanistic rationale behind the synthetic strategy, offers a detailed, step-by-step experimental protocol, and outlines the purification process designed to yield the crystalline hemihydrate. Furthermore, it covers the essential analytical techniques for the characterization and quality control of the final product, ensuring its suitability for downstream applications.
Introduction: The Significance of Boc-L-isoleucine in Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS).[1] Its widespread use stems from its stability under a variety of reaction conditions and its facile, acid-labile removal, which allows for the selective deprotection of the N-terminal amino group during peptide chain elongation.[1] Boc-L-isoleucine, a derivative of the essential amino acid L-isoleucine, is a critical reagent in the synthesis of a vast array of peptides and peptidomimetics with therapeutic and biological significance.
The isolation of Boc-L-isoleucine as a hemihydrate offers several practical advantages in a laboratory and manufacturing setting. The crystalline nature of the hemihydrate facilitates easier handling, weighing, and storage compared to the often oily or amorphous anhydrous form. Moreover, the well-defined stoichiometry of the hydrate provides a consistent level of purity and can enhance the stability of the compound. This guide will, therefore, not only detail the synthesis of Boc-L-isoleucine but also provide a robust protocol for its purification to obtain the desirable hemihydrate form.
The Synthesis of Boc-L-isoleucine: A Mechanistic Perspective
The synthesis of Boc-L-isoleucine is typically achieved through the reaction of L-isoleucine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2] This reaction proceeds via a nucleophilic acyl substitution mechanism.
The Role of the Base and the Reaction Mechanism
The primary role of the base, commonly sodium hydroxide (NaOH), is to deprotonate the carboxylic acid group of L-isoleucine, thereby increasing the solubility of the amino acid in the aqueous reaction medium. While the amino group is the primary nucleophile, the basic conditions ensure that it remains in its more nucleophilic free amine form rather than the protonated ammonium species.
The reaction mechanism can be summarized as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the L-isoleucine amino group attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.
-
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of an unstable tetrahedral intermediate.
-
Collapse of the Intermediate: The intermediate collapses, leading to the formation of the N-Boc protected L-isoleucine and the liberation of a tert-butyl carbonate anion.
-
Byproduct Decomposition: The tert-butyl carbonate is unstable and subsequently decomposes to form tert-butanol and carbon dioxide gas. The evolution of CO₂ provides a thermodynamic driving force for the reaction.
Experimental Protocol: Synthesis of Crude Boc-L-isoleucine
This protocol is designed for a laboratory scale synthesis and can be scaled accordingly.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| L-Isoleucine | 131.17 | 13.1 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 205 mL of 1 M solution | 2.05 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 26.2 g | 1.2 |
| Dioxane | - | 70 mL | - |
| Ethyl Acetate (EtOAc) | - | ~400 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Brine Solution | - | ~100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Synthesis Procedure
-
Dissolution of L-Isoleucine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.1 g (100 mmol, 1.0 equiv) of L-isoleucine in 205 mL of 1 M NaOH solution. Cool the solution to 0 °C in an ice bath.[3]
-
Addition of (Boc)₂O: In a separate beaker, dissolve 26.2 g (120 mmol, 1.2 equiv) of di-tert-butyl dicarbonate in 70 mL of dioxane. Slowly add this solution to the cooled L-isoleucine solution over 30 minutes, maintaining the temperature at 0-5 °C.[3]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir the mixture vigorously for 24 hours. The solution should become clear as the reaction progresses.
-
Initial Work-up: After 24 hours, adjust the pH of the reaction solution to approximately 10 with 1 M NaOH if necessary. Transfer the mixture to a separatory funnel and wash with 100 mL of diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic phase.[3]
-
Acidification: Cool the aqueous phase in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product will precipitate or form an oil.[3]
-
Extraction: Extract the product with three 100 mL portions of ethyl acetate. Combine the organic extracts.[2][3]
-
Washing and Drying: Wash the combined organic phase with 100 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude Boc-L-isoleucine as a colorless to pale yellow oil or viscous residue.[3][4]
Purification and Formation of Boc-L-isoleucine Hemihydrate
The crude Boc-L-isoleucine obtained is often an oil and requires purification to obtain a stable, crystalline solid. This protocol is designed to promote the formation of the hemihydrate.
Rationale for Hemihydrate Formation
The formation of a hydrate is dependent on the presence of water in the crystallization system. The ethyl acetate used in the extraction, unless rigorously dried, will contain a sufficient amount of water to be incorporated into the crystal lattice of Boc-L-isoleucine upon crystallization. The use of a non-polar anti-solvent like n-hexane reduces the solubility of the product, promoting crystallization and allowing for the ordered arrangement of Boc-L-isoleucine and water molecules into the stable hemihydrate form.
Purification Protocol
-
Dissolution: Gently heat the crude Boc-L-isoleucine oil and dissolve it in a minimal amount of warm ethyl acetate (approximately 2-3 mL per gram of crude product).
-
Addition of Anti-solvent: While the solution is still warm, slowly add n-hexane with stirring until a persistent cloudiness is observed.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The product should begin to crystallize. For optimal crystal growth and yield, it is advisable to then place the flask in a refrigerator (0-4 °C) for several hours or overnight. If crystallization does not occur, scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation. Seeding with a small crystal of this compound, if available, is also highly effective.[5]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold n-hexane to remove any residual impurities.
-
Drying: Dry the crystals under vacuum at ambient temperature to a constant weight. Avoid excessive heating, as this may lead to the loss of the water of hydration.
Characterization and Quality Control of this compound
To confirm the identity, purity, and hydration state of the final product, a series of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Results for this compound |
| Melting Point | Assess purity and confirm crystalline form | 55-65 °C |
| HPLC | Determine chemical purity | ≥ 99% |
| Optical Rotation | Confirm stereochemical integrity | [α]²⁰/D = +10.5 ± 1.5° (c=1 in EtOH) |
| Karl Fischer Titration | Quantify water content | Approximately 3.75% w/w |
| Thermogravimetric Analysis (TGA) | Determine water content and thermal stability | A weight loss corresponding to the loss of the water of hydration at a specific temperature range. |
| Differential Scanning Calorimetry (DSC) | Characterize thermal transitions | Endothermic peak corresponding to the loss of water, followed by the melting of the anhydrous form. |
| FT-IR Spectroscopy | Confirm functional groups and hydration | Characteristic peaks for N-H, C=O (carbamate and carboxylic acid), and a broad O-H stretch indicating the presence of water. |
| ¹H and ¹³C NMR | Confirm chemical structure | Spectra consistent with the structure of Boc-L-isoleucine. The presence of water may be observed as a broad singlet in the ¹H NMR spectrum. |
Conclusion
This guide provides a detailed and scientifically grounded approach to the synthesis and purification of this compound. By understanding the underlying chemical principles and adhering to the described protocols, researchers can reliably produce high-purity, crystalline material suitable for demanding applications in peptide synthesis and beyond. The stability and ease of handling of the hemihydrate form make it a superior choice for a key building block in the development of novel therapeutics and research tools.
References
Physical characteristics of Boc-L-isoleucine hemihydrate
An In-Depth Technical Guide to the Physical Characteristics of Boc-L-Isoleucine Hemihydrate
Introduction
N-tert-butoxycarbonyl-L-isoleucine, commonly known as Boc-L-isoleucine, is a cornerstone reagent in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] Its hemihydrate form (CAS No. 204138-23-8) is a frequently encountered solid-state variant utilized by researchers and drug development professionals.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function provides stability and enables controlled, sequential peptide bond formation.[2] A thorough understanding of the physical characteristics of this compound is not merely academic; it is a critical prerequisite for ensuring batch-to-batch consistency, optimizing reaction conditions, and guaranteeing the purity and integrity of the final synthetic peptide.
This technical guide provides a comprehensive examination of the key physical and chemical properties of this compound. We will delve into its solid-state properties, spectroscopic signature, and thermal behavior, presenting not just data, but the underlying scientific principles and validated experimental protocols for their determination. The objective is to equip researchers with the expertise to confidently assess the quality and suitability of this vital building block for their work.
Section 1: Core Physicochemical Properties
The fundamental properties of a reagent are the first line of quality assessment. For this compound, these include its appearance, molecular structure, solubility, and optical activity. These parameters provide a rapid, macroscopic indication of identity and purity.
The compound typically presents as a white to off-white crystalline powder.[4][] Deviations from this appearance, such as discoloration or a non-crystalline, oily consistency, may suggest the presence of impurities or residual solvent.[6]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | [][7] |
| Synonyms | Boc-L-Ile-OH·½H₂O, Boc-(2S,3S)-2-amino-3-methylpentanoic acid hemihydrate | [2][] |
| CAS Number | 204138-23-8 | [2][3] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [2][3][] |
| Molecular Weight | 240.30 g/mol | [2][] |
| Appearance | White to off-white powder or crystalline powder | [2][4] |
Solubility Profile
The solubility of Boc-L-isoleucine is a key factor in its application, influencing solvent choice for coupling reactions in peptide synthesis and for purification processes. While the hemihydrate is noted as being insoluble in water, it exhibits good solubility in various organic solvents.[8][9]
-
Slightly Soluble in: Dimethyl Sulfoxide (DMSO).[9]
Causality Insight: The bulky, nonpolar tert-butyl group and the isoleucine side chain dominate the molecule's character, leading to its poor solubility in water despite the presence of a carboxylic acid and a carbamate group. Its solubility in organic solvents like methanol is essential for achieving a homogeneous solution during the activation and coupling steps of peptide synthesis.
Optical Activity
As a chiral molecule derived from L-isoleucine, the compound's optical rotation is a critical measure of its enantiomeric purity. Racemization during synthesis or storage can have profound consequences on the biological activity of the final peptide. Therefore, verifying the specific rotation is a non-negotiable quality control step.
Table 2: Reported Optical Rotation and Melting Point Values
| Parameter | Value | Conditions | References |
| Optical Rotation | +10.5 ± 1.5° | c = 1 in Ethanol, at 20°C | [2] |
| +2.4 to +3.0° | c = 2 in Acetic Acid, at 20°C | [10] | |
| Melting Point | 55 - 65 °C | Not specified | [2][] |
| 50 - 60 °C | Not specified | [4] | |
| 59.0 - 63.0 °C | Not specified | [10] |
Expertise & Experience: The variation in reported optical rotation values is directly attributable to the solvent and concentration used for the measurement. It is imperative to use the same conditions as specified in the certificate of analysis for a valid comparison. Acetic acid can protonate the carboxylate, and ethanol can form hydrogen bonds, both subtly altering the molecular conformation and thus the observed rotation.
Experimental Protocol: Polarimetry for Optical Rotation
This protocol ensures an accurate and reproducible measurement of specific rotation.
-
Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in a 10 mL volumetric flask using absolute ethanol to achieve a concentration (c) of 1 g/100 mL. Ensure the solid is completely dissolved.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (absolute ethanol) in a 1 dm sample cell. The reading should be zeroed.
-
Measurement: Rinse the sample cell with the prepared solution, then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.
-
Data Acquisition: Record the observed rotation (α) at the sodium D-line (589 nm) at a controlled temperature of 20°C. Perform five separate readings and calculate the average.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters (dm) and 'c' is the concentration in g/mL.
-
Validation: The result should fall within the range specified by the supplier (e.g., +9.0° to +12.0°).[2] A significant deviation suggests either enantiomeric contamination or the presence of other optically active impurities.
Section 2: Solid-State Characterization
The solid-state properties of a pharmaceutical precursor are critical as they influence stability, handling, and dissolution kinetics. For this compound, the key characteristics are its melting point, thermal stability, and crystal form.
Melting Point Analysis
The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, whereas a broad or depressed range often indicates the presence of impurities. As noted in Table 2, the reported melting range for the hemihydrate is relatively broad (e.g., 55-65 °C), which is characteristic of hydrated compounds that may lose water prior to or during melting.[2][]
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely crush a small amount of the white powder. Tightly pack the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a digital melting point apparatus.
-
Heating Program: Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting range (approx. 50 °C).
-
Data Acquisition: Once the temperature is within 15 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting range.
-
Validation: The observed range should be compared against the reference value from the certificate of analysis. A range broader than 2-3 °C warrants further investigation into the sample's purity.
Thermal Analysis (TGA & DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for characterizing hydrated compounds.
-
TGA measures the change in mass as a function of temperature, directly quantifying the water content. For a perfect hemihydrate (0.5 moles of water per mole of compound), a theoretical weight loss of 3.75% is expected (9.01 g/mol H₂O / 240.30 g/mol total MW).
-
DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like dehydration (endotherm), melting (endotherm), and decomposition (exotherm).
Trustworthiness: The combination of TGA and DSC provides a self-validating system. The weight loss observed in TGA should correspond to an endothermic event in the DSC thermogram. The subsequent sharp endotherm in the DSC should then correspond to the melting of the anhydrous material.
Caption: Logical relationship between TGA and DSC data for confirming a hemihydrate.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan (for DSC) and a ceramic TGA pan (for TGA).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with dry nitrogen at a flow rate of 50 mL/min.
-
Thermal Program: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min.
-
Data Analysis (TGA): Analyze the resulting thermogram for a distinct weight loss step. The onset temperature and the percentage weight loss should be recorded. The theoretical loss for the hemihydrate is ~3.75%.
-
Data Analysis (DSC): Analyze the thermogram for endothermic events. A broad endotherm at a lower temperature, corresponding to the TGA weight loss, indicates dehydration. A subsequent, sharper endotherm indicates the melting point of the resulting anhydrous form.
Powder X-Ray Diffraction (PXRD)
Experimental Protocol: PXRD Data Acquisition
-
Sample Preparation: Gently press a sufficient amount of the powder sample onto a zero-background sample holder to create a flat, smooth surface.
-
Instrument Setup: Place the sample holder in the diffractometer.
-
Data Acquisition: Collect the diffraction pattern using Cu Kα radiation (λ = 1.5406 Å). Scan a 2θ range from 5° to 40° with a step size of 0.02° and a count time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) should be compared against a reference pattern for a known, pure batch of this compound. The presence of sharp, well-defined peaks is indicative of a crystalline material.
Section 3: Spectroscopic Characterization
Spectroscopic techniques provide unambiguous confirmation of the molecular structure and the presence of key functional groups.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. astechireland.ie [astechireland.ie]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C22H44N2O9 | CID 45072434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 9. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]
- 10. N-(tert-Butoxycarbonyl)-L-isoleucine | 13139-16-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Solubility Profile of Boc-L-Isoleucine Hemihydrate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Boc-L-Isoleucine Hemihydrate in Synthesis
N-tert-butoxycarbonyl-L-isoleucine hemihydrate (this compound) is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and the development of pharmaceutical compounds.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is fundamental to modern organic chemistry, offering remarkable stability under a wide array of conditions while being easily and selectively removed under mild acidic conditions. This characteristic is essential for the stepwise and controlled elongation of peptide chains, preventing unwanted side reactions at the N-terminus.[1] Understanding the solubility of this reagent in various organic solvents is paramount for optimizing reaction conditions, ensuring high yields, and maintaining the purity of the final peptide product.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While precise quantitative solubility data is not extensively available in public literature and is often determined empirically within individual research and development laboratories, this guide will elucidate the key physicochemical properties of the molecule, explore the theoretical principles governing its solubility, and provide a detailed experimental protocol for its determination.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is the first step in predicting its behavior in different solvent systems.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid hydrate | [3] |
| CAS Number | 204138-23-8 | [2] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [2] |
| Molecular Weight | 240.3 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 55 - 70 °C | [2][4] |
| Optical Rotation | [α]D²⁰ = +10.5 ± 1.5º (c=1 in EtOH) | [2] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several key structural features dictate its solubility profile in organic solvents.
The "Like Dissolves Like" Principle in the Context of this compound
The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. This principle is rooted in the polarity of the solute and solvent molecules.
-
Polar Solvents: These solvents possess large dipole moments and are capable of forming strong intermolecular interactions, such as hydrogen bonds. Water is a highly polar solvent.
-
Nonpolar Solvents: These solvents have small or no dipole moments and primarily interact through weaker van der Waals forces. Examples include hexane and toluene.
-
Aprotic Polar Solvents: These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they can accept hydrogen bonds but not donate them. Examples include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Protic Polar Solvents: These solvents can both donate and accept hydrogen bonds. Alcohols like methanol and ethanol fall into this category.
This compound is an amphiphilic molecule, possessing both polar and nonpolar regions:
-
Polar Moieties: The carboxylic acid group (-COOH), the carbamate linkage (-NHCOO-), and the water of hydration are all polar and capable of engaging in hydrogen bonding.
-
Nonpolar Moieties: The tert-butyl group of the Boc protector and the sec-butyl side chain of the isoleucine residue are hydrophobic.
The overall solubility will depend on the balance of these interactions with the solvent.
The Role of Hydrogen Bonding
The ability of this compound to form hydrogen bonds is a critical determinant of its solubility in protic and aprotic polar solvents. The carboxylic acid proton and the N-H of the carbamate can act as hydrogen bond donors, while the carbonyl oxygens of both the carboxylic acid and the Boc group can act as hydrogen bond acceptors. The presence of hemihydrate water molecules further contributes to the hydrogen bonding network. Solvents that can effectively disrupt the crystal lattice of the solid by forming strong hydrogen bonds with the solute molecules will be effective at dissolving it.
Impact of the Hydrophobic Side Chain and Protecting Group
The nonpolar sec-butyl side chain of isoleucine and the bulky tert-butyl group contribute to the molecule's hydrophobic character.[5] This will enhance solubility in less polar organic solvents and decrease solubility in highly polar solvents like water. The interplay between the polar functional groups and these nonpolar regions results in a nuanced solubility profile across a spectrum of organic solvents.
The Influence of the Hemihydrate Form
The presence of water of hydration in the crystal lattice can influence solubility. The energy required to break the crystal lattice (lattice energy) will be affected by the hydrogen bonds involving the water molecules. In some cases, the presence of water can either increase or decrease the solubility in a particular organic solvent depending on how the solvent molecules interact with the hydrated crystal structure.
Qualitative Solubility Profile of this compound
Based on the theoretical principles discussed and qualitative information from various sources, a general solubility profile can be anticipated. It is important to reiterate that these are qualitative assessments, and quantitative determination is recommended for specific applications.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the polar groups of the molecule. |
| Alcohols | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute, and the alkyl chains can interact favorably with the nonpolar regions. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | While less polar than DMF, DCM is a good solvent for many organic compounds and is commonly used in peptide synthesis with Boc-amino acids.[6] |
| Ethers | Diethyl ether, THF | Low to Moderate | Lower polarity and weaker hydrogen bonding capabilities compared to alcohols and polar aprotic solvents. |
| Esters | Ethyl acetate | Low to Moderate | Moderate polarity; can act as a hydrogen bond acceptor. |
| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | Nonpolar nature makes them poor solvents for the polar functional groups of this compound. |
| Water | Insoluble | The large hydrophobic regions (Boc group and isoleucine side chain) dominate, leading to poor solubility despite the presence of polar groups.[6] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following detailed protocol outlines a standard laboratory procedure for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Step-by-Step Methodology
-
Preparation of a Saturated Solution: a. Weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is achieved. b. Accurately pipette a known volume of the desired organic solvent into the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to 24-48 hours. A preliminary time-course study can determine the optimal equilibration time.
-
Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed in the thermostat for at least 30 minutes to allow the undissolved solid to settle. b. Carefully draw the supernatant (the clear liquid above the solid) into a syringe. c. Attach a 0.22 µm syringe filter to the syringe. d. Filter the supernatant into a clean, tared vial to remove any undissolved microparticles. e. Immediately cap the vial to prevent evaporation.
-
Gravimetric Analysis (for a rough estimate): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound. c. Once the solvent is completely removed, reweigh the vial. d. The difference in weight corresponds to the mass of the dissolved this compound. The initial volume of the solvent is known, allowing for the calculation of solubility (e.g., in mg/mL).
-
Quantitative Analysis (HPLC - more accurate): a. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. b. Analyze the calibration standards using a validated HPLC method to generate a calibration curve (peak area vs. concentration). c. Accurately dilute a known volume of the filtered saturated solution with the same solvent. d. Analyze the diluted sample by HPLC under the same conditions as the standards. e. Determine the concentration of the diluted sample from the calibration curve. f. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.
dot
Caption: A logical workflow for the experimental determination of solubility.
Causality in Experimental Choices
-
Use of Excess Solid: This ensures that the solution becomes saturated, and the system reaches equilibrium between the dissolved and undissolved states.
-
Thermostatic Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Inadequate equilibration time will result in an underestimation of the solubility.
-
Filtration: The use of a 0.22 µm filter is critical to remove any fine, undissolved particles that could lead to an overestimation of the solubility.
-
HPLC Analysis: This is a highly sensitive and accurate method for quantifying the concentration of the solute, providing more reliable data than gravimetric analysis, especially for moderately soluble compounds.
Conclusion and Practical Implications
While a definitive, universal table of quantitative solubility data for this compound in all common organic solvents remains elusive in the public domain, a strong understanding of its physicochemical properties and the theoretical principles of solubility allows researchers to make informed decisions when selecting solvents for peptide synthesis and other applications. For applications requiring precise knowledge of solubility, the experimental protocol provided in this guide offers a robust and reliable method for empirical determination. The interplay of the polar functional groups with the hydrophobic Boc and isoleucine side chain moieties results in a compound that is highly soluble in polar aprotic and alcoholic solvents, moderately soluble in chlorinated solvents, and poorly soluble in nonpolar hydrocarbons and water. This knowledge is critical for achieving optimal reaction kinetics, minimizing reagent excess, and ensuring the efficient synthesis of high-purity peptides.
References
A Technical Guide to the Stability and Storage of Boc-L-Isoleucine Hemihydrate
Abstract
N-tert-butoxycarbonyl-L-isoleucine hemihydrate (Boc-L-isoleucine hemihydrate) is a pivotal building block in solid-phase peptide synthesis (SPPS) and other areas of pharmaceutical and biotechnological research.[1][2] The integrity of this reagent is paramount for achieving high yields, purity, and desired biological activity in synthesized peptides. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines scientifically grounded protocols for its optimal storage and handling. We will explore the physicochemical properties, inherent vulnerabilities, and potential degradation pathways of the molecule, offering field-proven insights to researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the reliability and reproducibility of experimental outcomes.
Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, valued for its stability across a wide range of conditions and its straightforward, selective removal under mild acidic conditions.[3][4] In peptide synthesis, the Boc group shields the alpha-amino group of isoleucine, preventing unwanted side reactions during peptide chain elongation.[1][2] The hemihydrate form indicates the presence of one water molecule for every two molecules of Boc-L-isoleucine, a factor with significant implications for its hygroscopicity and stability.
Degradation of this critical raw material can lead to failed syntheses, impure products, and a significant loss of time and resources. Understanding the stability profile of this compound is not merely a matter of following supplier recommendations but a fundamental aspect of ensuring experimental reproducibility and the quality of the final therapeutic or research peptide.
Physicochemical Properties and Inherent Stability
A comprehensive understanding of the compound's properties is the foundation for developing appropriate storage and handling strategies.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][5] |
| CAS Number | 204138-23-8 | [1][6] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [1][7] |
| Molecular Weight | 240.3 g/mol | [1][7] |
| Melting Point | 55 - 65 °C | [1] |
| Solubility | Soluble in methanol, DMSO, and acetic acid. Insoluble in water. | [8] |
| Optical Rotation | [α]²⁰/D = +10.5 ± 1.5° (c=1 in EtOH) | [1] |
The Boc group is notably stable under basic and nucleophilic conditions, which provides the necessary orthogonality for complex multi-step syntheses where other protecting groups, such as Fmoc, might be employed.[3][9] However, its stability is critically dependent on temperature, pH, and moisture.
Factors Affecting the Stability of this compound
Moisture and Hygroscopicity
The "hemihydrate" designation signifies that water is an integral part of the crystal structure. However, this also suggests a propensity for interaction with atmospheric moisture. For hygroscopic pharmaceutical materials, moisture uptake is a primary concern as it can lead to both physical and chemical degradation.[10][11]
-
Causality of Moisture Protection: The recommendation to "protect from moisture" is rooted in preventing two primary issues:
-
Physical Changes: Excessive moisture absorption can lead to physical changes such as clumping, caking, or deliquescence (dissolving in absorbed water), which complicates accurate weighing and handling.[10][12]
-
Chemical Degradation: The presence of excess water can facilitate the primary degradation pathway: hydrolysis of the Boc protecting group.
-
Temperature
Temperature is a critical parameter governing the rate of chemical reactions.
-
Recommended Storage Temperature (0-8 °C): Multiple suppliers recommend refrigerated storage.[1][5][15] The scientific rationale for this is to minimize the rate of any potential degradation reactions, including hydrolysis and potential oxidative degradation. Storing at refrigerated, but not freezing, temperatures provides the optimal balance between slowing degradation and preventing potential issues with freeze-thaw cycles.
-
Thermal Decomposition: The Boc group can be cleaved at high temperatures (typically >150 °C) in a process known as thermal deprotection.[16][17][18] While the compound is stable at ambient temperatures for the duration of a typical laboratory procedure, prolonged exposure to elevated temperatures should be avoided to prevent thermal degradation.
pH and Hydrolytic Stability
The most significant chemical vulnerability of this compound is the acid-lability of the Boc protecting group.
-
Acidic Conditions (pH < 4): The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4] The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into the free amine, carbon dioxide, and the stable tert-butyl cation. This lability is the basis for its use in synthesis but also its primary degradation pathway. Exposure to acidic vapors or solutions during storage or handling will lead to the formation of L-isoleucine, compromising the purity of the reagent.
-
Neutral and Basic Conditions (pH > 7): The Boc group is robust and stable under neutral and basic conditions, making it compatible with a wide range of reagents used in peptide synthesis.[9][]
Oxidative and Photolytic Stability
-
Oxidation: this compound should not be stored with strong oxidizing agents.[15][20] While the molecule does not contain highly susceptible moieties for oxidation under typical storage conditions, this is a standard precaution for organic reagents.
-
Photostability: While some amino acid protecting groups are specifically designed to be photolabile, the Boc group is generally considered stable to light.[21][22] However, as part of a comprehensive stability assessment, photostability should be evaluated, especially if the material is to be handled outside of typical laboratory lighting for extended periods. Standard laboratory practice dictates storing chemical reagents in opaque or amber containers to minimize light exposure.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to safeguard the integrity of this compound.
Initial Receipt and Inspection
The following diagram outlines the workflow for handling the compound upon receipt to minimize exposure to adverse conditions.
Caption: Workflow for receiving and initial storage.
Long-Term Storage Conditions
For optimal long-term stability, the following conditions are mandatory:
| Parameter | Recommended Condition | Rationale | Source(s) |
| Temperature | 0 °C to 8 °C (Refrigerated) | Minimizes rates of hydrolysis and other potential degradation pathways. | [1][15][23] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) overlay in a tightly sealed container. | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. | [12][13] |
| Moisture | Store in a desiccator or a controlled low-humidity environment. | Prevents moisture uptake, which can lead to physical caking and chemical hydrolysis. | [13][15] |
| Light | Store in an opaque or amber container. | Protects against potential, though unlikely, photolytic degradation. | General Best Practice |
Handling for Experimental Use
-
Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes.
-
Causality: This critical step prevents condensation of atmospheric moisture onto the cold powder, which would compromise the integrity of the remaining reagent.
-
-
Weighing: Weigh the required amount of powder in a controlled environment with low humidity (e.g., a glovebox or a balance with a draft shield in a low-humidity room) as quickly as possible.
-
Resealing: Immediately and tightly reseal the container, purge with an inert gas if possible, and return it to the recommended refrigerated storage.
Stability Testing and Quality Control
A robust stability testing program is essential for confirming the quality of this compound, especially for long-term studies or when using material from a new supplier. This involves using a stability-indicating analytical method, which is a validated quantitative method that can detect changes in the properties of the drug substance over time.[][25]
Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method. It involves subjecting the compound to harsh conditions to intentionally produce degradation products.[25][26] This helps to ensure that the analytical method can separate the intact compound from any potential degradants.
Caption: Workflow for developing a stability-indicating method.
Protocol: Stability-Indicating HPLC-UV Method
This protocol is a self-validating system for assessing the purity and stability of this compound.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-20 min: 20% B to 80% B
-
20-25 min: 80% B to 20% B
-
25-30 min: Hold at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
Self-Validating System Suitability Test (SST):
-
Purpose: To ensure the chromatographic system is performing adequately before analyzing any samples.
-
Procedure:
-
Prepare a solution containing this compound (~0.5 mg/mL) and a small amount of L-isoleucine (~0.05 mg/mL). L-isoleucine is the primary potential degradation product from hydrolysis.
-
Inject this solution six replicate times.
-
-
Acceptance Criteria:
-
Resolution: The resolution between the L-isoleucine and Boc-L-isoleucine peaks must be > 2.0. This confirms the method can separate the analyte from its key degradant.
-
Tailing Factor: The tailing factor for the Boc-L-isoleucine peak should be < 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area of the six replicate injections of Boc-L-isoleucine must be ≤ 2.0%.
-
Analysis: Analyze samples from the forced degradation study and long-term stability samples. The method is considered stability-indicating if all degradation product peaks are resolved from the main Boc-L-isoleucine peak, and mass balance is maintained (the sum of the parent compound and all degradation products is close to 100% of the initial concentration).
Potential Degradation Pathways
The primary degradation pathway of concern under improper storage or handling is the acid-catalyzed hydrolysis of the Boc group.
Caption: Primary degradation pathway of Boc-L-isoleucine.
Conclusion and Best Practices
The chemical integrity of this compound is non-negotiable for successful outcomes in peptide synthesis and related research. Its stability is primarily threatened by moisture, elevated temperatures, and acidic conditions, which can lead to the hydrolytic cleavage of the essential Boc protecting group.
Key Takeaways for Researchers:
-
Store Cold and Dry: The cornerstone of stability is storage at 0-8 °C in a tightly sealed container , preferably within a desiccator, to protect from moisture.
-
Equilibrate Before Use: Always allow the container to reach ambient temperature before opening to prevent moisture condensation.
-
Avoid Acidity: Keep the reagent away from acidic vapors and solutions during storage and handling.
-
First In, First Out: Employ a "first in, first out" inventory system to ensure older stock is used first.
-
Validate Your Method: For critical applications or long-term storage, verify the purity of the material using a validated, stability-indicating HPLC method as outlined in this guide.
By implementing these scientifically-grounded storage and handling protocols, researchers can ensure the stability and reliability of this compound, thereby safeguarding the integrity of their synthetic work and contributing to the generation of high-quality, reproducible scientific data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C22H44N2O9 | CID 45072434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmainfo.in [pharmainfo.in]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 20. astechireland.ie [astechireland.ie]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound | 204138-23-8 [sigmaaldrich.com]
- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmtech.com [pharmtech.com]
A Technical Guide to the Mechanism and Application of Boc-L-Isoleucine Hemihydrate in Peptide Synthesis
This guide provides an in-depth exploration of the role and mechanism of action of Nα-tert-butyloxycarbonyl-L-isoleucine hemihydrate (Boc-L-Ile-OH·½H₂O) in peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of the Boc protecting group, the nuances of its application in solid-phase peptide synthesis (SPPS), and the practical considerations for incorporating the sterically hindered amino acid, isoleucine.
Introduction: The Significance of Boc-L-Isoleucine in Peptide Synthesis
The chemical synthesis of peptides is a cornerstone of biomedical research and pharmaceutical development.[1] The process involves the stepwise addition of amino acids to a growing peptide chain, a feat that necessitates the use of protecting groups to prevent unwanted side reactions.[2] The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for the α-amino group of amino acids.[3][] Boc-L-isoleucine, in particular, is a critical building block for the synthesis of a vast array of therapeutic peptides and biologically active molecules.[1][5]
The isoleucine residue, with its β-branched side chain, presents a significant steric hindrance that can impede the efficiency of peptide bond formation.[6][7] This guide will delve into the mechanistic strategies employed to overcome this challenge, ensuring high-purity and high-yield synthesis. We will also address the "hemihydrate" form of this reagent and its practical implications.
The Boc Protecting Group: A Mechanistic Overview
The efficacy of the Boc group lies in its ability to be selectively removed under moderately acidic conditions, while remaining stable to a wide range of other reagents used in peptide synthesis.[3][8] This graduated lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[9]
Introduction of the Boc Group (Protection)
The Boc group is introduced onto the α-amino group of L-isoleucine by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[10][11] The base, typically sodium hydroxide or a tertiary amine, deprotonates the amino group, enhancing its nucleophilicity.[10] The nucleophilic nitrogen then attacks one of the carbonyl carbons of (Boc)₂O in a nucleophilic acyl substitution reaction.[12][13]
The reaction proceeds as follows:
-
The amino group of L-isoleucine is deprotonated by a base.
-
The resulting nucleophilic amine attacks a carbonyl group of di-tert-butyl dicarbonate.
-
This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group.
-
The unstable tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butoxide, which is then protonated.[13][14]
Diagram 1: Boc Protection of L-Isoleucine.
Removal of the Boc Group (Deprotection)
The removal of the Boc group is a critical step in the cyclical process of SPPS.[10] It is achieved by treating the N-terminally protected peptide with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solution.[9][15]
The acid-catalyzed deprotection mechanism involves:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[10][14]
-
Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[10][14]
-
Decarboxylation: The carbamic acid is unstable and readily decomposes to liberate the free α-amino group and carbon dioxide.[10]
The liberated tert-butyl cations are reactive electrophiles and can lead to side reactions, particularly with nucleophilic residues like tryptophan, cysteine, or methionine.[16] To prevent these undesired modifications, scavengers such as dithioethane (DTE) are often added to the deprotection solution.[15][16]
Diagram 2: Acid-Catalyzed Deprotection of a Boc-Protected Peptide.
The Role of the Hemihydrate Form
Boc-L-isoleucine is often supplied as a hemihydrate, meaning that the crystal lattice contains one molecule of water for every two molecules of the amino acid derivative.[17][18] While the water of hydration does not directly participate in the chemical reactions of protection or deprotection, its presence has practical implications:
-
Stability and Handling: The crystalline hydrate form can be more stable and easier to handle than the anhydrous form, which may be hygroscopic.
-
Solubility: The presence of water molecules can influence the solubility of the reagent in various solvents used in peptide synthesis. While Boc-L-isoleucine is generally soluble in methanol and other organic solvents, it is insoluble in water.[19] The hemihydrate form may have slightly different dissolution kinetics.
-
Stoichiometry: It is crucial to account for the mass of the water molecule when calculating the molar equivalents required for the coupling reaction to ensure accurate stoichiometry. The molecular weight of the hemihydrate is slightly higher than the anhydrous form.[17]
In essence, the hemihydrate form is a stable and convenient form of the reagent, and its primary impact is on the physical properties and handling rather than the core chemical mechanism.
Boc-L-Isoleucine in Solid-Phase Peptide Synthesis (SPPS)
The Boc-SPPS strategy is a cyclical process involving the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2][9]
Diagram 3: The Boc-SPPS Cyclical Workflow.
Experimental Protocol: A Single Coupling Cycle with Boc-L-Isoleucine
This protocol outlines the manual steps for a single coupling cycle of Boc-L-isoleucine. The choice of reagents and reaction times are critical, especially given the steric hindrance of isoleucine.[6]
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-isoleucine hemihydrate
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or aminium salts like HBTU or HATU.[6]
-
Isopropanol (IPA)
-
Reaction vessel with a sintered glass filter
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes with gentle agitation.[9]
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.[9]
-
Perform a brief pre-wash by agitating for 1-2 minutes, then drain.[9]
-
Add fresh 50% TFA/DCM and agitate for 20-30 minutes to ensure complete deprotection.[6][9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) followed by IPA (2 times) to remove residual TFA.[9][15]
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add a 5-10% solution of DIEA in DCM or DMF to the resin and agitate for 5-10 minutes.[6] This step is crucial to deprotonate the N-terminal trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[16]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM and/or DMF to remove excess base.[9]
-
-
Activation and Coupling of Boc-L-Isoleucine:
-
Rationale for Reagent Choice: Due to the steric hindrance of isoleucine, standard coupling methods may be slow and inefficient.[6][7] The use of more potent activating agents like HBTU or HATU is often preferred as they can accelerate the coupling reaction and minimize the risk of side reactions like racemization.[6]
-
In a separate vessel, dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU) in DMF.[6][9]
-
Add 4-8 equivalents of DIEA to the solution and allow it to pre-activate for 1-5 minutes.[6]
-
Add the pre-activated Boc-L-isoleucine solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours, or longer if necessary for this hindered coupling.[6]
-
-
Monitoring the Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine.[6] A negative result (the beads remain colorless or yellow) indicates that the coupling reaction is complete. This provides a self-validating checkpoint in the protocol.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[11] The peptide-resin is now ready for the next deprotection cycle.
-
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (often benzyl-based in the Boc/Bzl strategy) are simultaneously removed.[9] This typically requires treatment with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9][20]
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Boc-L-Ile-OH·½H₂O, Boc-(2S,3S)-2-amino-3-methylpentanoic acid hemihydrate | [17] |
| CAS Number | 204138-23-8 | [17][18] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [17] |
| Molecular Weight | 240.3 g/mol | [17] |
| Appearance | White powder | [17] |
| Melting Point | 55 - 65 °C | [17] |
| Storage Conditions | 0 - 8 °C | [17] |
Conclusion
This compound is an essential reagent in the repertoire of peptide chemists. A thorough understanding of the mechanism of the Boc protecting group, from its introduction to its acid-catalyzed removal, is fundamental to its successful application. The steric hindrance of the isoleucine side chain necessitates careful consideration of coupling strategies, often requiring more potent activating agents and longer reaction times. The hemihydrate form of the reagent is a stable and convenient variant, with its primary influence being on the physical handling and stoichiometric calculations rather than the chemical mechanism of action. By employing robust, self-validating protocols, researchers can effectively incorporate this challenging yet vital amino acid into complex peptides for a wide range of scientific and therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc Protected Compounds [pt.bzchemicals.com]
- 3. total-synthesis.com [total-synthesis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. chemimpex.com [chemimpex.com]
- 18. This compound | C22H44N2O9 | CID 45072434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 20. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solid State: A Technical Guide to the Hemihydrate Form of Boc-L-Isoleucine
Abstract
N-tert-Butoxycarbonyl-L-isoleucine (Boc-L-isoleucine) is a cornerstone reagent in solid-phase peptide synthesis (SPPS), prized for its role in the controlled elongation of peptide chains.[1] While often treated as a simple anhydrous solid, its propensity to form a stable hemihydrate has significant, yet often overlooked, implications for process control, reagent stoichiometry, and ultimately, the purity of the final peptide product. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Boc-L-isoleucine hemihydrate. We will explore its fundamental physicochemical properties, methods for its preparation and characterization, and the critical impact of its hydrated state on peptide synthesis workflows. By synthesizing technical data with field-proven insights, this guide aims to equip scientists with the knowledge to effectively manage this critical raw material, ensuring reproducibility and success in their synthetic endeavors.
Introduction: The Significance of Hydration in a Key Building Block
The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in peptide chemistry, offering robust protection of the α-amino group of amino acids while being readily cleavable under acidic conditions.[2] Boc-L-isoleucine, in particular, is essential for the synthesis of a vast array of therapeutic peptides and for studying protein structure and function.[3] The existence of a hemihydrate form, where one molecule of water is associated with two molecules of Boc-L-isoleucine, introduces a variable that must be carefully controlled. The presence of this water can affect the true molecular weight of the reagent, leading to inaccuracies in weighing and molar calculations if not accounted for. Furthermore, water can actively participate in and disrupt the delicate chemistry of peptide coupling reactions. Understanding and characterizing the hemihydrate form is therefore not an academic exercise, but a practical necessity for robust and reproducible peptide synthesis.[4]
Physicochemical Properties of this compound
The hemihydrate of Boc-L-isoleucine is a white to off-white crystalline powder.[5] Its fundamental properties differ from the anhydrous form, most notably in its molecular weight and melting point. Accurate characterization of these properties is the first step in ensuring its proper use.
| Property | Value | Source(s) |
| Synonyms | Boc-L-Ile-OH·½H₂O, Boc-(2S,3S)-2-amino-3-methylpentanoic acid hemihydrate | [5] |
| CAS Number | 204138-23-8 | [5] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [5] |
| Molecular Weight | 240.30 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 55 - 65 °C | [5] |
| Optical Rotation | [α]²⁰/D = +10.5 ± 1.5° (c=1 in EtOH) | [5] |
| Storage Conditions | 0 - 8 °C, protect from moisture | [4] |
Preparation and Crystallization of the Hemihydrate Form
The synthesis of Boc-L-isoleucine typically involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6] The resulting product is often an oil or an amorphous solid. The controlled crystallization to form the stable hemihydrate is a critical downstream processing step. While specific proprietary methods may vary, a general and reproducible laboratory-scale protocol can be established based on principles of solvent-mediated crystallization and seeding.
Diagram: General Workflow for this compound Preparation
Caption: A generalized workflow for the synthesis and crystallization of this compound.
Experimental Protocol: Crystallization of this compound
This protocol is a representative method and may require optimization based on the scale and purity of the starting material.
-
Preparation of the Crude Product: Following the synthesis of Boc-L-isoleucine, perform an aqueous workup by acidifying the reaction mixture to pH 2-3 and extracting the product into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-L-isoleucine as a viscous oil.[4]
-
Dissolution: Gently warm the oily residue to approximately 40-50 °C. Add a minimal amount of a water-miscible solvent, such as isopropanol or acetone, with stirring until a homogenous solution is achieved. The goal is to create a concentrated solution.
-
Inducing Crystallization: While maintaining a warm temperature, add deionized water dropwise to the solution until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is approaching saturation.
-
Seeding: Add a small amount (e.g., 1-2% by weight of the expected product) of previously characterized this compound seed crystals. The presence of these seed crystals provides a template for the controlled growth of the desired hemihydrate crystalline form.[7]
-
Cooling and Aging: Allow the seeded solution to cool slowly to room temperature. For optimal crystal growth and to maximize yield, subsequently store the mixture at a reduced temperature (e.g., 0-5 °C) for several hours to overnight.
-
Isolation and Drying: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small volume of a cold mixture of the crystallization solvent and water (e.g., 1:1 isopropanol/water). Dry the product under vacuum at a temperature not exceeding 40 °C to a constant weight.
Analytical Characterization of the Hemihydrate Form
A multi-technique approach is essential for the unambiguous characterization of this compound and to differentiate it from its anhydrous counterpart.
Water Content Determination by Karl Fischer Titration
The most direct method for quantifying the water content is Karl Fischer (KF) titration.[8] This technique is specific for water and is crucial for confirming the hemihydrate stoichiometry.
-
Principle: KF titration is based on a redox reaction where iodine is reduced by sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present in the sample.[9]
-
Expected Result: For a perfect hemihydrate (C₁₁H₂₁NO₄·½H₂O), the theoretical water content is 3.75% w/w. A typical specification for the water content of this compound is in the range of 3.5 - 4.0%. A Certificate of Analysis for the anhydrous form, for comparison, might show a water content of less than 0.5%.[4]
Experimental Protocol: Karl Fischer Titration
-
Instrument Preparation: Prepare the Karl Fischer titrator with a suitable solvent system. For amino acid derivatives that may have limited solubility in methanol, a solvent mixture containing formamide can be used to improve dissolution.[10]
-
Titration: Accurately weigh a sample of this compound and add it to the titration vessel.
-
Analysis: The instrument will automatically titrate the sample with the Karl Fischer reagent to an electrometric endpoint. The water content is then calculated based on the titrant consumed.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for characterizing the solid-state structure of a material. The hemihydrate and anhydrous forms of Boc-L-isoleucine will have distinct crystal lattices and therefore produce unique diffraction patterns.
-
Principle: When a crystalline material is irradiated with X-rays, the X-rays are diffracted by the crystal lattice at specific angles. The resulting diffraction pattern is a fingerprint of the crystalline structure.
-
Representative Data: While a specific experimental pattern for this compound is not publicly available, a comparison with an anhydrous form would show distinct differences in peak positions (2θ values) and relative intensities, as is common for hydrated and anhydrous forms of organic molecules.[1][11]
| Representative 2θ Values for Anhydrous vs. Hemihydrate Forms |
| Anhydrous Form (Hypothetical) |
| 5.8°, 11.6°, 17.4°, 23.2° |
| This data is illustrative and intended to demonstrate the expected differences in XRPD patterns. |
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase transitions of the material, including the loss of water of hydration.[12]
-
Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
-
Expected Behavior of the Hemihydrate:
-
TGA: A TGA thermogram of the hemihydrate would show a weight loss of approximately 3.75% corresponding to the loss of the water molecule. This weight loss would typically occur at temperatures below 100 °C.
-
DSC: The DSC thermogram would show an endothermic event corresponding to the energy required to remove the water from the crystal lattice. This would be followed by the melting endotherm of the resulting anhydrous material at a higher temperature.
-
Illustrative TGA/DSC Thermogram
Caption: A representative TGA/DSC thermogram for this compound, showing an initial weight loss due to dehydration followed by melting of the anhydrous form.
Implications for Solid-Phase Peptide Synthesis (SPPS)
The presence of water in the this compound has direct consequences for the SPPS workflow, particularly during the critical coupling step.
Stoichiometry and Reagent Purity
The most immediate impact is on the accurate weighing of the amino acid derivative. Using the molecular weight of the anhydrous form (231.29 g/mol ) when the hemihydrate (240.30 g/mol ) is being used will result in a systematic under-dosing of the reagent by approximately 3.75%. In syntheses where a precise molar excess of the amino acid is required to drive the reaction to completion, this seemingly small error can lead to incomplete coupling, resulting in deletion sequences that are difficult to purify from the final product.
Interference with Coupling Chemistry
Many common coupling reagents used in SPPS, such as carbodiimides (e.g., DCC, DIC) and phosphonium/uronium salts (e.g., HBTU, HATU), are sensitive to moisture.[13][14] The water of hydration can compete with the carboxyl group of the Boc-amino acid for reaction with the coupling agent, leading to its deactivation. In the case of carbodiimide-mediated couplings, water can hydrolyze the highly reactive O-acylisourea intermediate, regenerating the carboxylic acid and preventing amide bond formation.[5]
Diagram: Potential Interference of Water in Carbodiimide-Mediated Coupling
Caption: The role of water from the hemihydrate as a competing nucleophile in carbodiimide-mediated peptide coupling reactions.
Best Practices and Mitigation Strategies
-
Accurate Molar Calculations: Always use the molecular weight of the hemihydrate (240.30 g/mol ) for all stoichiometric calculations if the hydrated form is being used.
-
Confirm Water Content: If there is any doubt about the hydration state of the material, perform a Karl Fischer titration to determine the actual water content and adjust calculations accordingly.
-
Pre-activation: For moisture-sensitive coupling reactions, a pre-activation step, where the Boc-L-isoleucine is allowed to react with the coupling agent for a short period before being added to the resin-bound peptide, can be beneficial. However, the stability of the activated species must be considered.
-
Choice of Coupling Reagents: While most coupling reagents are sensitive to water to some degree, the extent of this sensitivity can vary. Understanding the stability of the chosen coupling reagent in the presence of small amounts of water is crucial.
-
Drying: While it may be tempting to dry the hemihydrate to obtain the anhydrous form, this must be done with care. Over-drying or drying at elevated temperatures can potentially lead to degradation of the Boc group. If drying is necessary, it should be done under vacuum at a mild temperature and the final water content should be verified.
Conclusion: A Call for Diligence
The hemihydrate form of Boc-L-isoleucine is a stable, well-characterized solid that is widely used in peptide synthesis. Its existence is not a detriment to its utility, but rather a factor that requires careful consideration and control. By understanding its physicochemical properties, employing appropriate analytical techniques for its characterization, and accounting for the presence of water in experimental protocols, researchers can ensure the accuracy and reproducibility of their peptide synthesis endeavors. The insights provided in this guide serve as a practical resource for navigating the nuances of this critical reagent, ultimately contributing to the successful synthesis of high-quality peptides for research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents [mdpi.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 13. peptide.com [peptide.com]
- 14. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Strategic Use of Boc-L-isoleucine Hemihydrate in Solid-Phase Peptide Synthesis
For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
This document provides an in-depth guide to the effective use of Boc-L-isoleucine hemihydrate in solid-phase peptide synthesis (SPPS). It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for optimizing peptide purity and yield, particularly when incorporating this sterically hindered amino acid.
Introduction: The Challenge and Utility of Isoleucine Incorporation
Isoleucine (Ile) is a crucial amino acid in many biologically active peptides, contributing significantly to the hydrophobic core and overall three-dimensional structure. However, its incorporation during SPPS presents a well-documented challenge due to the steric hindrance imposed by its β-branched side chain (a sec-butyl group). This hindrance can impede acylation reactions, leading to incomplete couplings, lower yields, and the formation of deletion sequences, which are notoriously difficult to separate from the target peptide.
The use of Nα-tert-butyloxycarbonyl (Boc) protected L-isoleucine remains a cornerstone of many established SPPS strategies. The hemihydrate form, Boc-L-isoleucine·0.5H₂O, is a common commercial product. Understanding its properties is the first step toward mitigating the challenges it presents. The presence of water of crystallization necessitates careful consideration in reagent stoichiometry to ensure accurate molar equivalents are used in coupling reactions.
Physicochemical Properties and Handling
Proper handling and characterization of the starting material are critical for reproducible success in SPPS.
Table 1: Key Properties of this compound
| Property | Value | Implication in SPPS |
| Chemical Formula | C₁₁H₂₁NO₄ · 0.5H₂O | The molecular weight must be adjusted to account for the water molecule. |
| Molecular Weight | 240.29 g/mol | Failure to account for the hemihydrate form leads to under-dosing the amino acid in the coupling reaction, reducing efficiency. |
| Appearance | White to off-white crystalline powder | Visual inspection can help identify potential degradation or contamination. |
| Storage | Store at 2-8°C | Protects against thermal degradation and maintains the integrity of the Boc protecting group. |
| Solubility | Soluble in DMF, NMP, and DCM | Compatible with standard solvents used in Boc-SPPS workflows. |
Core Protocol: Efficient Incorporation of Boc-L-Isoleucine
This protocol outlines a robust method for coupling this compound using HBTU activation on a polystyrene resin pre-loaded with the C-terminal amino acid.
Materials and Reagents
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (20% v/v in DMF for Fmoc deprotection, if applicable in a hybrid strategy)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Appropriate resin for SPPS (e.g., Merrifield or Pam resin)
Step-by-Step Coupling Protocol
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Add neat TFA to the resin.
-
Agitate for 2 minutes. Drain.
-
Add neat TFA again and agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual TFA and prepare for coupling.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) in DMF.
-
Add HBTU (0.95 equivalents relative to the amino acid).
-
Add DIPEA (2 equivalents relative to the amino acid). The solution should turn yellow, indicating the formation of the active ester.
-
Allow the activation to proceed for 2-5 minutes. Rationale: Pre-activation is crucial for sterically hindered amino acids like isoleucine. It ensures the highly reactive OBt-ester is formed before being introduced to the resin-bound amine, maximizing coupling efficiency.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or double coupling can be performed.
-
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (3-5x) to remove excess reagents and byproducts.
-
Monitoring the Coupling (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete or near-complete reaction. A positive result (blue beads) signifies incomplete coupling and the need for a second coupling step (double coupling).
-
Workflow Visualization
Caption: Workflow for Boc-L-isoleucine coupling in SPPS.
Troubleshooting & Advanced Strategies
Even with a robust protocol, challenges can arise. The primary issue with isoleucine is incomplete coupling due to steric hindrance.
Managing Incomplete Coupling
If a positive Kaiser test is observed after the initial coupling, several strategies can be employed:
-
Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh preparation of activated Boc-L-isoleucine. This is often sufficient to drive the reaction to completion.
-
Capping: If recoupling is unsuccessful or if preventing deletion mutants is paramount, the unreacted N-terminal amines can be "capped." This is typically done by acetylating them with acetic anhydride and a base like DIPEA. Capping terminates the chain, preventing the formation of a peptide with a deleted isoleucine residue, which simplifies final purification.
Choice of Activating Agent
While HBTU is a reliable and common choice, other activators can be more effective for hindered couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often demonstrates superior performance for hindered amino acids due to the formation of a more reactive active ester.
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole): This classic carbodiimide activation method is also effective, though it can be slower and may have a higher risk of racemization if not carefully controlled.
Troubleshooting Logic
Caption: Decision tree for troubleshooting incomplete isoleucine coupling.
Conclusion
The successful incorporation of this compound in solid-phase peptide synthesis is not a matter of chance, but of careful planning and execution. By accurately accounting for the water of hydration, employing pre-activation strategies, allowing for sufficient reaction times, and diligently monitoring reaction completion, researchers can effectively overcome the challenge of steric hindrance. The protocols and troubleshooting logic provided herein offer a validated framework for achieving high-purity peptides containing this critical amino acid residue.
Application Note: Utilizing Boc-L-isoleucine Hemihydrate in Solution-Phase Peptide Synthesis
Introduction: The Strategic Role of Boc-L-isoleucine in Peptide Synthesis
Solution-Phase Peptide Synthesis (SPPS), while often overshadowed by its solid-phase counterpart, remains an indispensable methodology for the large-scale production of peptides and for the synthesis of complex peptide fragments. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this strategy, prized for its stability under various conditions and its clean, acid-labile removal.[1][2] This note focuses on a key building block: Boc-L-isoleucine hemihydrate.
Isoleucine presents a unique challenge in peptide synthesis due to the steric hindrance posed by its β-branched side chain, which can impede coupling reactions and lead to lower yields or incomplete reactions.[3][4] Understanding the specific properties of Boc-L-isoleucine as a hemihydrate and employing optimized protocols are critical for successfully incorporating this sterically demanding residue. This guide provides the foundational principles, detailed experimental protocols, and expert insights necessary for researchers, scientists, and drug development professionals to effectively utilize this reagent.
Physicochemical Properties of this compound
The hemihydrate form indicates the presence of one molecule of water for every two molecules of Boc-L-isoleucine. This crystalline water can influence the reagent's stability, solubility, and handling characteristics. It is crucial to use the correct molecular weight that accounts for this water of hydration for accurate molar calculations in synthesis.
| Property | Value | Source |
| Synonyms | Boc-L-Ile-OH·½H₂O, Boc-(2S,3S)-2-amino-3-methylpentanoic acid hemihydrate | [5] |
| CAS Number | 204138-23-8 | [5][6] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [5][6] |
| Molecular Weight | 240.3 g/mol | [5][6] |
| Appearance | White to off-white powder or crystalline solid | [5][7] |
| Melting Point | 55 - 69 °C | [5][7] |
| Solubility | Soluble in methanol, DMSO, and acetic acid. Insoluble in water. | [7][8] |
| Storage | Store at 0 - 8 °C in a dry, dark place. | [5][8] |
Core Principles: The Chemistry of Boc-Based Synthesis
The Boc/Bzl (Benzyl) strategy is a classic approach in solution-phase synthesis.[9] It relies on two key chemical transformations: peptide bond formation and Nα-Boc deprotection.
Peptide Bond Formation: Activating the Carboxyl Group
To form a peptide bond, the carboxylic acid of the incoming Boc-L-isoleucine must be activated to make it susceptible to nucleophilic attack by the free amine of the peptide chain.[10] A widely used and cost-effective method is the dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) system.[11]
-
Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct.[12] HOBt is added to trap the O-acylisourea, forming an HOBt-active ester. This ester is more stable than the O-acylisourea but highly reactive towards the amine, significantly increasing coupling efficiency and suppressing racemization.[11][13]
Nα-Boc Deprotection: Acid-Labile Cleavage
The Boc group is engineered for selective removal under acidic conditions, leaving other protecting groups (like benzyl esters on side chains) intact.[14] Trifluoroacetic acid (TFA) is the reagent of choice due to its effectiveness and volatility, which simplifies its removal post-reaction.[1]
-
Mechanism: The cleavage proceeds via an acid-catalyzed elimination.[1] The carbonyl oxygen of the Boc group is protonated by TFA, leading to the loss of a stable tert-butyl cation and formation of an unstable carbamic acid. This intermediate rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by excess TFA to form a trifluoroacetate salt.[1] This salt must be neutralized before the next coupling step.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a standard coupling and deprotection cycle in solution-phase synthesis.
Workflow Overview
Caption: General workflow for a Boc-SPPS cycle in solution.
Protocol 1: Coupling of this compound
This protocol describes the coupling of Boc-L-isoleucine to a C-terminally protected amino acid or peptide (e.g., H-Gly-OBn).
Materials:
-
This compound (1.1 eq)
-
Amino acid/peptide ester hydrochloride (e.g., H-Gly-OBn·HCl) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 eq, for neutralizing the HCl salt)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Dissolve the amino acid/peptide ester hydrochloride (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., DCM/DMF, 3:1).
-
Add DIEA or NMM (1.0 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Add HOBt (1.2 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of cold DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude Boc-protected dipeptide.
Protocol 2: Boc Group Deprotection
Materials:
-
Crude Boc-protected dipeptide from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the crude Boc-dipeptide in DCM.
-
Add an equal volume of TFA (e.g., for 10 mL of DCM, add 10 mL of TFA, creating a 50% v/v solution).[15]
-
Stir the mixture at room temperature for 30 minutes. The reaction generates CO₂, so ensure the vessel is not sealed.[1]
-
Monitoring: Deprotection can be monitored by TLC, observing the disappearance of the starting material.
-
Work-up: Evaporate the DCM and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).
-
Precipitate the resulting peptide-TFA salt by adding cold diethyl ether to the concentrated residue.
-
Isolate the solid product by filtration or centrifugation, wash with more cold diethyl ether, and dry under vacuum.
-
The resulting peptide-TFA salt is now ready for neutralization and the next coupling cycle.
Troubleshooting and Key Considerations
-
Steric Hindrance: Isoleucine is a β-branched amino acid, which makes it sterically hindered.[16] If coupling is slow or incomplete (as determined by TLC or LC-MS), consider the following:
-
Double Coupling: After the initial coupling reaction and work-up, repeat the coupling procedure with a fresh batch of activated Boc-L-isoleucine.[3]
-
Potent Reagents: For particularly difficult couplings, switch to more powerful onium-salt reagents like HATU or HBTU, which form highly reactive active esters.[4][16]
-
-
Racemization: While HOBt effectively suppresses racemization, the risk is not zero, especially with prolonged activation times or the use of strong, unhindered bases.[17][18]
-
Handling Hemihydrate: Always use the molecular weight of 240.3 g/mol for this compound to ensure accurate stoichiometry. Failure to account for the water molecule will result in using fewer moles of the amino acid than intended.
-
Solubility Issues: As the peptide chain grows, its solubility can decrease, especially with hydrophobic residues like isoleucine.[19] It may be necessary to adjust the solvent system, often by increasing the proportion of DMF or using NMP to maintain homogeneity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 8. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. m.youtube.com [m.youtube.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Challenge: Protocols for Efficient Coupling of Boc-L-Isoleucine Hemihydrate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Navigating the Steric Hurdles of Isoleucine Incorporation
In the intricate world of peptide synthesis, the successful incorporation of each amino acid residue is paramount to achieving the desired final product with high purity and yield.[1][] Among the proteinogenic amino acids, L-isoleucine, with its β-branched side chain, presents a significant steric challenge that can impede the efficiency of peptide bond formation.[3] When protected with the tert-butyloxycarbonyl (Boc) group, this inherent steric hindrance is further amplified, making the coupling of Boc-L-isoleucine a critical and often challenging step in both solid-phase and solution-phase peptide synthesis.[4][5]
This technical guide provides a comprehensive overview and detailed protocols for the efficient coupling of Boc-L-isoleucine hemihydrate. We will delve into the underlying principles of managing sterically hindered amino acid additions, compare common coupling methodologies, and offer field-proven protocols to empower researchers to overcome the challenges associated with this crucial building block. The stability and solubility imparted by the Boc group make Boc-L-isoleucine a valuable reagent, and with the appropriate strategies, its incorporation can be mastered.[1][6]
Understanding the Core Challenge: Steric Hindrance and Its Implications
The primary obstacle in the coupling of Boc-L-isoleucine is the steric bulk created by both the Boc protecting group and the branched sec-butyl side chain of isoleucine.[3][4] This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to several potential issues:
-
Slower Reaction Rates and Incomplete Coupling: The reduced accessibility of the reactive centers leads to significantly slower reaction kinetics compared to less hindered amino acids.[4] This can result in incomplete coupling, where a portion of the peptide chains remains unreacted.
-
Formation of Deletion Sequences: Incomplete coupling leads to the formation of peptides lacking the intended isoleucine residue. These deletion sequences are often difficult to separate from the target peptide during purification.[7]
-
Increased Risk of Racemization: To drive the reaction to completion, more forcing conditions or extended reaction times may be employed. However, these conditions can increase the risk of racemization at the α-carbon of the isoleucine residue, compromising the stereochemical integrity of the final peptide.[3][8]
Therefore, the selection of an appropriate coupling strategy, including the choice of activating reagents, solvents, and reaction conditions, is critical to mitigate these challenges and ensure the successful synthesis of the target peptide.[3][9]
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference(s) |
| Synonyms | Boc-L-Ile-OH·½H₂O, N-Boc-L-isoleucine hemihydrate | [6][10] |
| CAS Number | 204138-23-8 | [6][10][11] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [6][11] |
| Molecular Weight | 240.3 g/mol | [6][11] |
| Appearance | White to off-white powder | [6][12] |
| Melting Point | 55 - 69 °C | [6][12][13] |
| Solubility | Soluble in methanol, DMSO, and acetic acid. Insoluble in water. | [12][13] |
| Storage | 0 - 8 °C | [6] |
Strategic Selection of Coupling Reagents for a Hindered Residue
The choice of coupling reagent is arguably the most critical factor in overcoming the steric hindrance of Boc-L-isoleucine. While a vast array of reagents is available, they exhibit significant differences in their reactivity and suitability for this challenging coupling.
Comparative Overview of Common Coupling Reagents
| Coupling Reagent/Method | Typical Reaction Time | Racemization Risk | Key Considerations |
| DCC/HOBt | 12 - 24 hours | Low to Moderate | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating its removal. However, reaction times are longer for hindered couplings.[3] |
| HBTU/HOBt or HATU/HOAt | 30 minutes - 2 hours | Low | Highly efficient aminium/uronium salts that form highly reactive esters.[9] HATU is generally more reactive than HBTU and is preferred for particularly difficult couplings.[14] Requires a tertiary base (e.g., DIPEA) for activation.[7][12] |
| PyBOP/HOBt | 1 - 4 hours | Low | A phosphonium salt-based reagent that is also highly effective for hindered couplings.[9] Byproducts are generally soluble, simplifying workup. |
| DIC/HOBt | 12 - 24 hours | Low to Moderate | Similar to DCC but the diisopropylurea byproduct is more soluble in organic solvents. Often used when base-free conditions are desired to minimize racemization.[15] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of this compound in both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is designed for a standard manual Boc-SPPS workflow and utilizes the high reactivity of HATU to ensure efficient coupling.
Diagram: Boc-SPPS Cycle for Isoleucine Incorporation
Caption: Workflow for a single coupling cycle of Boc-L-Isoleucine in Boc-SPPS.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Boc group of the resin-bound peptide has been removed by treating the resin with a solution of 25-50% TFA in DCM.[7][16]
-
Thoroughly wash the resin with DCM to remove residual TFA.
-
Neutralize the resulting trifluoroacetate salt to the free amine by treating the resin with a 5-10% solution of DIPEA in DMF for 5-10 minutes.[7]
-
Wash the resin thoroughly with DMF to remove excess base.
-
-
Pre-activation of Boc-L-Isoleucine:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF or NMP.[7]
-
Add DIPEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes. The solution may change color, indicating the formation of the active ester.[7]
-
-
Coupling Reaction:
-
Add the pre-activated Boc-L-isoleucine solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature. Due to the high reactivity of HATU, coupling times are typically in the range of 30 minutes to 1 hour.[7]
-
-
Monitoring the Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to monitor the disappearance of the free primary amine.[4]
-
A negative result (yellow or no color change) indicates the completion of the coupling reaction.[5] A positive result (blue or purple color) signifies incomplete coupling.[4]
-
-
Washing:
-
Once the coupling is complete (as indicated by a negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[7] The peptide-resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Solution-Phase Peptide Synthesis using DCC/HOBt
This protocol employs the classical and cost-effective carbodiimide method for the coupling of Boc-L-isoleucine to an amino acid ester in solution.
Diagram: Solution-Phase Coupling Mechanism
Caption: Simplified mechanism of DCC/HOBt mediated solution-phase peptide coupling.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Standard work-up reagents (e.g., 1 M HCl, 5% NaHCO₃ solution, brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amino Component:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM.
-
Add DIPEA or NMM (1.1 equivalents) to neutralize the salt and generate the free amine. Stir for 15-20 minutes at room temperature.
-
-
Activation of Boc-L-Isoleucine:
-
In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.1 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled Boc-L-isoleucine solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]
-
Stir the activation mixture at 0 °C for 30 minutes.
-
Add the prepared amino acid ester free base solution (from Step 1) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure dipeptide.[3]
-
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following section addresses common issues and provides solutions.
| Problem | Observation | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Positive Kaiser (ninhydrin) test after the coupling step.[4] | Steric hindrance, peptide aggregation on the resin.[4] | Double Coupling: Repeat the coupling step with a fresh solution of activated Boc-L-isoleucine.[4] Increase Reaction Time: Extend the coupling time (e.g., to 2-4 hours or overnight).[9] Change Solvent: Switch from DMF to NMP or add a small amount of DMSO to improve solvation and disrupt aggregation.[4][9] |
| Low Yield | Final peptide yield is significantly lower than expected. | Incomplete coupling in one or more cycles, leading to deletion sequences. | Optimize coupling conditions as described above. Consider using a more potent coupling reagent like HATU if not already in use. |
| Racemization | Presence of diastereomers in the final product, detected by HPLC or NMR. | Prolonged activation times, use of strong bases, or high temperatures.[8][17] | Use additives like HOBt or HOAt to suppress racemization.[8] Minimize pre-activation time. Avoid excessive heat.[9] Use a weaker base like NMM or collidine if racemization is a significant issue.[15] |
Conclusion
The successful incorporation of this compound is a testament to a well-designed peptide synthesis strategy. While its steric hindrance presents a formidable challenge, a combination of potent coupling reagents like HATU, optimized reaction conditions, and diligent monitoring can lead to high coupling efficiencies and the successful synthesis of complex peptides.[1][7] By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently navigate the complexities of coupling this sterically hindered amino acid, advancing their research in drug discovery and biotechnology.[1][6]
References
- 1. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C22H44N2O9 | CID 45072434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 14. file.globalso.com [file.globalso.com]
- 15. bachem.com [bachem.com]
- 16. chempep.com [chempep.com]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Boc-L-isoleucine hemihydrate in the synthesis of therapeutic peptides
An Application Guide to the Strategic Use of Boc-L-Isoleucine Hemihydrate in Therapeutic Peptide Synthesis
Abstract
The synthesis of therapeutic peptides demands exacting precision and the use of high-purity building blocks to ensure the final product's efficacy and safety. Nα-tert-butyloxycarbonyl-L-isoleucine (Boc-L-isoleucine), particularly in its stable hemihydrate form, is a critical reagent in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the effective utilization of this compound. We will explore the causality behind experimental choices, address common challenges such as sterically hindered coupling and potential racemization, and outline robust methodologies for synthesis and characterization, ensuring a self-validating and reliable workflow for researchers and drug development professionals.
Introduction: The Role of Boc-L-Isoleucine in Peptide Synthesis
Peptide synthesis is a foundational technology in modern pharmaceutical research, enabling the creation of complex therapeutic agents.[1] The process relies on the stepwise assembly of amino acids, which requires the temporary protection of the α-amino group to prevent unwanted side reactions during peptide bond formation.[1][2] The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of the Boc/Bzl protection strategy, offers stability and is readily removed under moderately acidic conditions, making it a robust choice for SPPS.[1][3][4]
L-Isoleucine is an essential amino acid characterized by a β-branched side chain, which imparts significant steric hindrance. This structural feature can make its incorporation into a growing peptide chain challenging, often resulting in lower coupling efficiencies compared to less hindered amino acids.[5][6] this compound (Boc-L-Ile-OH·½H₂O) is a commonly used derivative that offers enhanced stability and handling characteristics as a crystalline solid.[7] Understanding its properties and adapting synthesis protocols accordingly is paramount for achieving high yields and purity in the final therapeutic peptide.[8]
Reagent Profile and Handling
The integrity of any synthesis is contingent on the quality of its starting materials. This compound's stability is crucial for its performance.
Physicochemical Properties
A clear understanding of the reagent's properties is the first step in a validated workflow.
| Property | Value | Source(s) |
| IUPAC Name | (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid hemihydrate | [7] |
| CAS Number | 204138-23-8 | [7] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [7] |
| Molecular Weight | 240.3 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7][9] |
| Melting Point | 55 - 65 °C | [7] |
| Solubility | Soluble in methanol, DMSO, acetic acid; Insoluble in water | [9][10] |
| Purity | ≥ 99% (HPLC recommended) | [7] |
Storage and Stability
Proper storage is essential to prevent the degradation of this compound, primarily through hydrolysis of the Boc group.[8] The presence of hydrate water necessitates careful protection from atmospheric moisture.
-
Atmosphere: Keep the container tightly sealed in a dry, well-ventilated area.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8][11]
The following workflow ensures the reagent's integrity from receipt to use.
Boc-SPPS Protocol for Isoleucine Incorporation
The Boc/Bzl strategy is a robust method for SPPS, though it requires handling of strong acids like trifluoroacetic acid (TFA) and, for final cleavage, potentially hazardous hydrogen fluoride (HF).[4][12] The cycle involves repetitive steps of Nα-Boc deprotection, neutralization, and coupling.
The Boc-SPPS Cycle
The core of the synthesis is a repeating cycle of reactions to elongate the peptide chain.
Detailed Step-by-Step Protocol
This protocol is a general guideline for a manual synthesis at a 0.5 mmol scale. Adjustments may be necessary based on the specific peptide sequence and resin loading.
Materials:
-
Merrifield resin (or other suitable Boc-compatible resin)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade[13]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[13]
-
Trifluoroacetic acid (TFA)[3]
-
Diisopropylethylamine (DIEA)[6]
-
Coupling Reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)[9]
-
Kaiser test kit
Protocol:
-
Resin Preparation:
-
Swell the resin (1 g, ~0.5 mmol) in DCM for 30-60 minutes in a reaction vessel.
-
Wash the resin with DCM (3x), followed by DMF (3x).
-
-
Nα-Boc Deprotection:
-
Causality: The Boc group is acid-labile. TFA is used to selectively cleave the Nα-Boc group without disturbing more acid-stable side-chain protecting groups (like benzyl ethers) or the resin linkage.[12][14]
-
Drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.[15]
-
Wash thoroughly with DCM (3x), Isopropanol (3x), and DMF (3x) to remove all traces of TFA.
-
-
Neutralization:
-
Causality: Deprotection leaves the N-terminal amine as a trifluoroacetate salt, which is unreactive. A non-nucleophilic base like DIEA is required to generate the free amine necessary for coupling.[14]
-
Treat the resin with 5-10% DIEA in DMF or DCM for 2 minutes. Repeat this step twice.[6]
-
Wash thoroughly with DMF (5x) to remove excess base.
-
-
Activation and Coupling of this compound:
-
Causality: The carboxylic acid of Boc-L-isoleucine must be activated to a more reactive species to facilitate amide bond formation. HBTU/HOBt is a highly efficient system that forms an activated ester, minimizing side reactions like racemization.[9][16] Due to isoleucine's steric hindrance, pre-activation and sufficient coupling time are critical.[5][6]
-
In a separate vial, dissolve this compound (3 eq., 1.5 mmol, 360 mg) and HBTU (3 eq., 1.5 mmol, 569 mg) in DMF.
-
Add DIEA (6 eq., 3.0 mmol, 522 µL) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours. For difficult sequences, this time may be extended, or a second coupling may be performed.[6]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a free primary amine is no longer present and the reaction is complete.
-
If the test is positive (blue beads), repeat the coupling step.
-
Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
-
Key Challenges and Mitigation Strategies
Steric Hindrance and Incomplete Coupling
The β-branched structure of isoleucine is the primary cause of difficult couplings.[5]
-
Strategy 1: Extended Coupling Time: Increasing the reaction time from the standard 1 hour to 2-4 hours can improve efficiency.
-
Strategy 2: Double Coupling: After the first coupling and washing, repeat the activation and coupling steps with a fresh solution of activated Boc-L-isoleucine.
-
Strategy 3: Choice of Reagents: Powerful coupling reagents like HBTU, HATU, or COMU are recommended as they are designed to overcome steric hindrance.[17]
Racemization
Racemization is the loss of chiral integrity at the α-carbon, a significant concern in therapeutic peptide synthesis. It can occur during the activation step via the formation of a 5(4H)-oxazolone intermediate.[17][18]
-
Strategy 1: Use of Additives: The inclusion of additives like HOBt or HOAt is crucial. These reagents react with the activated amino acid to form an active ester that is less prone to racemization than other intermediates.[16]
-
Strategy 2: Base Selection: Use of a non-nucleophilic base like DIEA is standard. For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or collidine may be considered to reduce the risk of α-proton abstraction that leads to racemization.[17]
Final Cleavage and Peptide Characterization
Cleavage from Resin
Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In the Boc/Bzl strategy, this is typically accomplished with a strong acid.
-
HF Cleavage: The traditional method uses anhydrous hydrogen fluoride (HF). This is highly effective but extremely hazardous and requires specialized equipment.[4][12]
-
TFMSA Cleavage: An alternative is using trifluoromethanesulfonic acid (TFMSA). It is less volatile than HF but still highly corrosive and requires careful handling.
Characterization of the Final Peptide
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized peptide.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to verify the correct molecular weight of the peptide, confirming the successful incorporation of all amino acids.[19]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of the crude peptide and for its purification.
-
Amino Acid Analysis (AAA): Hydrolysis of the peptide followed by analysis of the amino acid composition can confirm the correct ratios of constituent residues.
-
Distinguishing Leucine and Isoleucine: Since leucine and isoleucine are isomers with identical masses, standard MS cannot differentiate them. Advanced MS/MS techniques (e.g., ETD or HCD) are required for unambiguous sequence confirmation when both are present.[20][21][22]
Conclusion
This compound is an essential building block for the synthesis of many therapeutic peptides. While its sterically hindered nature presents challenges, these can be effectively overcome through optimized protocols, including the use of high-efficiency coupling reagents, appropriate reaction times, and careful monitoring. By understanding the chemical principles behind each step—from storage and handling to coupling and final characterization—researchers can confidently and reliably incorporate this critical amino acid, ensuring the synthesis of high-purity peptides for downstream applications in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. bachem.com [bachem.com]
- 18. mdpi.com [mdpi.com]
- 19. ijsra.net [ijsra.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Boc-L-isoleucine hemihydrate in protein engineering
An Application Guide to the Strategic Use of Boc-L-isoleucine hemihydrate in Protein Engineering and Peptide Synthesis
Introduction: The Architect's Tools for Building Proteins
In the intricate field of protein engineering, scientists act as molecular architects, designing and constructing novel proteins and peptides with tailored functions. This discipline holds the key to developing next-generation therapeutics, advanced biomaterials, and powerful research tools.[] The foundation of this work lies in the precise, stepwise assembly of amino acids into a defined sequence. Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique that makes this possible, and the selection of high-quality, protected amino acid building blocks is paramount to its success.[2][3]
L-isoleucine is one of the twenty proteinogenic amino acids, characterized by its hydrophobic, β-branched side chain. This structure is crucial for forming the hydrophobic core of proteins, driving protein folding, and participating in specific molecular interactions. However, this same bulky structure presents a significant challenge in chemical synthesis, where steric hindrance can impede the formation of peptide bonds.[4]
To overcome this and ensure the fidelity of peptide synthesis, a temporary shield or "protecting group" is attached to the amino acid's reactive α-amino group. The tert-butyloxycarbonyl (Boc) group is one of the most foundational and robust protecting groups used in SPPS.[2][5] this compound is the stable, ready-to-use form of this critical building block, valued for its high purity, stability, and solubility, which facilitate its seamless integration into the synthetic workflow.[6][7] This guide provides an in-depth exploration of the role, mechanism, and practical application of this compound, offering both high-level strategy and detailed protocols for researchers, scientists, and drug development professionals.
The Boc/Bzl Protection Strategy: A Symphony of Graduated Lability
The power of the Boc strategy in SPPS, pioneered by R.B. Merrifield, lies in its use of graduated acid lability.[8][9] This chemical philosophy dictates that different protecting groups can be removed under distinct acidic conditions, allowing for selective deprotection at various stages of the synthesis.
The core principle involves two classes of protection:
-
Temporary Nα-Protection: The Boc group on the α-amino terminus of the incoming amino acid is labile to moderate acids, such as trifluoroacetic acid (TFA).[8][10] Its removal at each cycle exposes a new amine, ready for coupling with the next amino acid.
-
"Permanent" Side-Chain Protection: The reactive side chains of other amino acids in the sequence are shielded by groups, often benzyl-based (Bzl), that are stable to the moderate acid used for Boc removal. These groups are only cleaved at the very end of the synthesis using a much stronger acid, typically anhydrous hydrogen fluoride (HF).[8][11][12]
This elegant orthogonality is the key to the controlled, unidirectional elongation of the peptide chain. The entire process is a cycle of deprotection, neutralization, and coupling, repeated until the desired sequence is fully assembled on an insoluble resin support.
Physicochemical Properties of this compound
The reliability of any synthesis begins with well-characterized reagents. This compound is a white crystalline powder that offers excellent stability under recommended storage conditions, ensuring its integrity from the stock bottle to the reaction vessel.[6][13]
| Property | Value | Source(s) |
| Synonyms | Boc-L-Ile-OH·½H₂O, N-Boc-L-isoleucine hemihydrate | [6][14] |
| CAS Number | 204138-23-8 | [6][14] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [6][] |
| Molecular Weight | 240.3 g/mol | [6][] |
| Appearance | White powder | [6][] |
| Purity | ≥ 98-99% (HPLC) | [6][][16] |
| Melting Point | 55 - 69 °C | [6][17] |
| Solubility | Soluble in methanol, slightly soluble in DMSO and acetic acid. Insoluble in water. | [17] |
| Storage Conditions | 0 - 8 °C, protect from moisture, keep container tightly closed. | [6][13] |
Detailed Application Protocol: Manual Incorporation of Boc-L-isoleucine
This section provides a comprehensive, step-by-step protocol for a single coupling cycle using this compound in a manual Boc-SPPS workflow. The protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Merrifield resin for a peptide acid or MBHA resin for a peptide amide) and that the previously coupled amino acid has just been deprotected, neutralized, and is ready for the addition of isoleucine.
Phase 1: Reagent Preparation
Causality: Success in SPPS is highly dependent on the quality and preparation of reagents. Anhydrous solvents are critical to prevent unwanted side reactions, and accurate concentrations ensure correct stoichiometry, which is vital for driving the reaction to completion.
-
Solvents: Use peptide synthesis grade Dichloromethane (DCM) and Dimethylformamide (DMF). Ensure they are anhydrous.
-
Deprotection Solution: Prepare a solution of 50% (v/v) Trifluoroacetic Acid (TFA) in DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Neutralization Solution: Prepare a solution of 5% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.
-
Boc-L-isoleucine Solution: Calculate 2-4 molar equivalents of this compound relative to the substitution level of the resin.
-
Activation Reagents: Prepare equimolar amounts (relative to the Boc-L-isoleucine) of a coupling agent and an additive. A highly effective and common combination for hindered amino acids is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).[10][18]
Phase 2: The Boc-SPPS Cycle for Isoleucine Incorporation
This workflow details the core steps of adding a single Boc-L-isoleucine residue to the growing peptide chain attached to the solid support.
Step-by-Step Methodology:
-
Resin Swelling (Initial Step): Before the first cycle, place the resin in a reaction vessel and swell in DCM for 30-60 minutes with gentle agitation.[10] This allows reagents to access the reactive sites within the resin beads.
-
Nα-Boc Deprotection:
-
Drain the solvent from the swollen resin.
-
Add the 50% TFA/DCM solution and agitate for 1-2 minutes (pre-wash).[10]
-
Drain and add a fresh portion of 50% TFA/DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.[10][19]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.[10]
-
-
Neutralization:
-
Add the 5% DIEA/DCM solution to the resin and agitate for 5 minutes. This deprotonates the N-terminal ammonium salt to yield a free amine.[20]
-
Drain and repeat the neutralization step once more to ensure a complete reaction.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.[10]
-
-
Activation and Coupling of Boc-L-isoleucine:
-
In a separate vessel, dissolve this compound (2-4 eq.), HBTU (2-4 eq.), and HOBt (2-4 eq.) in DMF.
-
Add DIEA (4-6 eq.) to the solution to begin the activation process. The solution will typically change color.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.[10]
-
Agitate the mixture at room temperature for 1-2 hours. Due to isoleucine's steric hindrance, a longer coupling time or double coupling may be necessary.[4]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test.[10]
-
Result Interpretation: A blue/purple color indicates the presence of free primary amines and an incomplete reaction. A yellow/colorless result signifies that the coupling is complete.
-
Troubleshooting: If the test is positive, drain the coupling solution and repeat step 4 ("recoupling") with a freshly prepared activated Boc-L-isoleucine solution.
-
-
Final Washing:
-
Once the Kaiser test is negative, drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.[10] The resin is now ready for the deprotection step of the next cycle.
-
Phase 3: Final Cleavage from Resin
Expert Insight: This final step is the most hazardous part of Boc-SPPS and differentiates it significantly from the milder Fmoc-SPPS chemistry.
After the entire peptide sequence is assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically accomplished with strong, hazardous acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[11][12] This process requires a specialized, HF-resistant apparatus (e.g., made of Teflon) and must be performed by trained personnel in a dedicated fume hood.[11][21] The cleavage cocktail also contains "scavengers" (e.g., anisole, thioanisole) to trap the highly reactive carbocations generated from the cleavage of benzyl-based protecting groups, preventing them from modifying sensitive residues like tryptophan or methionine.[8][11]
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical, especially for a sterically hindered residue like isoleucine. While classic carbodiimides are cost-effective, more potent aminium/uronium salt-based reagents often provide faster and more efficient coupling, minimizing the risk of side reactions like racemization.[4][22]
| Coupling Reagent/Method | Typical Reaction Time | Expected Yield (%) | Racemization Risk | Key Considerations & Insights |
| DCC / HOBt | 12 - 24 hours | 70 - 90% | Low to Moderate | Cost-effective. The dicyclohexylurea (DCU) byproduct is insoluble and can be challenging to remove in solid-phase synthesis. Slower for hindered couplings.[4][22] |
| DIC / HOBt | 8 - 18 hours | 75 - 95% | Low to Moderate | Similar to DCC, but the diisopropylurea byproduct is more soluble, simplifying removal. Still relatively slow for difficult couplings. |
| HBTU / HOBt / DIEA | 1 - 4 hours | > 95% | Low | Highly efficient and fast. A go-to reagent for most couplings, including hindered ones. Forms an active ester in situ.[18][22] |
| HATU / HOAt / DIEA | 30 min - 2 hours | > 99% | Very Low | One of the most powerful coupling reagents. The HOAt additive is superior to HOBt in reducing racemization and accelerating coupling, especially for N-methylated or other difficult residues.[22] |
Conclusion: An Indispensable Component in the Protein Engineer's Toolkit
This compound is more than just a chemical reagent; it is a precision tool that enables the construction of complex peptides and proteins. Its role is defined by the robust and reliable Boc protecting group, which allows for the controlled incorporation of the sterically challenging isoleucine residue into a growing peptide chain. Understanding the principles of the Boc/Bzl strategy, the nuances of coupling chemistry, and the rigorous demands of the synthetic protocols are essential for leveraging this compound to its full potential. From synthesizing therapeutic peptides for drug discovery to crafting molecular probes to unravel biological processes, this compound remains a cornerstone building block, empowering the innovations that drive modern biotechnology and pharmaceutical science.[2][6]
References
- 2. nbinno.com [nbinno.com]
- 3. US20130338337A1 - Boc and fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scbt.com [scbt.com]
- 16. This compound, 25 g, CAS No. 13139-16-7 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 17. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. chempep.com [chempep.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bachem.com [bachem.com]
Application Notes and Protocols: A Technical Guide to Incorporating Boc-L-isoleucine in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of sterically hindered amino acids like L-isoleucine presents a significant challenge in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the strategic use of N-α-tert-butyloxycarbonyl-L-isoleucine (Boc-L-isoleucine) in the synthesis of complex peptides. We delve into the underlying chemical principles, offering detailed, field-proven protocols for efficient coupling and deprotection. This document is designed to equip researchers with the necessary expertise to navigate the complexities of Boc-L-isoleucine incorporation, ensuring high-yield and high-purity peptide products.
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the stepwise assembly of amino acids into complex chains.[1][2][3] A cornerstone of this methodology is the use of protecting groups to prevent unwanted side reactions.[2][4] The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for the α-amino group of amino acids.[5][6]
Isoleucine, with its β-branched side chain, is a sterically hindered amino acid.[7][8] This bulkiness can physically obstruct the formation of the peptide bond, leading to slower reaction rates and incomplete coupling.[9] The consequences of inefficient coupling are significant, often resulting in deletion sequences and a lower purity of the final peptide product.[7][9] Therefore, the successful incorporation of isoleucine, and specifically Boc-L-isoleucine, requires optimized protocols and a careful selection of reagents.[7]
Boc-L-isoleucine (Boc-Ile-OH) is a critical reagent in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS.[1][6] The Boc group provides temporary protection of the N-α-amino group, which can be removed with moderate acid, while more acid-stable groups, such as benzyl esters, protect the C-terminus and reactive side chains.[1] This guide will focus on best practices for utilizing Boc-L-isoleucine to overcome the challenges of steric hindrance and achieve successful peptide synthesis.
Key Chemical Properties of Boc-L-isoleucine
A thorough understanding of the physicochemical properties of Boc-L-isoleucine is essential for its effective application.
| Property | Value | References |
| IUPAC Name | (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid | [10] |
| CAS Number | 13139-16-7 | [10][11][12] |
| Molecular Formula | C₁₁H₂₁NO₄ | [10][13] |
| Molecular Weight | 231.29 g/mol | [10][11][12] |
| Appearance | White to off-white crystalline powder | [10][13] |
| Melting Point | 66-73 °C | [11][13][14] |
| Solubility | Soluble in methanol, DMSO, and acetic acid; Insoluble in water | [10][14] |
| Optical Rotation | [α]20/D +2.7° to +4° (c=2 in acetic acid or methanol) | [10][13] |
The Boc-SPPS Workflow for Isoleucine Incorporation
The Boc-SPPS strategy involves a cyclical process of deprotection, neutralization, and coupling.[5][10] The following diagram illustrates the key stages for incorporating a Boc-L-isoleucine residue.
Caption: A logical workflow of a single cycle in Boc-SPPS.[10]
Boc Protection and Deprotection Chemistry
Protection: The Boc group is introduced onto the α-amino group of L-isoleucine by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5] The base, such as sodium hydroxide or triethylamine, deprotonates the amino group, enhancing its nucleophilicity to attack the carbonyl carbon of (Boc)₂O.[5][15]
Deprotection: The removal of the Boc group is a critical step and is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5][16] The mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to release the free amine.[1][5]
Caption: The acid-catalyzed deprotection of a Boc-protected amine.[10]
It is crucial to note that the tert-butyl cations generated during deprotection can react with nucleophilic side chains of amino acids like tryptophan, cysteine, or methionine.[1] The addition of scavengers, such as 0.5% dithioethane (DTE), to the TFA solution can prevent these unwanted side reactions.[1]
Detailed Protocols for Boc-L-isoleucine Incorporation
The following protocols provide a step-by-step guide for the manual incorporation of Boc-L-isoleucine using Boc-SPPS.
Materials and Reagents
-
Resin: Merrifield or PAM resin (0.5-1.0 mmol/g substitution)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM[16]
-
Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DMF[7]
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[7][17]
-
Qualitative Monitoring: Kaiser test kit
Protocol: Single Coupling Cycle
This protocol outlines a manual Boc-SPPS workflow for incorporating one Boc-L-isoleucine residue.[7]
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Washing: Wash the resin with DCM (3x) and then with DMF (3x).
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with a fresh solution of 50% TFA in DCM for an additional 20 minutes.[7]
-
-
Post-Deprotection Washing:
-
Neutralization:
-
Activation and Coupling of Boc-L-Isoleucine:
-
In a separate vial, dissolve Boc-L-Isoleucine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.[7]
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours. Due to the steric hindrance of isoleucine, extended coupling times or a second coupling (double coupling) may be necessary.[7][9]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
-
Post-Coupling Washing: Wash the resin with DMF (3x) and DCM (3x).
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
Overcoming Challenges: Coupling Sterically Hindered Residues
The primary challenge with Boc-L-isoleucine is achieving complete and efficient coupling.[7] Several strategies can be employed to optimize this critical step:
-
Choice of Coupling Reagent: For difficult couplings, high-reactivity uronium/aminium or phosphonium salt reagents are more effective than standard carbodiimides.[9][17] Reagents like HATU, HCTU, and PyAOP, which form highly reactive OAt or Oxyma esters, are particularly efficient for sterically hindered amino acids.[17][18]
-
Extended Coupling Times and Double Coupling: As mentioned in the protocol, allowing the coupling reaction to proceed for a longer duration or performing the coupling step a second time can significantly improve efficiency.[7]
-
In Situ Neutralization: This protocol involves adding the activated amino acid in a solution containing the neutralization base (DIEA) directly to the TFA salt of the peptide-resin.[1][19] This approach minimizes aggregation of the growing peptide chain, which can be a problem with hydrophobic sequences.[8]
Comparative Performance Data
The choice of protecting group strategy can impact the overall success of the synthesis. While this guide focuses on Boc-SPPS, a comparison with the Fmoc (9-fluorenylmethoxycarbonyl) strategy highlights key differences.
| Isoleucine Derivative | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
| Boc-L-Isoleucine | 97-99% | 75-85% | 60-75% | Requires strong acid (e.g., HF) for final cleavage, which can be harsh. In situ neutralization can improve efficiency.[7][8] |
| Fmoc-L-Isoleucine | 98-99.5% | 80-90% | 65-80% | Milder deprotection (piperidine) and cleavage conditions. Generally preferred for its orthogonality.[4][7][] |
This data is illustrative and can vary based on the peptide sequence and synthesis conditions.[7]
Final Cleavage and Purification
Cleavage from the Resin
After the desired peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.[1][3] In the Boc/Bzl strategy, this typically requires a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][16] This is a hazardous step that must be performed with appropriate safety precautions. A two-step cleavage procedure, using a weaker hard acid first followed by a stronger one, has also been reported.[21]
Purification and Analysis
The crude peptide product will contain the target peptide along with impurities such as truncated or deletion sequences.[22] Purification is almost always necessary.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for both purifying and analyzing the purity of the final peptide.[22][23] Reverse-phase HPLC (RP-HPLC) using a C18 column with an acetonitrile/water gradient containing TFA is standard.[22][24]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.[22][23][25]
-
Amino Acid Analysis (AAA): This technique is used to determine the net peptide content by quantifying the amount of each amino acid after acid hydrolysis of the peptide.[22][26]
Conclusion
The successful incorporation of Boc-L-isoleucine into complex peptide sequences is a critical skill for researchers in drug development and biotechnology.[6] While its steric hindrance presents a challenge, a combination of optimized protocols, appropriate high-reactivity coupling reagents, and careful monitoring can lead to high yields and purity.[7][9] By understanding the underlying chemical principles and diligently applying the detailed protocols outlined in this guide, scientists can effectively navigate the complexities of synthesizing isoleucine-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. biomatik.com [biomatik.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]
- 12. N-Boc-L-isoleucine, 98+% | Fisher Scientific [fishersci.ca]
- 13. chemimpex.com [chemimpex.com]
- 14. Boc-l-Isoleucine, 99% 13139-16-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chempep.com [chempep.com]
- 17. 肽偶联剂选择指南 [sigmaaldrich.com]
- 18. file.globalso.com [file.globalso.com]
- 19. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 23. ijsra.net [ijsra.net]
- 24. biovera.com.au [biovera.com.au]
- 25. bachem.com [bachem.com]
- 26. Analytical methods and Quality Control for peptide products [biosynth.com]
Boc-L-isoleucine Hemihydrate: A Strategic Building Block for the Synthesis of Unnatural Amino Acids
Application Note & Protocols
Abstract
This technical guide provides an in-depth exploration of Boc-L-isoleucine hemihydrate as a pivotal starting material for the synthesis of unnatural amino acids (UAAs). We will delve into the strategic advantages of this building block, detailing its chemical properties, stability, and the critical role of the tert-butyloxycarbonyl (Boc) protecting group. This document will further provide detailed, field-proven protocols for the derivatization of Boc-L-isoleucine, focusing on the alkylation of the α-carbon to generate novel amino acid structures. These protocols are designed to be self-validating, with integrated quality control checkpoints and characterization methodologies. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and the development of novel therapeutics. Unnatural amino acids are instrumental in modern drug discovery, offering a means to enhance the pharmacological properties of peptide-based drugs and other bioactive molecules.[1][2]
Introduction: The Strategic Importance of this compound
This compound is a derivative of the essential amino acid L-isoleucine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[3] This protection is fundamental to its utility in multi-step organic synthesis, preventing unwanted side reactions at the nitrogen atom while allowing for modifications at other positions of the molecule.[4] The hemihydrate form indicates the presence of one molecule of water for every two molecules of Boc-L-isoleucine, which can influence its solubility and handling characteristics.
Key Advantages as a Building Block:
-
Stability and Handling: The Boc group enhances the stability of the amino acid, making it less prone to degradation and easier to handle and store.[3] Proper storage at 0-8°C in a dry, well-ventilated area is crucial to maintain its integrity.[3][5]
-
Acid-Labile Protection: The Boc group is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for the selective deprotection of the amino group when required.[6][7] This orthogonality is a cornerstone of modern peptide synthesis.[8]
-
Chiral Integrity: As a derivative of a natural L-amino acid, Boc-L-isoleucine provides a chiral scaffold for the synthesis of enantiomerically pure unnatural amino acids, which is critical for their biological activity.
-
Versatility in Derivatization: The protected amino group and the carboxylic acid functionality allow for a range of chemical modifications, particularly at the α-carbon, to introduce novel side chains.
Physicochemical Properties and Handling
A thorough understanding of the material's properties is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 204138-23-8 | [9][10] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [9][10] |
| Molecular Weight | 240.3 g/mol | [9][10] |
| Appearance | White powder | [9] |
| Melting Point | 55 - 69 °C | [9][11] |
| Solubility | Soluble in methanol, insoluble in water. | [11] |
| Storage Conditions | 0 - 8 °C, protect from moisture. | [3][9] |
Safety and Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Handle in a well-ventilated area to avoid inhalation of dust.[5]
-
In case of fire, use carbon dioxide, powder, or water spray.[5][12]
Core Synthetic Strategy: α-Alkylation of Boc-L-isoleucine
A powerful method for creating unnatural amino acids from Boc-L-isoleucine involves the selective alkylation of the α-carbon. This process requires the formation of a dianion, followed by reaction with an alkylating agent.
Mechanistic Overview
The α-proton of the amino acid is acidic, but not sufficiently so to be removed by common bases. Therefore, a strong, hindered base is required to deprotonate both the carboxylic acid and the α-carbon, forming a dianion. This dianion then acts as a nucleophile, attacking an electrophilic alkylating agent to form a new carbon-carbon bond at the α-position.
Figure 1. General workflow for the α-alkylation of Boc-L-isoleucine.
Detailed Experimental Protocol: Synthesis of an α-Methylated Boc-L-isoleucine Derivative
This protocol details the synthesis of (2S,3S)-2-(tert-butoxycarbonylamino)-2,3-dimethylpentanoic acid.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Dry a round-bottom flask and stir bar in an oven and allow to cool under a stream of argon or nitrogen.
-
Reaction Setup: To the flask, add this compound (1 equivalent) and dissolve in anhydrous THF under an inert atmosphere.[13] Cool the solution to 0 °C in an ice bath.
-
Dianion Formation: Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.[13][14] Allow the reaction to stir at 0 °C for 1 hour. The formation of a dianion may result in a thick slurry.
-
Alkylation: Add iodomethane (1.5 equivalents) dropwise to the reaction mixture at 0 °C.[13] Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding isopropyl alcohol to consume any unreacted NaH, followed by the dropwise addition of saturated aqueous NH₄Cl.[13]
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization of the Unnatural Amino Acid
Confirmation of the successful synthesis and purity of the novel amino acid is crucial. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the new α-methyl group. | Appearance of a new singlet in the ¹H NMR spectrum corresponding to the α-methyl protons. A new quaternary carbon signal in the ¹³C NMR spectrum. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to confirm the molecular formula.[15][] | The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass for the α-methylated product. |
| Chiral HPLC | Determination of enantiomeric purity. | A single peak corresponding to the desired enantiomer, indicating no racemization occurred during the reaction. |
Deprotection and Further Applications
Once the α-alkylated Boc-amino acid is synthesized and characterized, the Boc group can be removed to liberate the free amino acid, which can then be used in peptide synthesis or other applications.
Boc Deprotection Protocol
Materials:
-
α-Alkylated Boc-amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, thioanisole) (optional)[17][18]
Procedure:
-
Dissolve the α-alkylated Boc-amino acid in DCM.
-
Add an equal volume of TFA to the solution.[18] If the amino acid has side chains susceptible to alkylation by the tert-butyl cation, add scavengers.[18]
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting unnatural amino acid can be precipitated and washed with cold diethyl ether.
Figure 2. Mechanism of acid-catalyzed Boc deprotection.
Applications in Drug Discovery and Beyond
The incorporation of unnatural amino acids into peptides and other molecules can significantly enhance their therapeutic properties.[1][19]
-
Increased Proteolytic Stability: The steric bulk of the α-alkyl group can hinder the action of proteases, increasing the in vivo half-life of peptide drugs.
-
Conformational Constraints: The introduction of α,α-disubstituted amino acids can restrict the conformational flexibility of a peptide, locking it into a bioactive conformation and potentially increasing its potency and selectivity.
-
Novel Side-Chain Functionalities: The alkyl group can be further functionalized to introduce new chemical properties, such as fluorescent tags, cross-linking agents, or moieties that improve cell permeability.[20]
The ability to synthesize a diverse array of unnatural amino acids from a readily available starting material like this compound is a powerful tool for medicinal chemists and researchers in the life sciences.[21][22]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of alkylated product | Incomplete dianion formation. | Ensure anhydrous conditions. Use a fresh, active batch of strong base. Increase the reaction time for dianion formation. |
| Racemization of the product | The reaction temperature was too high. | Maintain a low temperature (0 °C or below) during dianion formation and alkylation. |
| Side reactions | The alkylating agent is too reactive or not specific. | Use a less reactive alkylating agent or explore alternative synthetic routes. |
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. chemimpex.com [chemimpex.com]
- 10. scbt.com [scbt.com]
- 11. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 12. carlroth.com [carlroth.com]
- 13. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 20. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. youtube.com [youtube.com]
Application Note: A Comprehensive Guide to Analytical Techniques for Monitoring Boc-L-Isoleucine Incorporation
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis, prized for its stability and ease of removal under specific acidic conditions.[1] Boc-L-isoleucine, in particular, is a critical building block for synthesizing a vast array of therapeutic peptides and complex organic molecules.[2] The successful incorporation of this hydrophobic amino acid is a critical quality attribute that directly impacts the final product's identity, purity, and biological function. Incomplete coupling or side reactions can lead to truncated or failure sequences, compromising yield and complicating purification.
Therefore, robust and reliable analytical monitoring is not merely a quality control step but an integral part of process development and validation in both research and manufacturing environments. This guide provides a detailed overview of the principal analytical techniques used to monitor the incorporation of Boc-L-isoleucine, offering in-depth protocols and the scientific rationale behind their application. We will explore High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
Principle: Reverse-Phase HPLC (RP-HPLC) is the most common method for routine monitoring of peptide synthesis reactions.[3] The technique separates molecules based on their hydrophobicity. The nonpolar Boc-L-isoleucine and the growing peptide chain will have distinct retention times on a hydrophobic stationary phase (like C18) compared to more polar reactants and byproducts. By monitoring the disappearance of the Boc-L-isoleucine starting material and the appearance of the desired peptide product, the reaction progress can be accurately tracked.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice due to the significant hydrophobicity imparted by the Boc group and the isoleucine side chain, allowing for strong retention and good separation from more polar impurities.[4]
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water is used.[3][4] This gradient elution ensures that both the relatively polar starting materials and the increasingly nonpolar peptide product can be eluted and resolved within a reasonable timeframe.
-
Additive: A small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) is crucial.[4] TFA sharpens peaks by protonating free silanol groups on the silica-based stationary phase and providing a counter-ion for charged groups on the peptide, leading to better resolution.[4]
-
Detection: UV detection at 210-220 nm is standard for peptides, as this wavelength corresponds to the absorbance of the peptide backbone amide bonds.[3]
Protocol: RP-HPLC for Monitoring Boc-L-Isoleucine Coupling
Objective: To quantify the consumption of Boc-L-isoleucine and the formation of the target peptide in a solid-phase peptide synthesis (SPPS) reaction mixture.
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, and UV detector.
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]
-
Sample Solvent: 50% Acetonitrile in water.
-
Boc-L-isoleucine standard.
-
Reaction samples (a small aliquot of the reaction mixture, cleaved from the resin if applicable).
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of Boc-L-isoleucine standard at 1 mg/mL in the sample solvent. Create a calibration curve by preparing a series of dilutions (e.g., from 1 µg/mL to 100 µg/mL).
-
Sample Preparation:
-
Take a small, representative sample from the reaction vessel.
-
If the peptide is on a solid support, cleave a small portion using an appropriate cleavage cocktail (e.g., 95% TFA).[5][6]
-
Quench the reaction if necessary.
-
Dilute the sample in the sample solvent to a concentration within the calibration curve range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature to 40 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 214 nm.
-
Injection volume: 10 µL.
-
-
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Data Analysis & Interpretation:
-
Run the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the reaction samples. Identify the peak for unreacted Boc-L-isoleucine and the peak for the newly formed peptide product by comparing their retention times to a "time zero" sample and the standard.
-
Quantify the amount of remaining Boc-L-isoleucine using the calibration curve. A successful incorporation will show a significant decrease in the Boc-L-isoleucine peak area and the emergence of a new, typically later-eluting, product peak.
Mass Spectrometry (MS): The Gold Standard for Confirmation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing definitive confirmation of a molecule's identity.[7] Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that keeps the peptide intact and is directly compatible with HPLC (LC-MS).[7][8]
Causality Behind Experimental Choices:
-
ESI Positive Mode: Peptides readily accept protons in the acidic mobile phase (e.g., with formic acid), forming positive ions [M+nH]ⁿ⁺, making positive ion mode the logical choice.[9]
-
Characteristic Fragmentations: The Boc group itself is labile and can produce characteristic neutral losses in the mass spectrometer, such as the loss of isobutylene (56 Da) or tert-butanol (74 Da).[10] While sometimes complicating spectra, these losses can also be diagnostic of the Boc group's presence.[5][10]
-
Tandem MS (MS/MS): For unambiguous confirmation, the molecular ion of the peptide can be isolated and fragmented (Collision-Induced Dissociation - CID). The resulting fragment ions (b- and y-ions) provide sequence information, confirming that the Boc-L-isoleucine was added at the correct position.[6]
Protocol: LC-MS for Confirmation of Boc-L-Isoleucine Incorporation
Objective: To confirm the molecular weight of the peptide product after a coupling reaction, verifying the successful incorporation of one or more Boc-L-isoleucine residues.
Instrumentation and Materials:
-
LC-MS system equipped with an ESI source.
-
C18 RP-HPLC column (as in the HPLC protocol).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Cleaved and diluted peptide sample.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, but use formic acid-containing solvents if possible to enhance ESI performance. A typical final concentration for infusion is 1-10 µg/mL.[10]
-
Liquid Chromatography (LC): Use the same gradient as the HPLC method to separate the peptide of interest from impurities before it enters the mass spectrometer.
-
Mass Spectrometry Parameters (Example for a Quadrupole MS):
-
Ionization Mode: ESI, Positive.
-
Scan Range: 100 – 2000 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Fragmentor/Cone Voltage: A lower voltage (e.g., 80-120 V) is initially used to minimize in-source fragmentation and observe the intact molecular ion. A higher voltage can be used to intentionally induce fragmentation.[11]
-
-
Data Analysis & Interpretation:
-
Calculate the theoretical monoisotopic mass of the expected peptide product.
-
Examine the mass spectrum for the corresponding [M+H]⁺ (singly charged) or [M+nH]ⁿ⁺ (multiply charged) ions.
-
If the observed mass matches the theoretical mass, incorporation is confirmed.
-
Look for potential side products, such as the unreacted peptide or peptides with characteristic neutral losses from the Boc group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
Principle: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.[1] For Boc-L-isoleucine incorporation, ¹H NMR is particularly powerful for confirming the presence of the Boc protecting group and the integrity of the amino acid structure.
Causality Behind Experimental Choices:
-
Diagnostic Signals: The Boc group has a highly distinctive ¹H NMR signal: a sharp singlet representing its nine equivalent methyl protons, typically found far upfield around 1.4 ppm.[1][12] The appearance and integration of this peak are definitive proof of the Boc group's presence. The α-proton of the isoleucine backbone also gives a characteristic signal.[1]
-
Solvent Choice: Deuterated solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are used. The choice of solvent can slightly alter chemical shifts, so consistency is key.[1][13]
Protocol: ¹H NMR for Structural Verification
Objective: To confirm the presence of the Boc group on the final, purified peptide or on the Boc-L-isoleucine amino acid itself as a quality check of the starting material.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Purified Boc-L-isoleucine or Boc-protected peptide sample (5-10 mg).[1]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of the deuterated solvent.[1]
-
Transfer: Transfer the solution to a clean NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock, tune, and shim the instrument to optimize the magnetic field homogeneity.[1]
-
Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).[1]
-
Data Processing: Process the spectrum using appropriate software (Fourier transform, phase correction, baseline correction). Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
Data Analysis & Interpretation:
| Proton Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |
| Isoleucine γ-CH₃ | ~0.94 | Triplet (t) |
| Isoleucine δ-CH₃ | ~0.98 | Doublet (d) |
| Boc Group (3 x CH₃) | ~1.46 | Singlet (s) |
| Isoleucine β-CH | ~1.83-1.99 | Multiplet (m) |
| Isoleucine α-CH | ~4.30 | Doublet of doublets (dd) |
| Amide NH | ~5.02 | Doublet (d) |
| Data sourced from BenchChem Technical Support.[12] |
The key signal is the singlet at ~1.46 ppm, which should integrate to 9 protons relative to other protons in the molecule, confirming the intact Boc group.
Amino Acid Analysis (AAA): Compositional Verification
Principle: AAA is a classic technique to determine the amino acid composition of a peptide.[14] The peptide is first hydrolyzed into its constituent amino acids, which are then separated, derivatized, and quantified, typically by HPLC.[15][16][17]
Causality Behind Experimental Choices:
-
Hydrolysis: Strong acid (e.g., 6 M HCl at 110 °C for 24 hours) is required to break all peptide bonds.[15][16] This is a destructive method, meaning the peptide is not recovered.
-
Derivatization: Amino acids themselves often lack a strong UV chromophore. Therefore, they are reacted with a derivatizing agent (e.g., phenylisothiocyanate - PITC, or OPA/FMOC) to make them detectable by UV or fluorescence.[18][19][20]
-
Quantification: By comparing the peak area of isoleucine to other amino acids in the sequence, one can confirm its presence and relative stoichiometry.
Protocol: Post-Hydrolysis AAA
Objective: To verify the amino acid composition of a purified peptide to confirm the incorporation of the correct number of isoleucine residues.
Instrumentation and Materials:
-
Hydrolysis tubes and heating block/oven.
-
HPLC system with UV or fluorescence detector.
-
Amino acid analyzer or a standard HPLC with a dedicated column and method.
-
6 M HCl.
-
Derivatization reagents (e.g., PITC).
-
Amino acid standards.
Step-by-Step Methodology:
-
Hydrolysis: Place a known quantity of the purified peptide into a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110 °C for 24 hours.[16]
-
Drying: After hydrolysis, cool the sample and remove the HCl under vacuum.
-
Derivatization: Re-dissolve the amino acid mixture and react with the chosen derivatizing agent according to established protocols (e.g., PITC derivatization).[18]
-
Chromatography: Inject the derivatized sample onto the HPLC system. Use a method optimized for separating the derivatized amino acids.[20]
-
Data Analysis & Interpretation:
-
Identify the peak corresponding to the derivatized isoleucine based on the retention time of a standard.
-
Quantify the amount of each amino acid.
-
Calculate the molar ratios of all amino acids. The ratio for isoleucine should match the expected number of residues in the peptide sequence.
-
Comparative Summary of Techniques
| Technique | Primary Application | Strengths | Weaknesses |
| HPLC | Routine reaction monitoring, purity analysis | Quantitative, robust, high-throughput | Indirect confirmation of identity |
| MS | Definitive identity confirmation | High sensitivity, provides molecular weight, sequence data (MS/MS) | Can be complex to interpret, Boc group can be labile[5][10] |
| NMR | Structural verification of starting materials and final products | Unambiguous structural data, non-destructive | Low sensitivity, requires pure sample, expensive |
| AAA | Final compositional analysis of purified peptide | Accurate stoichiometry, confirms composition | Destructive, time-consuming, indirect |
Experimental and Logical Workflows
Diagram: General Analytical Workflow
This diagram illustrates the typical sequence of analytical steps taken during peptide synthesis to monitor Boc-L-isoleucine incorporation.
Caption: General workflow for monitoring and characterizing peptide synthesis.
Diagram: Technique Selection Logic
This decision tree helps a researcher choose the most appropriate analytical technique based on the experimental question.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 14. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 17. usp.org [usp.org]
- 18. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN101907615A - Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 20. agilent.com [agilent.com]
Troubleshooting & Optimization
Overcoming solubility issues with Boc-L-isoleucine hemihydrate
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Introduction: The Solubility Conundrum of a Key Building Block
Boc-L-isoleucine, a cornerstone N-protected amino acid derivative in peptide synthesis, is essential for constructing therapeutic peptides and other complex biomolecules.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[2][4] However, its unique physicochemical properties, including the bulky, lipophilic Boc group and its common availability as a hemihydrate, frequently present solubility challenges for researchers.[5]
This guide provides in-depth, practical solutions to common solubility issues encountered with Boc-L-isoleucine hemihydrate. We will move beyond simple solvent lists to explore the underlying chemical principles and provide validated protocols to ensure your experiments proceed without delay.
Section 1: Understanding the Root Cause - Physicochemical Properties
Before troubleshooting, it's crucial to understand the factors governing the solubility of this compound.
-
The Boc Group: The tert-butoxycarbonyl group is large and nonpolar. While it increases the molecule's overall solubility in organic solvents compared to the parent L-isoleucine, it significantly decreases its solubility in water.[4][5]
-
The Isoleucine Side Chain: The sec-butyl side chain of isoleucine is also hydrophobic, further contributing to poor aqueous solubility.
-
The Hemihydrate Form: The presence of water molecules in the crystal lattice (C₁₁H₂₁NO₄·½H₂O) can influence the dissolution kinetics.[1] While not always a direct inhibitor of solubility, the crystal packing energy of the hydrate form may be different from the anhydrous form, requiring sufficient energy to break down.
-
Zwitterionic Character: Like all amino acids, Boc-L-isoleucine is amphoteric. The carboxylic acid group (pKa ≈ 4.03) can be deprotonated under basic conditions, forming a highly soluble carboxylate salt.[4][6] This property is key to several advanced dissolution strategies.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions our technical support team receives regarding this compound.
Q1: Why is my this compound not dissolving in standard peptide synthesis solvents like Dichloromethane (DCM) or Dimethylformamide (DMF)?
Answer: This is a common observation. While the Boc group enhances lipophilicity, the free carboxylic acid group retains some polar character, leading to poor solubility in purely nonpolar solvents like DCM. In polar aprotic solvents like DMF, solubility can be limited and slow, especially at high concentrations. The compound is generally considered insoluble in water and only slightly soluble in methanol.[4][6][7]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the product has been stored correctly at 0-8 °C and protected from moisture to prevent potential degradation.[1][8]
-
Use a Co-Solvent: Pre-dissolving the solid in a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) before adding it to the main reaction solvent (e.g., DMF) is often effective.
-
Gentle Heating: Cautiously warming the solution to 30-40°C can increase the rate of dissolution. Do not exceed this range to avoid potential degradation of the Boc group. The melting point of the hemihydrate is relatively low (55-65 °C).[1]
-
Consider an Alternative Strategy: For peptide coupling reactions, using an in-situ neutralization protocol can circumvent the solubility issue entirely by forming the soluble carboxylate salt in the reaction vessel.
Q2: What are the best starting solvents to try for dissolving this compound?
Answer: Based on empirical data and its chemical structure, a tiered approach to solvent selection is recommended.
Data Presentation: Solvent Recommendations
| Solvent Class | Recommended Solvents | Solubility Profile | Notes & Causality |
|---|---|---|---|
| Polar Aprotic | DMSO, NMP | Good to High | The high polarity and hydrogen bond accepting character of these solvents effectively solvate both the polar carboxyl group and the nonpolar Boc group. |
| Acids | Acetic Acid, TFA (deprotects) | High | The compound readily dissolves in acidic solutions. Note that Trifluoroacetic Acid (TFA) will also cleave the Boc protecting group.[4][] |
| Alcohols | Methanol (MeOH) | Slight to Moderate | Soluble, but may require larger volumes or gentle warming.[4][7] |
| Bases (Aqueous) | 1M NaOH, NaHCO₃ solution | High | Forms the highly soluble sodium carboxylate salt. This is the basis for extractive workups during synthesis and for specialized dissolution protocols.[7][10] |
| Common SPPS | DMF, Dioxane | Low to Moderate | Often requires assistance (warming, sonication, or co-solvents) to achieve desired concentrations for peptide coupling. |
| Nonpolar | DCM, Chloroform, Ether | Poor to Insoluble | The polarity of the carboxylic acid group prevents dissolution in these solvents. |
Q3: My solution became cloudy after adding other reagents for a peptide coupling reaction. What happened?
Answer: This typically indicates that the this compound has precipitated out of solution. This can happen for several reasons:
-
Solvent Polarity Shift: Addition of a less polar reagent or solvent (like DIPEA in DMF) can decrease the overall polarity of the mixture, causing the compound to crash out.
-
Supersaturation: If you created a supersaturated solution (e.g., by heating and then cooling), the addition of other reagents can seed crystallization.
-
Common Ion Effect: While less common, the addition of salts can sometimes reduce solubility.
Troubleshooting Steps:
-
Add a small amount of a strong co-solvent like DMSO to redissolve the precipitate.
-
For peptide couplings, immediately proceed with the addition of the coupling agent (e.g., HBTU). The activation of the carboxylic acid often improves its solubility.
-
Consider using the in-situ neutralization protocol described below, which is designed to prevent this issue.
Section 3: Validated Experimental Protocols & Workflows
Workflow 1: General-Purpose Dissolution
This workflow provides a systematic approach to dissolving this compound for general applications.
Caption: Systematic workflow for dissolving this compound.
Protocol 1: Dissolution for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is optimized for preparing a solution of this compound for coupling to a resin-bound peptide.
Materials:
-
This compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Coupling agents (e.g., HBTU/HOBt)
-
Base (e.g., DIPEA)
Step-by-Step Procedure:
-
Weigh Reagents: In a clean vessel, weigh the required amount of this compound (typically 3-5 equivalents relative to the resin substitution).
-
Initial Dissolution Attempt: Add the minimum volume of DMF required for the coupling reaction. Stir vigorously for 2-3 minutes.
-
Troubleshooting - Co-Solvent Addition: If the solid is not fully dissolved, add DMSO dropwise while stirring until a clear solution is obtained. Aim to use the smallest volume possible (typically <10% of the total volume).
-
Activation: Once the solution is clear, add the coupling agents (e.g., HBTU/HOBt) and base (DIPEA). The solution should remain clear.
-
Coupling: Immediately transfer the activated amino acid solution to the vessel containing the deprotected peptide-resin and begin the coupling reaction.
Workflow 2: Troubleshooting Solubility During SPPS Coupling via In-Situ Neutralization
This advanced method leverages the high solubility of the carboxylate salt to prevent precipitation during the coupling step. It combines the neutralization and activation steps.
Caption: In-situ neutralization workflow for overcoming SPPS solubility issues.
Expert Rationale: In this workflow, the insoluble this compound is added as a slurry to the resin. The subsequent addition of the base (DIPEA) serves two purposes simultaneously: it neutralizes the TFA salt of the N-terminal amine on the peptide resin and deprotonates the carboxylic acid of the Boc-L-isoleucine.[11] This transiently forms the highly soluble carboxylate anion in situ, which is then immediately activated by HBTU and reacts with the free amine on the resin before it has a chance to precipitate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]
- 7. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
Technical Support Center: A Guide to Preventing Side Reactions in Boc-L-Isoleucine Coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating Boc-L-isoleucine into peptide sequences. The unique steric hindrance of isoleucine's β-branched side chain presents specific challenges that can lead to incomplete couplings and loss of stereochemical integrity.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve optimal synthesis outcomes.
Troubleshooting Guide: Addressing Common Issues in Real-Time
This section is structured to provide immediate, actionable solutions to problems encountered during the coupling of Boc-L-isoleucine.
Problem 1: Incomplete Coupling Detected by Positive Kaiser Test
A persistent blue or purple color on the resin beads after a coupling cycle indicates the presence of unreacted primary amines, a clear sign of incomplete coupling.[2]
Immediate Corrective Actions:
-
Perform a Double Coupling: The most straightforward first step is to repeat the coupling procedure.[2] Wash the resin to remove byproducts and then introduce a fresh solution of activated Boc-L-isoleucine. This can often drive the reaction to completion.
-
Re-evaluate Your Coupling Reagent: If a second coupling is ineffective, your chosen reagent may lack the necessary potency to overcome the steric hindrance.[3] Standard carbodiimide reagents like DCC often fall short in this scenario.[3]
-
Recommended Action: Switch to a more powerful onium salt-based reagent. Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are highly effective for hindered amino acids.[3] HATU is often considered a superior choice for particularly challenging couplings.[3][4]
-
Workflow for Troubleshooting Incomplete Coupling:
Caption: Troubleshooting workflow for a positive Kaiser test.
Problem 2: Presence of a Deletion Sequence Lacking Isoleucine in the Final Product
The identification of a peptide species missing the intended isoleucine residue is a direct consequence of incomplete coupling in the preceding cycle.
Root Cause Analysis and Solutions:
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the resin, making the N-terminal amine inaccessible.[2]
-
Solution: Consider altering the solvent system to disrupt secondary structures. N-Methyl-2-pyrrolidone (NMP) can be a more effective solvent than Dimethylformamide (DMF) in such cases.
-
-
Insufficient Activation: The pre-activation time for your Boc-L-isoleucine may be too short, or the base used may not be optimal.
Problem 3: Detection of a Diastereomeric Impurity (Epimerization)
Epimerization, the conversion of L-isoleucine to its D-allo-isoleucine diastereomer, is a significant side reaction that compromises the purity and biological activity of the final peptide.[7][8]
Mechanisms and Mitigation Strategies:
The primary mechanism for epimerization is the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of the Boc-L-isoleucine cyclizes, and the resulting oxazolone has an acidic α-proton that can be abstracted by a base. Re-protonation can occur from either face, leading to a mixture of stereoisomers.[6]
Key Factors Influencing Epimerization and How to Control Them:
| Factor | Influence on Epimerization | Recommended Action |
| Coupling Reagent/Additive | The choice of coupling reagent and additive is paramount in controlling epimerization.[6] | Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[6] These are more effective at suppressing racemization than the standard 1-hydroxybenzotriazole (HOBt).[6] Reagents like COMU, which incorporate an Oxyma moiety, are known for low epimerization levels.[5][6] |
| Base | The strength and steric hindrance of the base are critical.[6] | Avoid strong, non-hindered bases like DIPEA if epimerization is a concern.[6] Opt for a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[5][6] |
| Activation Time | Prolonged activation times increase the risk of oxazolone formation.[9] | Minimize the pre-activation time before adding the activated amino acid to the resin.[10] |
| Temperature | Elevated temperatures can accelerate epimerization. | Perform couplings at room temperature or below, unless heating is necessary to overcome severe steric hindrance, in which case, the time at elevated temperature should be minimized.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.globalso.com [file.globalso.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cccc.uochb.cas.cz [cccc.uochb.cas.cz]
Addressing racemization during Boc-L-isoleucine activation
<_ _>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for challenges related to the activation of Boc-L-isoleucine in peptide synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to help you maintain the stereochemical integrity of your peptides. As Senior Application Scientists, we understand that even seemingly minor issues can have significant impacts on the biological activity and overall success of your research. This guide is structured to provide not only solutions but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Diagnosing and Resolving Racemization
Racemization, or the epimerization of the α-carbon, is a critical issue during the activation of N-protected amino acids, leading to the formation of diastereomeric impurities that can be difficult to separate and can compromise the biological activity of the final peptide.[1][2] Boc-L-isoleucine, with its bulky side chain, presents a unique set of challenges. This section will guide you through common problems, their causes, and effective solutions.
Problem 1: Significant Diastereomer Formation Detected Post-Coupling
Symptoms:
-
Chiral HPLC or LC-MS analysis of the crude peptide reveals a significant peak corresponding to the D-allo-isoleucine epimer.
-
The biological activity of the purified peptide is lower than expected.
Potential Causes & Solutions:
-
Inappropriate Activating Agent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone can lead to the formation of a highly reactive O-acylisourea intermediate, which is prone to racemization via an oxazolone intermediate.[3][4]
-
Solution: Always use a racemization-suppressing additive in conjunction with carbodiimides. 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are highly effective.[5][6][7] These additives react with the O-acylisourea to form a more stable active ester, which is less susceptible to racemization.[3][7] While HOBt is a widely used standard, HOAt can offer superior suppression in challenging cases due to electronic effects that further stabilize the active ester.[3]
-
-
Excessive or Highly Basic Tertiary Amine: Bases like N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) are often used to neutralize salts or facilitate coupling. However, their basicity can directly abstract the α-proton of the activated amino acid, leading to racemization.[8][9] The rate of racemization is influenced by the basicity and steric hindrance of the organic base used.[8]
-
Solution: Opt for a less basic or more sterically hindered base. N-Methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (TMP) (pKa 7.43) are generally preferred over the more basic DIEA (pKa 10.1).[8] Use the minimum necessary amount of base.
-
-
Prolonged Activation Time: Allowing the Boc-L-isoleucine to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization to occur.[10]
-
Solution: Pre-activation should be kept to a minimum. Ideally, the coupling reagent and additive should be added to the Boc-L-isoleucine solution just before adding the resin-bound amine. For particularly sensitive couplings, in-situ activation is the best approach.
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.[10]
-
Solution: Perform the activation and coupling steps at room temperature or below (e.g., 0 °C), especially for difficult couplings.[10]
-
Problem 2: Incomplete Coupling and Low Yield
Symptoms:
-
Monitoring of the coupling reaction (e.g., Kaiser test) indicates unreacted free amine.
-
The final yield of the desired peptide is low.
Potential Causes & Solutions:
-
Steric Hindrance: The bulky side chain of isoleucine can sterically hinder the approach of the nucleophilic amine, leading to slow or incomplete coupling.
-
Solution: Utilize a more potent activating agent. Uronium/aminium salt-based reagents like HBTU, and particularly HATU, are generally more reactive and can overcome steric hindrance more effectively than carbodiimide/additive combinations.[11] HATU is often preferred as it reacts faster and with less epimerization.[11]
-
-
Aggregation: The growing peptide chain, especially in hydrophobic sequences, can aggregate on the solid support, preventing efficient access of reagents.[5]
-
Solution:
-
Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic agent.[5]
-
Perform the coupling at a slightly elevated temperature (while carefully monitoring for racemization).[5]
-
Utilize microwave-assisted peptide synthesis, which can disrupt aggregation and accelerate coupling.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization during Boc-L-isoleucine activation?
A1: Racemization during the activation of N-urethane protected amino acids like Boc-L-isoleucine primarily occurs through two pathways[4][8][12]:
-
Oxazolone Formation: The activated carboxylic acid can be attacked intramolecularly by the carbonyl oxygen of the Boc protecting group, forming a planar oxazol-5(4H)-one (azlactone) intermediate.[3][13] The α-proton of this intermediate is highly acidic and can be easily abstracted by a base. Re-protonation can occur from either face of the planar ring, leading to a mixture of L and D-allo isomers.[4][12]
-
Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side.[4][8]
Q2: Which coupling conditions are recommended to minimize racemization for Boc-L-isoleucine?
A2: For routine couplings, the combination of Diisopropylcarbodiimide (DIC) with 1-Hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[5][7] For more challenging couplings where steric hindrance is a concern, HATU in the presence of a mild base like N-Methylmorpholine (NMM) is a superior choice.[11]
| Coupling Reagent | Additive | Base (if required) | Racemization Potential | Coupling Efficiency |
| DIC | None | DIEA | High | Moderate |
| DIC | HOBt | NMM | Low | Good |
| DIC | HOAt | NMM | Very Low | Good |
| HBTU | HOBt | DIEA | Moderate | High |
| HATU | HOAt (intrinsic) | NMM/TMP | Very Low | Very High |
Q3: How can I accurately quantify the level of racemization?
A3: The most reliable method is to analyze the crude peptide by chiral High-Performance Liquid Chromatography (HPLC) .[14] This technique uses a chiral stationary phase (CSP) to separate the desired L-L diastereomer from the L-D epimer.[15] Alternatively, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by reverse-phase HPLC.[15] Capillary Electrophoresis (CE) is another powerful technique that can offer excellent resolution of stereoisomers.[14][16]
Q4: Does the Boc protecting group itself contribute to racemization?
A4: The Boc group, being a urethane-type protecting group, is generally considered effective at suppressing racemization compared to acyl-type protecting groups.[12] This is because the resonance of the urethane linkage reduces the nucleophilicity of the carbonyl oxygen, making the formation of the oxazolone intermediate less favorable. However, under forcing activation conditions or in the presence of strong bases, racemization can still occur. Recent studies suggest that the tert-butoxy group of Boc-L-isoleucine may introduce torsional strain that hinders intramolecular cyclization and azlactone formation, which could explain why it is relatively resistant to racemization under optimized conditions.[17]
Experimental Protocols
Protocol 1: Recommended Coupling of Boc-L-Isoleucine using DIC/HOAt
This protocol is designed for standard solid-phase peptide synthesis (SPPS) to minimize racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-L-Isoleucine (3 equivalents)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Boc-L-Isoleucine (3 eq.) and HOAt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and allow to pre-activate for no more than 5 minutes at room temperature.
-
Drain the DMF from the swollen resin.
-
Immediately add the activated Boc-L-Isoleucine solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
Protocol 2: Chiral HPLC Analysis of a Crude Peptide
This is a general guideline; specific conditions will depend on the peptide sequence and the chiral column used.
Materials:
-
Crude peptide, cleaved from the resin and lyophilized.
-
HPLC system with a suitable chiral column (e.g., a teicoplanin-based or crown-ether-based CSP).[18][19]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Prepare a stock solution of the crude peptide in a suitable solvent (e.g., 1 mg/mL in Mobile Phase A or a small amount of DMSO).
-
Filter the sample through a 0.22 µm filter.
-
Equilibrate the chiral column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a suitable gradient to separate the diastereomers (e.g., a linear gradient from 10% to 60% B over 30 minutes).
-
Monitor the elution profile with a UV detector (typically at 214 or 280 nm).
-
Integrate the peak areas of the desired L-L peptide and the L-D epimer to calculate the percentage of racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Yield in Peptide Synthesis with Boc-L-Isoleucine
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-L-isoleucine (Boc-Ile-OH). Due to its unique structural properties, Boc-L-isoleucine is a notoriously "difficult" amino acid to work with, often leading to lower-than-expected yields and purity.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in the fundamental principles of peptide chemistry.
Part 1: The Core Challenge - Understanding Steric Hindrance
The primary difficulty in coupling Boc-L-isoleucine stems from the steric hindrance created by its β-branched side chain.[1][2] This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This leads to slower reaction kinetics and often incomplete coupling, resulting in deletion sequences that are challenging to separate from the target peptide.[1]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using Boc-L-isoleucine in a practical, question-and-answer format.
FAQ 1: Low Coupling Efficiency
Question: My coupling reaction with Boc-L-isoleucine is consistently incomplete, as indicated by a positive Kaiser test. What is the primary cause and how can I fix it?
Answer: The most common cause is the steric hindrance of isoleucine's side chain slowing down the acylation rate.[1][3] Standard coupling conditions are often insufficient to drive the reaction to completion.
Troubleshooting Steps:
-
Optimize Your Coupling Reagent: For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC are often inefficient.[3][4] More potent uronium/aminium or phosphonium-based reagents are highly recommended.[5][6] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are among the most effective.[3]
-
Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours, or even overnight for particularly difficult sequences).[1] Always monitor the reaction's progress with a qualitative test like the ninhydrin (Kaiser) test.[1][7]
-
Double Coupling: If a single coupling is insufficient, perform a second coupling step with a fresh solution of activated Boc-L-isoleucine before proceeding to the next deprotection step.
-
Increase Reagent Equivalents: Use a higher excess of the Boc-L-isoleucine and coupling reagent (e.g., 3-4 equivalents relative to the resin loading).[1]
Data Presentation: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Uronium/Aminium | High reactivity, excellent for hindered couplings, low racemization with HOAt base.[1][3][6] | Higher cost. |
| HBTU | Uronium/Aminium | Very efficient, fast reactions, widely used.[1][5][8] | Can lead to chain termination by reacting with excess reagent.[9] |
| HCTU | Uronium/Aminium | Reactivity is generally considered to be between HBTU and HATU.[1] The 6-chloro substituent enhances reactivity.[6] | |
| PyAOP | Phosphonium | Highly effective, especially for coupling N-methyl amino acids.[4][5] | |
| COMU | Uronium | Efficiency comparable to HATU, incorporates Oxyma Pure for increased safety (non-explosive).[6] | Higher cost. |
| DCC/DIC | Carbodiimide | Inexpensive and widely used for standard couplings.[8] | Often inefficient for hindered amino acids,[4] can cause racemization, and DCC produces an insoluble urea byproduct (DCU).[5][10] |
FAQ 2: Peptide Aggregation
Question: My resin is clumping and swelling poorly after several coupling cycles, especially in a sequence rich in hydrophobic residues like Isoleucine. Is this aggregation, and how can I overcome it?
Answer: Yes, these are classic signs of on-resin peptide aggregation.[10] Hydrophobic sequences, particularly those containing β-branched amino acids like isoleucine and valine, are prone to forming intermolecular hydrogen bonds.[10] This leads to the formation of secondary structures, such as β-sheets, which make the N-terminus of the growing peptide chain inaccessible to reagents.[10]
Troubleshooting Steps:
-
Solvent Choice: Switch from standard solvents like DMF to more disruptive solvents. N-Methyl-2-pyrrolidone (NMP) is a good alternative. Adding chaotropic salts (e.g., LiCl) or using a "Magic Mixture" (DMF/DCM containing ethylene carbonate) can also help break up secondary structures.[11][12]
-
Resin Selection: Use a low-substitution resin or a PEG-based resin (e.g., TentaGel), which can improve solvation of the peptide chain.[11][12]
-
In Situ Neutralization: In Boc chemistry, traditional protocols involve a separate neutralization step after TFA deprotection. The in situ neutralization protocol, where neutralization occurs simultaneously with coupling, has been shown to significantly increase efficiency for "difficult" sequences.[9][13] This is because the free amine is coupled with the activated amino acid more rapidly than aggregation can occur.[13]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 50°C) can help to disrupt secondary structures and improve reaction rates.[11][14]
FAQ 3: Incomplete Boc Deprotection
Question: I've optimized my coupling, but my final product still shows significant deletion sequences at the isoleucine position. Could it be an issue with Boc group removal?
Answer: Absolutely. Incomplete removal of the Boc protecting group from the preceding amino acid will cap the peptide chain, preventing further elongation and reducing the yield of the full-length peptide.[15] While standard TFA treatment is usually effective, factors like peptide aggregation can hinder complete deprotection by making the N-terminus inaccessible.[15]
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the incubation time with the TFA deprotection solution (e.g., from 20 minutes to 30 minutes).[15]
-
Repeat Deprotection: After the initial deprotection step, wash the resin and repeat the TFA treatment to ensure complete removal of the Boc group.
-
Ensure Efficient Agitation: Proper mixing is crucial during deprotection to prevent aggregation and ensure all resin sites are accessible to the reagent.
FAQ 4: Racemization
Question: I am concerned about the loss of stereochemical integrity (racemization) of Boc-L-isoleucine during activation, especially under harsh conditions. How can I minimize this?
Answer: Racemization is a potential side reaction during the activation of any amino acid's carboxyl group.[6] It is a critical concern as it introduces diastereomeric impurities that are difficult to remove.
Minimization Strategies:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) to the coupling reaction minimizes racemization by forming active esters that are less prone to epimerization.[5][16] Many modern coupling reagents like HATU already incorporate a HOAt moiety.[6]
-
Control the Base: When using uronium/aminium or phosphonium reagents, the choice and amount of base are critical. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) and avoid a large excess. For particularly sensitive couplings, a weaker base like 2,4,6-collidine may be beneficial.[6]
-
Avoid Prolonged Pre-activation: Do not allow the Boc-L-isoleucine to sit in the activation solution for an extended period before adding it to the resin. A pre-activation time of 1-5 minutes is generally sufficient.[1][7]
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: High-Efficiency Coupling of Boc-L-Isoleucine using HATU
This protocol is designed for manual SPPS to overcome the steric hindrance associated with Boc-L-isoleucine.
Materials:
-
Peptide-resin (with deprotected N-terminal amine)
-
Boc-L-isoleucine (Boc-Ile-OH)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Boc group of the peptide-resin has been completely removed (Protocol 2) and the resin has been neutralized and washed. Swell the resin in DMF or NMP for at least 30 minutes.
-
Pre-activation: In a separate vessel, dissolve Boc-L-isoleucine (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF or NMP.
-
Base Addition: Add DIEA (6-8 equivalents) to the solution from Step 2. Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.[1][7]
-
Coupling: Add the pre-activated Boc-L-isoleucine solution to the swollen and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For a particularly difficult coupling, the reaction time can be extended up to 4 hours or overnight.[1]
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (clear or yellow beads) indicates the completion of the coupling reaction.[1]
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[1]
Protocol 2: Standard Boc Deprotection Cycle
This protocol outlines the standard procedure for removing the N-terminal Boc protecting group.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[15]
-
Pre-wash: Pre-wash the resin with a deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[15]
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[15][17]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[15]
-
Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DCM for 1-2 minutes, repeating if necessary until the resin is neutral.
-
Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[15]
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines a logical decision-making process when troubleshooting low yields in syntheses involving Boc-L-isoleucine.
Caption: A decision-making workflow for troubleshooting low yields with Boc-L-isoleucine.
Mandatory Visualization: Steric Hindrance Mechanism
This diagram illustrates the physical challenge of coupling a β-branched amino acid like isoleucine.
Caption: Steric hindrance from Boc-L-isoleucine's side chain impeding peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
Technical Support Center: Managing Aggregation in Peptides with Multiple Isoleucine Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with peptides containing multiple isoleucine residues. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of isoleucine-driven peptide aggregation.
Introduction: The Isoleucine Aggregation Challenge
Isoleucine (Ile), a β-branched amino acid, is notoriously problematic in peptide synthesis and handling due to its significant steric hindrance and hydrophobicity.[1][2] Peptides rich in isoleucine have a strong propensity to aggregate, driven by hydrophobic collapse and the formation of intermolecular β-sheet structures.[2][3] This aggregation can lead to a cascade of experimental issues, including poor solubility, difficult purification, and loss of biological activity.[2][4] This guide is designed to provide you with the mechanistic understanding and practical tools to effectively manage these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple isoleucine residues so prone to aggregation?
A1: The aggregation tendency of isoleucine-rich peptides stems from a combination of factors:
-
Hydrophobicity: The sec-butyl side chain of isoleucine is highly hydrophobic. In aqueous environments, these side chains are driven to associate with each other to minimize contact with water, a process known as hydrophobic collapse.[3][5]
-
β-Sheet Formation: Isoleucine residues promote the formation of β-sheet secondary structures.[6][7] These extended peptide chains can then stack together through intermolecular hydrogen bonds, leading to the formation of insoluble aggregates.[2][7]
-
Steric Hindrance: The bulky, branched structure of the isoleucine side chain can sterically hinder efficient solvation of the peptide backbone, further promoting self-association.[1][8]
Q2: What are the early indicators of peptide aggregation in my experiments?
A2: Early detection is crucial for mitigating aggregation-related issues. Be vigilant for the following signs:
-
Visual Cues: The appearance of cloudiness, precipitation, or a gel-like consistency in your peptide solution is a clear indicator of aggregation.
-
Chromatographic Artifacts: During purification (e.g., RP-HPLC), you may observe peak broadening, tailing, or the appearance of multiple, poorly resolved peaks.[1] A significant peak in the void volume of a size-exclusion chromatogram also suggests the presence of large aggregates.[9]
-
Inconsistent Bioactivity: A sudden or gradual loss of biological activity in your assays can be a consequence of peptide aggregation, as the active conformation may be lost or sterically inaccessible.
Q3: Can I predict the aggregation potential of my isoleucine-rich peptide sequence?
A3: While precise prediction is challenging, several online tools can estimate the aggregation propensity of a peptide sequence based on its physicochemical properties.[1] Factors that increase the likelihood of aggregation include a high percentage of hydrophobic residues, the presence of repeating isoleucine motifs, and a peptide length exceeding 10-15 amino acids.[1][10]
Troubleshooting Guides
Guide 1: Enhancing Solubility of Isoleucine-Rich Peptides
Incomplete dissolution is often the first hurdle. If your peptide fails to dissolve in aqueous buffers, a systematic approach to solvent selection is necessary.
Step-by-Step Protocol for Solubility Testing:
-
Initial Assessment with Water: Begin by attempting to dissolve a small amount of the lyophilized peptide in sterile, distilled water.[11]
-
pH Adjustment:
-
For peptides with a net positive charge (containing basic residues like Lys, Arg, His), try adding a small amount of 10% acetic acid.[11]
-
For peptides with a net negative charge (containing acidic residues like Asp, Glu), add a small amount of 10% ammonium bicarbonate or a dilute aqueous ammonia solution.[11] Peptides are generally more soluble at a pH away from their isoelectric point (pI).[12]
-
-
Introduction of Organic Co-solvents: If the peptide remains insoluble, cautiously introduce an organic solvent.
-
Start with dimethyl sulfoxide (DMSO), as it is a powerful solvent for many hydrophobic peptides.[11] Other options include dimethylformamide (DMF), isopropanol, or methanol.[11]
-
Crucially, first dissolve the peptide in a minimal amount of the organic solvent. Then, slowly add your aqueous buffer to the desired concentration.[11]
-
-
Sonication: Gentle sonication in a water bath can help break up small particles and facilitate dissolution. Avoid excessive heating, which can promote degradation.[13]
Data Presentation: Efficacy of Common Solubilizing Agents
| Solubilizing Agent | Peptide Type | Concentration | Notes |
| 10% Acetic Acid | Basic Peptides | As needed | Lowers pH to increase net positive charge.[11] |
| 10% Ammonium Bicarbonate | Acidic Peptides | As needed | Raises pH to increase net negative charge.[11] |
| DMSO/Water Mixture | Hydrophobic Peptides | Start with neat DMSO | Dissolve in DMSO first, then add water.[14] |
| 6M Guanidinium HCl / 8M Urea | Highly Aggregated Peptides | As needed | These are strong denaturants and may interfere with biological assays.[13][15] |
Guide 2: Managing Aggregation During Storage and Handling
Proper storage and handling are critical to prevent the irreversible aggregation of your valuable peptide stocks.
Best Practices for Peptide Storage:
-
Lyophilized Form: For long-term storage, always keep peptides in their lyophilized (powder) form at -20°C or, preferably, -80°C.[16][17]
-
Moisture Prevention: Lyophilized peptides are often hygroscopic. Before opening a vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation.[13][16]
-
Solution Storage: Peptide solutions are significantly less stable. If you must store a peptide in solution, adhere to the following:
Experimental Workflow: Proper Reconstitution and Aliquoting
Caption: Workflow for reconstituting and storing aggregation-prone peptides.
Guide 3: Analytical Characterization of Peptide Aggregation
To effectively troubleshoot aggregation, it is essential to characterize the nature and extent of the aggregates.
Common Analytical Techniques:
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating and quantifying soluble aggregates based on their hydrodynamic radius. It can distinguish between monomers, dimers, and larger oligomers.[19][20]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is particularly useful for detecting the presence of a wide range of aggregate sizes, from small oligomers to larger particulates.[20][21]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of the peptide. A shift towards a higher β-sheet content can be indicative of aggregation.[21][22]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, making it a useful tool for detecting amyloid-like fibrils.
Logical Relationship: Mechanism of Isoleucine-Driven Aggregation
Caption: The interplay of factors leading to isoleucine-rich peptide aggregation.
Advanced Strategies for Intractable Peptides
For particularly challenging sequences, more advanced interventions may be necessary:
-
Sequence Modification: If permissible, substituting one or more isoleucine residues with a less hydrophobic amino acid (e.g., alanine or glycine) can significantly improve solubility.[15]
-
Solubility-Enhancing Tags: The addition of a hydrophilic tag, such as polyethylene glycol (PEG), can increase the overall solubility of the peptide.[23][24]
-
Use of Chaotropic Agents: In non-biological applications, strong denaturants like 6M guanidinium hydrochloride or 8M urea can be used to disrupt aggregates, though these will also denature the peptide.[13][15]
-
Detergents: Low concentrations of non-denaturing detergents (e.g., 0.1% CHAPS or 0.05% Tween-20) can help solubilize aggregates by interacting with hydrophobic patches.[9]
By understanding the underlying mechanisms of isoleucine-driven aggregation and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve your success in working with these challenging but important peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic collapse - Wikipedia [en.wikipedia.org]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring β-Sheet Structure and Interactions with Chemical Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. benchchem.com [benchchem.com]
- 11. jpt.com [jpt.com]
- 12. reta-peptide.com [reta-peptide.com]
- 13. bachem.com [bachem.com]
- 14. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 17. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 18. peptidesuk.com [peptidesuk.com]
- 19. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 20. Protein Aggregation Analysis [intertek.com]
- 21. ijsra.net [ijsra.net]
- 22. researchgate.net [researchgate.net]
- 23. lifetein.com [lifetein.com]
- 24. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
Impact of water content in Boc-L-isoleucine hemihydrate on reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Water Content in Peptide Synthesis
Introduction
Boc-L-isoleucine is a fundamental building block in solid-phase peptide synthesis (SPPS), valued for its role in constructing complex therapeutic peptides and other vital biomolecules.[1][2] It is commonly supplied as a hemihydrate (C₁₁H₂₁NO₄·½H₂O), meaning each molecule of the protected amino acid is associated with half a molecule of water.[1][3][4] While this water of crystallization is a stable part of the compound's structure, its presence and potential variability are critical, yet often overlooked, factors that can significantly impact the efficiency and outcome of chemical reactions.
This technical guide serves as a dedicated resource for understanding and troubleshooting issues arising from the water content in Boc-L-isoleucine hemihydrate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to anticipate, diagnose, and resolve common challenges in your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound, and why is the water content important?
A: this compound is a crystalline form of the N-terminally protected amino acid L-isoleucine that incorporates water into its crystal lattice. The molecular formula C₁₁H₂₁NO₄·½H₂O indicates a stoichiometric ratio of one water molecule for every two molecules of Boc-L-isoleucine.[1] This water is not mere surface moisture; it is an integral part of the solid-state structure.
The water content is critically important for two primary reasons:
-
Accurate Stoichiometry: When you weigh out the hemihydrate, a portion of that mass is water. If you calculate your reaction equivalents based on the molecular weight of the anhydrous form, you will be using less of the active amino acid than intended. This can lead to incomplete reactions and lower yields.
-
Reaction Interference: Many standard peptide coupling reagents, particularly carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly sensitive to water.[5][6] Water can hydrolyze the coupling reagent or the activated amino acid intermediate, rendering it inactive for peptide bond formation.[7]
Q2: How can the water content of my this compound vary?
A: While the theoretical water content of a perfect hemihydrate is fixed, the actual water content of a supplied reagent can vary due to:
-
Manufacturing Processes: Slight variations in crystallization and drying processes can lead to batch-to-batch differences.
-
Storage and Handling: this compound should be stored in a cool, dry place.[1] Improper storage in a humid environment can lead to the absorption of additional atmospheric moisture. Conversely, aggressive drying under vacuum may partially remove the water of crystallization, altering the stoichiometry.
Q3: I'm experiencing low yields in my peptide coupling step. Could the water in my this compound be the cause?
A: Yes, this is a highly probable cause. If you are not accounting for the mass of the water in your stoichiometric calculations, you are creating a deficit of the amino acid. Furthermore, the excess water introduced into the reaction can actively inhibit the coupling process. The primary mechanism is the hydrolysis of the O-acylisourea intermediate formed when a carbodiimide reagent activates the carboxylic acid. This hydrolysis regenerates the carboxylic acid and produces an unreactive urea byproduct, effectively terminating the coupling reaction for that molecule.[6]
Q4: What are the specific side reactions caused by excess water?
A: The main consequence is not typically a new, complex side product but rather the failure of the desired reaction . The key "side reaction" is the hydrolysis of the activated species. This leads to:
-
Incomplete Coupling: The most common result, leading to deletion sequences in your final peptide.[8]
-
Hydrolysis of Coupling Reagents: Water can directly react with and consume coupling reagents like DCC or EDC, reducing their effective concentration.[5]
-
Formation of N-acylurea: In carbodiimide-mediated couplings, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, a side reaction that can be exacerbated by conditions that slow down the desired aminolysis, such as a lower effective concentration of the incoming amine.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.
Issue 1: Consistently Low Coupling Efficiency or Low Final Peptide Yield
-
Symptom: After a coupling step involving Boc-L-isoleucine, a Kaiser test on the resin beads is strongly positive, indicating a high number of unreacted free amines. Final HPLC analysis of the crude peptide shows a low yield of the target product and significant peaks corresponding to deletion sequences.[10]
-
Underlying Cause: Unaccounted-for water from the this compound has likely led to an under-dosing of the amino acid and partial deactivation of your coupling reagent.
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Batch-to-Batch Variability in Synthesis Success
-
Symptom: A previously reliable synthesis protocol suddenly begins to fail or give poor yields after opening a new bottle of this compound.
-
Underlying Cause: The water content of the new batch is significantly different from the previous one. Relying on the theoretical molecular weight is no longer providing accurate stoichiometry.
-
Quarantine the New Batch: Do not use the new batch for critical syntheses until its water content is verified.
-
Perform Karl Fischer Titration: Determine the precise water content of both the old (if available) and new batches. This will provide quantitative evidence of a batch-to-batch difference.
-
Implement a QC Standard: Institute a mandatory Karl Fischer titration for every new batch of hydrated reagents as part of your laboratory's quality control process. Record the water content on the bottle.
Quantitative Data and Stoichiometric Adjustments
The theoretical molecular weight of anhydrous Boc-L-isoleucine is 231.29 g/mol . The theoretical molecular weight of this compound is 240.30 g/mol .[1] The theoretical water content is approximately 3.75%.
Table 1: Impact of Water Content on Effective Reagent Mass
| Actual Water Content (%) | Effective Molecular Weight ( g/mol ) | Mass of this compound Needed for 1 mmol of Active Reagent | % Error if Anhydrous MW is Used |
| 3.75% (Theoretical) | 240.30 | 240.3 mg | -3.75% |
| 5.00% | 243.46 | 243.5 mg | -5.00% |
| 7.50% | 250.04 | 250.0 mg | -7.50% |
| 10.00% | 256.99 | 257.0 mg | -10.00% |
As the table demonstrates, failing to account for even a few percentage points of water can lead to a significant under-dosing of the amino acid.
Calculating the Corrected Mass for Your Reaction
To ensure accurate stoichiometry, you must adjust the mass of the hydrated reagent you weigh out.
Formula for Corrected Mass:
Corrected Mass = (Desired Moles of Anhydrous Reagent) × [MW_anhydrous / (1 - (Actual Water Content % / 100))]
Example Calculation:
You need 2.5 mmol of Boc-L-isoleucine for a coupling reaction. Your Karl Fischer analysis shows your batch contains 5.2% water . The molecular weight (MW) of anhydrous Boc-L-isoleucine is 231.29 g/mol .
-
Calculate the mass of anhydrous reagent needed: 2.5 mmol × 231.29 g/mol = 578.2 mg
-
Calculate the corrected mass to weigh out: Corrected Mass = 578.2 mg / (1 - (5.2 / 100)) = 578.2 mg / 0.948 = 610.0 mg
You must weigh out 610.0 mg of your specific batch of this compound to deliver the required 2.5 mmol of the active amino acid.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold-standard method for accurately determining the water content of a sample. It is a highly specific and precise chemical method based on the reaction of iodine with water.[11]
Materials:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
-
Airtight weighing vessel
-
This compound sample
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned with the reagent until it is free of residual water (a stable, low drift rate).
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the this compound into a dry, tared weighing vessel.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure the system remains sealed from atmospheric moisture.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has been consumed. The endpoint is typically detected potentiometrically.[11]
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the volume of titrant used, the titrant's concentration (titer), and the sample mass.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Optimized Peptide Coupling Using Corrected Stoichiometry
This protocol describes a standard coupling reaction on a solid-phase resin, incorporating the necessary adjustments for a hydrated amino acid. This example uses HBTU/DIPEA, a common coupling system.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., 0.5 mmol substitution)
-
This compound (water content determined by Karl Fischer)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Calculate Corrected Mass: Using the formula from the previous section, calculate the exact mass of this compound required. For a 0.5 mmol scale reaction, you will typically use a 3- to 5-fold excess. Let's assume a 4-fold excess (2.0 mmol).
-
Example: If water content is 5.2%, the corrected mass for 2.0 mmol is 488.0 mg.
-
-
Pre-activation (Activation Step):
-
In a separate vial, dissolve the calculated mass of this compound (e.g., 488.0 mg, 2.0 mmol) and HBTU (e.g., 758 mg, 2.0 mmol) in ~5 mL of anhydrous DMF.
-
Add DIPEA (e.g., 696 µL, 4.0 mmol) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the solvent from the washed and deprotected peptide-resin in the reaction vessel.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling reaction can be extended or repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x) to remove any excess reagents and byproducts.
-
Caption: A workflow for accurate peptide coupling with hydrated reagents.
References
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. CHEMISTRY 103: PERCENT WATER IN A HYDRATE [www2.latech.edu]
- 5. jpt.com [jpt.com]
- 6. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 7. citedrive.com [citedrive.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Solid phase peptide synthesis in water VI: evaluation of water-soluble coupling reagents for solid phase peptide synthesis in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and weighing Boc-L-isoleucine hemihydrate
Technical Support Center: Boc-L-isoleucine Hemihydrate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound. This resource is designed to provide you with expert guidance on the best practices for handling and weighing this critical reagent, ensuring the integrity and reproducibility of your experiments. As a Senior Application Scientist, my goal is to equip you with not just the "how," but the "why" behind these recommendations, fostering a deeper understanding of the material's properties and how they influence experimental outcomes.
I. Understanding the Criticality of Proper Handling
This compound is a cornerstone in peptide synthesis, serving as a protected amino acid building block.[1] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the controlled, stepwise addition of isoleucine residues into a peptide chain.[1][2] The stability and purity of this compound are paramount for achieving high yields and the desired purity in your final peptide product.[2] Improper handling can lead to degradation, primarily through hydrolysis of the Boc group, which can compromise your synthesis.[2]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address common challenges encountered when working with this compound.
Issue 1: Inconsistent Weighing Results and Suspected Hygroscopicity
Underlying Cause: this compound, as its name suggests, contains water of hydration.[3] While stable, it can be susceptible to absorbing additional moisture from the atmosphere, a property known as hygroscopicity. This can lead to inaccurate and fluctuating measurements on an analytical balance.[4][5]
Solution: Weighing by Difference Protocol
This technique is the gold standard for accurately weighing hygroscopic or volatile substances, as it minimizes the material's exposure to the ambient environment.[6]
Step-by-Step Protocol:
-
Preparation:
-
Ensure the analytical balance is calibrated and located in a draft-free area on a stable surface.[7]
-
Bring the sealed container of this compound to room temperature before opening to prevent condensation.[2]
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9] Handle the container with gloves or forceps to avoid transferring oils and moisture from your hands.[6][7]
-
-
Initial Weighing:
-
Place the sealed container of this compound on the analytical balance.
-
Record the initial mass (M1) in your laboratory notebook.
-
-
Transfer of Material:
-
Remove the container from the balance.
-
Working expeditiously to minimize air exposure, open the container and transfer an approximate amount of the powder to your reaction vessel or a secondary container.
-
-
Final Weighing:
-
Immediately reseal the original container of this compound.
-
Place the sealed container back on the same analytical balance.
-
Record the final mass (M2).
-
-
Calculation:
-
The exact mass of the transferred this compound is the difference between the initial and final masses (Mass transferred = M1 - M2).
-
Workflow for Weighing a Hygroscopic Compound
Caption: A logical workflow for accurately weighing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To ensure its stability and long-term efficacy, this compound should be stored in a tightly sealed container at refrigerated temperatures, typically between 0°C and 8°C.[1][2] It is also crucial to protect it from moisture.[2]
Q2: My this compound appears clumpy. Is it still usable?
A: Clumping can be an indication of moisture absorption. While it may still be usable, it is highly recommended to perform a quality control check, such as measuring its melting point, to ensure it has not degraded. For critical applications like peptide synthesis, using a fresh, uncompromised lot is advisable to avoid suboptimal results.
Q3: What solvents are compatible with this compound?
A: Boc-L-isoleucine is generally soluble in methanol and acetic acid.[10][11][12] It is considered insoluble in water.[10][11][12]
Q4: Is this compound hazardous?
A: According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[8][13][14] However, it is always recommended to follow good laboratory practices, including wearing appropriate personal protective equipment and avoiding dust formation during handling.[8][9]
Q5: Can I dry this compound to remove the water of hydration?
A: The hemihydrate form is a stable, solid material. The anhydrous form of Boc-L-isoleucine is often a sticky oil, which is more difficult to handle and weigh accurately.[3] While the water of hydration can be removed by heating in a vacuum oven, it is generally recommended to use the hemihydrate as supplied and account for the water content in your calculations.[3]
Material Properties at a Glance
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystalline solid | [1][8][12] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [1] |
| Molecular Weight | ~240.30 g/mol | [1] |
| Melting Point | 55 - 70 °C | [1][8] |
| Storage Temperature | 0 - 8 °C (Refrigerated) | [1][2][8] |
| Solubility | Soluble in methanol and acetic acid; insoluble in water. | [10][11][12] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. labcompare.com [labcompare.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 11. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Senior Application Scientist's Guide to Boc versus Fmoc Protection for L-Isoleucine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a foundational decision that dictates the entire synthetic strategy. This choice becomes particularly critical when incorporating sterically hindered amino acids like L-isoleucine (Ile). The bulky β-branched side chain of isoleucine presents a significant challenge to peptide bond formation, making the selection between the two dominant chemistries—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—a crucial determinant of synthesis efficiency, yield, and final purity.[1]
This guide provides an in-depth, objective comparison of Boc- and Fmoc-protected L-isoleucine, grounded in chemical principles and supported by experimental data, to empower you to make the most informed decision for your specific application.
The Chemical Cornerstone: Understanding Boc and Fmoc Strategies
The fundamental distinction between the Boc and Fmoc methodologies lies in their orthogonal protection schemes, which refer to the use of protecting groups that can be removed under distinct chemical conditions without affecting others.[2]
-
Boc Strategy (Acid-Labile): This classic approach utilizes the acid-labile Boc group for temporary protection of the α-amino group.[3] Each cycle of synthesis involves a deprotection step using a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hazardous anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[4][5] Because both temporary and permanent protecting groups are removed by acid (of differing strengths), this scheme is considered "quasi-orthogonal."[6][7]
-
Fmoc Strategy (Base-Labile): Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group.[] This group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][10] The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing for their simultaneous removal with the peptide's cleavage from the resin using TFA.[3] This true orthogonality, where temporary and permanent groups are removed by entirely different mechanisms (base vs. acid), is a significant advantage of the Fmoc approach.[2][7]
The cyclical nature of these two foundational SPPS strategies is illustrated below.
Performance Comparison for L-Isoleucine
The steric bulk created by the Boc protecting group combined with the branched side chain of isoleucine significantly hinders the approach of the activated amino acid to the resin-bound peptide chain, potentially leading to slow or incomplete coupling.[11] While Fmoc is less bulky, the challenge persists. The choice between them therefore involves a trade-off between different procedural and chemical factors.
Quantitative Data Summary
The following table provides an illustrative comparison of the performance characteristics of Boc-L-Isoleucine and Fmoc-L-Isoleucine in a typical SPPS workflow.
| Parameter | Boc-L-Isoleucine | Fmoc-L-Isoleucine | Rationale & Causality |
| Avg. Coupling Efficiency | 97-99%[1] | 98-99.5%[1] | The milder conditions of Fmoc chemistry generally lead to fewer side reactions and slightly higher coupling efficiency. For hindered residues like Ile, extended coupling times or double coupling are often necessary for both.[1][11] |
| Nα-Deprotection | 50% TFA in DCM[4] | 20% Piperidine in DMF[9] | Boc deprotection is rapid but uses a harsh acid that can affect acid-sensitive sequences. Fmoc deprotection is milder but can be slower and may lead to side reactions like piperidine adduct formation.[3][10] |
| Aggregation Risk | Lower | Higher | The acidic TFA deprotection step in Boc-SPPS protonates the N-terminus, which helps disrupt interchain hydrogen bonding and reduce aggregation.[3][5] In Fmoc-SPPS, the neutral peptide chain is more prone to self-associate, especially for hydrophobic sequences.[12] |
| Racemization Risk | Low to Moderate | Low to Moderate | Racemization can occur during the carboxyl group activation step for any amino acid.[13][14] For isoleucine, this leads to the formation of the D-alloisoleucine diastereomer.[15] The risk is primarily dependent on the activation method and base used, rather than the Nα-protecting group itself.[13] |
| Crude Peptide Purity | 75-85%[1] | 80-90%[1] | The milder overall conditions of the Fmoc/tBu strategy typically result in a cleaner crude product with fewer side products, simplifying subsequent purification.[3] |
| Overall Yield | 60-75%[1] | 65-80%[1] | Higher crude purity and slightly better coupling efficiencies contribute to a generally higher overall yield in Fmoc synthesis. |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[4] | Moderate Acid (TFA)[3] | Boc-SPPS requires highly corrosive and toxic HF, necessitating specialized, expensive equipment. Fmoc-SPPS uses standard laboratory glassware and reagents.[16][17] |
| Ideal Application | Long, difficult, or hydrophobic sequences prone to aggregation.[3][5] | Routine synthesis, automated synthesis, peptides with acid-sensitive modifications.[3][16] | The choice is dictated by the peptide's sequence and the available equipment. |
Field-Proven Experimental Protocols
The following protocols describe a standard manual workflow for the incorporation of a single L-isoleucine residue. Monitoring the completion of the coupling step is critical; the Kaiser (ninhydrin) test is a reliable method. A positive test (blue/purple beads) indicates the presence of unreacted primary amines, signaling an incomplete reaction.[11]
Protocol 1: Incorporation of Boc-L-Isoleucine
This protocol outlines a manual Boc-SPPS workflow for adding a Boc-L-Ile-OH residue to a growing peptide chain on a suitable resin (e.g., Merrifield resin).
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin from the previous cycle in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Nα-Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and repeat the treatment for 20-30 minutes to ensure complete removal of the Boc group.[18][4]
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (3x), and finally DCM (3x) to remove residual TFA.[18]
-
Neutralization: Neutralize the N-terminal ammonium salt by treating the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes. Repeat this step.
-
Coupling of Boc-L-Ile-OH:
-
In a separate vessel, pre-activate 3 equivalents of Boc-L-Ile-OH with a suitable coupling agent (e.g., HBTU/HOBt) and 6 equivalents of DIEA in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling to proceed for 1-2 hours. Given the steric hindrance of isoleucine, extended coupling times or a second coupling (recoupling) may be necessary.[1][11]
-
-
Monitoring: Perform a Kaiser test. If the test is negative (beads remain colorless/yellow), the coupling is complete. If positive (blue/purple beads), repeat the coupling step (Step 5).[11]
-
Final Wash: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Incorporation of Fmoc-L-Isoleucine
This protocol describes a manual Fmoc-SPPS workflow for adding an Fmoc-L-Ile-OH residue to a growing peptide chain on a suitable resin (e.g., Wang or Rink Amide resin).
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin from the previous cycle. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Nα-Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution for an additional 15 minutes.[9][19]
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling of Fmoc-L-Ile-OH:
-
In a separate vessel, pre-activate 3 equivalents of Fmoc-L-Ile-OH with 2.9 equivalents of a coupling agent (e.g., HCTU) and 6 equivalents of a base (e.g., DIEA or collidine) in DMF.[19]
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours. As with the Boc strategy, the steric hindrance of isoleucine may necessitate longer reaction times or double coupling.[1]
-
-
Monitoring: Perform a Kaiser test to check for completion. A negative result indicates a successful coupling. A positive result requires a recoupling step.
-
Final Wash: After a complete coupling, wash the resin with DMF (3x) and DCM (3x) to prepare for the next synthesis cycle.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are robust and effective methods for peptide synthesis, and both can be successfully employed for the incorporation of L-isoleucine. The decision rests on a careful evaluation of the specific peptide sequence, available resources, and desired outcome.
The Fmoc strategy has become the method of choice for most routine peptide synthesis.[3] Its milder reaction conditions, compatibility with a wide range of sensitive functionalities, and amenability to automation make it highly attractive.[3][16] For the synthesis of standard peptides containing isoleucine, Fmoc-L-Ile-OH is generally the preferred reagent, often providing higher purity crude products.[1]
The Boc strategy , while older and requiring more hazardous reagents and specialized equipment, remains an indispensable tool.[3][17] It is particularly valuable for the synthesis of long and "difficult" sequences that are prone to aggregation.[5] The acidic deprotection step, which protonates the N-terminus, can be a distinct advantage in disrupting the interchain hydrogen bonding that causes aggregation, a common problem in Fmoc chemistry.[3] Therefore, when synthesizing highly hydrophobic, isoleucine-rich peptides, Boc-L-Ile-OH may provide a superior outcome.
Ultimately, a comprehensive understanding of the chemical principles and practical considerations of both strategies will enable the researcher to navigate the challenges posed by L-isoleucine and successfully achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. peptide.com [peptide.com]
- 15. A simple method for the study of racemization in peptide synthesis - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.uci.edu [chem.uci.edu]
A Comparative Analysis of Boc-L-isoleucine and Other Protected Isoleucines: A Guide for Researchers
In the precise world of peptide synthesis, the strategic selection of protecting groups for amino acids is a critical determinant of success. This is particularly true for sterically hindered residues like L-isoleucine, where inefficient coupling and the risk of racemization are persistent challenges. This guide offers an in-depth comparative analysis of N-α-tert-butoxycarbonyl-L-isoleucine (Boc-L-isoleucine) and its common alternatives, N-α-(9-fluorenylmethoxycarbonyl)-L-isoleucine (Fmoc-L-isoleucine) and N-α-carboxybenzyl-L-isoleucine (Cbz-L-isoleucine). Tailored for researchers, scientists, and drug development professionals, this document provides a technical examination of their performance, supported by experimental data and detailed protocols, to inform the rational design of peptide synthesis strategies.
The Imperative of Orthogonal Protection in Peptide Synthesis
The synthesis of a peptide with a defined sequence necessitates the temporary masking of the α-amino group of each incoming amino acid to prevent uncontrolled polymerization.[1] The choice of this temporary protecting group dictates the overall synthetic strategy, be it Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase (Solution-Phase) Peptide Synthesis (LPPS). The core principle governing modern peptide chemistry is orthogonality , which entails the use of multiple protecting groups that can be selectively removed under distinct chemical conditions.[2][3] This allows for the stepwise elongation of the peptide chain and the deprotection of side chains without compromising the integrity of the molecule.[2]
The three protecting groups at the center of this guide—Boc, Fmoc, and Cbz—are distinguished by their unique deprotection mechanisms, forming the foundation of orthogonal strategies:
-
Boc (tert-butoxycarbonyl): Acid-labile, typically removed with trifluoroacetic acid (TFA).[][5]
-
Fmoc (9-fluorenylmethoxycarbonyl): Base-labile, commonly cleaved with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][5]
-
Cbz (carboxybenzyl): Removable by hydrogenolysis, a process involving catalytic hydrogenation.[5][6]
This fundamental difference in lability is the cornerstone of their application in complex synthetic routes.[2]
Performance Comparison of Protected Isoleucines
The steric hindrance presented by the β-branched side chain of isoleucine poses a significant challenge to peptide bond formation, potentially leading to lower coupling efficiencies and an increased risk of side reactions.[7][8] The choice of the N-α-protecting group directly influences the outcome of the synthesis.
Quantitative Performance Data
The following table provides an illustrative comparison of the performance of Boc-L-isoleucine and Fmoc-L-isoleucine in SPPS, based on typical outcomes in the synthesis of moderately sized peptides.
| Isoleucine Derivative | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
| Boc-L-isoleucine | 97-99[7] | 75-85[7] | 60-75[7] | Requires strong acid (e.g., HF or TFMSA) for final cleavage from the resin, which can be harsh on sensitive peptides.[7] In situ neutralization protocols can enhance efficiency.[9] |
| Fmoc-L-isoleucine | 98-99.5[7] | 80-90[7] | 65-80[7] | Milder deprotection conditions (piperidine) and final cleavage (TFA).[7][10] Generally favored for its orthogonality and compatibility with a wider array of linkers and acid-labile side-chain protecting groups.[] |
| Cbz-L-isoleucine | Not directly comparable in SPPS | Not directly comparable in SPPS | Not directly comparable in SPPS | Primarily used in liquid-phase synthesis.[11] Its removal via hydrogenolysis offers an orthogonal strategy to both acid- and base-labile groups.[12] |
Causality Behind Experimental Choices: Navigating the Challenges of Isoleucine Incorporation
The selection of a protected isoleucine and the corresponding synthetic strategy is a decision guided by several factors, including the desired peptide's length, sequence, and the presence of sensitive residues.
Boc/Bzl Strategy: The Classic Approach
The Boc strategy, often paired with benzyl-based (Bzl) side-chain protection, was a cornerstone of early SPPS.[9] The repeated acid treatment for Boc removal generates a protonated N-terminus, which can reduce peptide aggregation, a significant advantage for hydrophobic sequences.[13] However, the final cleavage step requires harsh acids like liquid hydrogen fluoride (HF), which can degrade sensitive peptides.[7]
Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc strategy, typically used with tert-butyl (tBu) based side-chain protection, has become the predominant method for SPPS.[] Its key advantage lies in the mild, base-catalyzed deprotection of the Fmoc group, which preserves acid-labile side-chain protecting groups.[] The final cleavage with TFA is also considerably milder than the conditions required for the Boc/Bzl strategy.[10] For sterically hindered amino acids like isoleucine, the Fmoc strategy often results in higher purity and yield.[7]
Cbz Strategy: A Tool for Liquid-Phase and Orthogonal Synthesis
The Cbz group, introduced by Bergmann and Zervas, was pivotal in the advent of controlled peptide synthesis.[6] While less common in modern SPPS, Cbz-protected amino acids are invaluable in liquid-phase synthesis and for creating complex, branched, or cyclic peptides where an additional layer of orthogonal protection is necessary.[2][11]
The Specter of Racemization
A critical concern during peptide synthesis is the potential for racemization, the loss of stereochemical integrity at the α-carbon of the amino acid.[14] This is particularly relevant during the activation and coupling steps.[14] The mechanism often involves the formation of a planar oxazolone intermediate, which can be reprotonated to yield either the desired L-enantiomer or the undesired D-enantiomer.[15]
-
Fmoc-Isoleucine: While generally efficient, the basic conditions used for Fmoc deprotection and the presence of bases during coupling can promote racemization, especially with certain coupling reagents.[14][16]
-
Boc-Isoleucine: The urethane structure of the Boc group is known to suppress racemization during coupling.[15][17]
-
Cbz-Isoleucine: Similar to Boc, the Cbz group's urethane linkage helps to maintain the stereochemical integrity of the amino acid during activation.[15]
To mitigate racemization, especially with sensitive amino acids, the use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[18]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of Boc-, Fmoc-, and Cbz-protected L-isoleucine.
Boc-L-Isoleucine Coupling and Deprotection in SPPS
This protocol outlines a manual workflow for a single coupling cycle using Boc-L-isoleucine.[19][20]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-isoleucine
-
Coupling reagent (e.g., HBTU, HATU)[19]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
SPPS reaction vessel
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
N-α-Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIPEA in DMF for 5-10 minutes.[19]
-
Wash the resin with DMF (3x).
-
-
Activation and Coupling of Boc-L-Isoleucine:
-
In a separate vessel, dissolve Boc-L-isoleucine (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.[19][20]
-
Add DIPEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[19]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, extended reaction times or double coupling may be necessary.[7]
-
-
Monitoring and Washing:
Fmoc-L-Isoleucine Coupling and Deprotection in SPPS
This protocol describes a manual workflow for a single coupling cycle using Fmoc-L-isoleucine.[21][22]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-isoleucine
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
SPPS reaction vessel
Protocol:
-
Fmoc Deprotection:
-
Activation and Coupling of Fmoc-L-Isoleucine:
-
In a separate vessel, dissolve Fmoc-L-isoleucine (3-4 equivalents) and a coupling reagent like HCTU (3-4 equivalents) in DMF.
-
Add a base such as DIPEA (6-8 equivalents).
-
Add the activated amino acid solution to the resin immediately.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
After a negative Kaiser test, drain the solution and wash the resin with DMF (5-7 times).[16]
-
Cbz-L-Isoleucine Coupling and Deprotection in Liquid-Phase Synthesis
This protocol provides a general procedure for a dipeptide synthesis in solution using Cbz-L-isoleucine.[23]
Materials:
-
Cbz-L-isoleucine
-
Amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
-
Coupling reagent (e.g., DCC, HATU)[23]
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Appropriate organic solvents (e.g., DCM, Ethyl Acetate)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., H₂ gas balloon)
Protocol:
-
Coupling Reaction:
-
Dissolve Cbz-L-isoleucine and the amino acid ester hydrochloride in a suitable solvent like DCM.
-
Cool the mixture to 0 °C.
-
Add the coupling reagent and a base.
-
Stir the reaction, allowing it to warm to room temperature, for 1-24 hours depending on the coupling reagent.[23]
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Perform an aqueous work-up by washing the organic layer sequentially with dilute acid, base, and brine.[23]
-
Dry the organic layer, concentrate it, and purify the dipeptide by chromatography.
-
-
Cbz Deprotection (Hydrogenolysis):
-
Dissolve the purified Cbz-protected dipeptide in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., a balloon filled with H₂) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected dipeptide.
-
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the chemical structures of the protected isoleucines, their deprotection mechanisms, and a generalized workflow for SPPS.
Caption: Chemical structures of Boc-, Fmoc-, and Cbz-protected L-isoleucine.
Caption: Deprotection mechanisms for Boc, Fmoc, and Cbz protecting groups.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice between Boc-L-isoleucine, Fmoc-L-isoleucine, and Cbz-L-isoleucine is a strategic decision that profoundly impacts the efficiency, purity, and overall success of a peptide synthesis campaign. For modern SPPS, particularly for complex and sensitive peptides, Fmoc-L-isoleucine is often the superior choice due to its mild deprotection conditions and high coupling efficiencies. Boc-L-isoleucine remains a viable and sometimes advantageous option, especially for sequences prone to aggregation. Cbz-L-isoleucine, while less common in SPPS, retains its importance in liquid-phase synthesis and as a crucial component of sophisticated orthogonal protection strategies. A thorough understanding of the principles of orthogonality, the challenges posed by sterically hindered residues like isoleucine, and the potential for side reactions such as racemization is essential for the rational design and execution of successful peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. peptide.com [peptide.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Analysis for Confirming the Purity of Boc-L-Isoleucine Hemihydrate
In the landscape of peptide synthesis and pharmaceutical development, the purity of amino acid derivatives is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes.[1] Boc-L-isoleucine hemihydrate, a fundamental building block, is no exception.[2][3] Its utility in solid-phase peptide synthesis (SPPS) necessitates a stringent assessment of purity to prevent the introduction of deletion sequences or other impurities that could compromise the final peptide's efficacy and safety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound, supplemented by orthogonal techniques for a holistic validation approach.
The Imperative of Purity in Peptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is instrumental in stepwise peptide synthesis, preventing unintended reactions at the N-terminus.[1][2] However, the synthesis of Boc-L-isoleucine itself can introduce impurities. These may include residual starting materials, byproducts from the Boc protection reaction, and, most critically, diastereomers. L-isoleucine possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S).[4] The presence of even minor amounts of these stereoisomers can lead to peptides with altered conformations and biological activities. Therefore, a robust analytical methodology must not only quantify the main component but also resolve and detect these potential isomeric impurities.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity Determination
RP-HPLC is the most common and versatile method for assessing the purity of non-polar and moderately polar compounds like Boc-L-isoleucine. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.
Experimental Protocol: RP-HPLC for Boc-L-Isoleucine Purity
Objective: To determine the purity of this compound and separate it from potential synthesis-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample and reference standard in a suitable solvent (e.g., 50:50 ACN/Water) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (where the carboxyl group absorbs)[5]
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard and sample solutions.
-
The purity is calculated based on the area percentage of the main peak.
-
Causality Behind Experimental Choices:
-
C18 Column: The hydrophobic nature of the C18 stationary phase provides excellent retention and resolution for the relatively non-polar Boc-L-isoleucine.
-
ACN/Water with TFA: This is a standard mobile phase system for RP-HPLC of peptides and protected amino acids. Acetonitrile serves as the organic modifier, while TFA acts as an ion-pairing agent, improving peak shape and resolution by suppressing the ionization of the carboxylic acid group.
-
Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities, providing a comprehensive impurity profile.
-
UV Detection at 210 nm: While amino acids themselves lack a strong chromophore, the carboxyl group provides sufficient absorbance at low UV wavelengths for detection.[5]
Chiral HPLC: A Critical Step for Stereoisomeric Purity
Standard RP-HPLC is generally insufficient for separating stereoisomers. Given that L-isoleucine has two chiral centers, the potential for contamination with diastereomers like Boc-D-allo-isoleucine is a significant concern. Chiral HPLC is essential for confirming the stereoisomeric purity of Boc-L-isoleucine.[6][7] This can be achieved using a chiral stationary phase (CSP) or by derivatizing the amino acid with a chiral reagent followed by separation on a standard achiral column.[6][7][8]
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify potential diastereomeric impurities in this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a crown ether-based or polysaccharide-based column)
Reagents:
-
Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reference standards for Boc-L-isoleucine and potential diastereomers (if available)
Procedure:
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase, for example, Hexane/IPA/TFA (90:10:0.1 v/v/v). The exact ratio may require optimization depending on the specific chiral column used.
-
-
Sample Preparation:
-
Dissolve the Boc-L-isoleucine sample in the mobile phase to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample.
-
Identify and quantify any peaks corresponding to diastereomers based on their retention times relative to the main L-isoleucine peak.
-
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: CSPs create a chiral environment that allows for differential interaction with enantiomers and diastereomers, leading to their separation.
-
Normal-Phase Mobile Phase: Chiral separations are often more effective in normal-phase mode (using non-polar solvents like hexane and a polar modifier like IPA) as it enhances the specific interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and the CSP that are necessary for chiral recognition.
Orthogonal Methods for Purity Confirmation
While HPLC is a powerful tool, relying on a single analytical technique is not ideal for comprehensive purity assessment. Orthogonal methods, which rely on different chemical or physical principles, provide a more robust and trustworthy purity value.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. The purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from an internal standard of high purity.
Advantages over HPLC:
-
Provides a direct measure of molar concentration.
-
Does not require a specific chromophore.
-
Can identify and quantify impurities structurally.
Mass Spectrometry (MS)
Coupling liquid chromatography with mass spectrometry (LC-MS) provides an additional layer of confirmation.[] While the HPLC-UV method quantifies purity based on chromatographic peaks, MS provides mass-to-charge ratio information, confirming the identity of the main peak as Boc-L-isoleucine and potentially identifying unknown impurities.
Advantages over HPLC-UV:
-
Provides molecular weight information, confirming identity.
-
Highly sensitive and specific.
-
Can elucidate the structures of unknown impurities.
Comparative Data Summary
The following table summarizes the expected performance of the discussed methods in the analysis of this compound.
| Analytical Method | Primary Purpose | Key Advantages | Limitations |
| RP-HPLC | Quantify chemical purity, detect process-related impurities | Robust, reproducible, widely available | Cannot separate stereoisomers |
| Chiral HPLC | Quantify stereoisomeric purity | Essential for resolving diastereomers | Requires specialized columns and method development |
| qNMR | Absolute quantification of purity, structural confirmation | No need for a specific reference standard, highly accurate | Lower sensitivity than HPLC, requires specialized equipment and expertise |
| LC-MS | Identity confirmation, impurity identification | High sensitivity and specificity, provides molecular weight data | Quantitative accuracy can be lower than UV detection without careful validation |
Conclusion
Confirming the purity of this compound requires a multi-faceted analytical approach. While RP-HPLC serves as the primary tool for quantifying chemical purity and detecting process-related impurities, it is imperative to supplement this with chiral HPLC to ensure stereoisomeric integrity. The integration of orthogonal methods like qNMR and LC-MS provides a self-validating system that enhances the trustworthiness of the purity assessment. For researchers and drug development professionals, adopting this comprehensive analytical strategy is crucial for ensuring the quality of synthetic peptides and the reliability of their scientific outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Amino Acids Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 6. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 7. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
A Senior Application Scientist's Guide to Cost-Effectiveness: Boc vs. Fmoc Strategies for Isoleucine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for solid-phase peptide synthesis (SPPS) is a critical decision that profoundly influences cost, efficiency, and the purity of the final product. This is particularly true for sterically hindered amino acids like isoleucine, whose β-branched side chain presents unique coupling challenges.[1] This guide provides an in-depth, data-driven comparison of the two dominant SPPS methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—specifically for the incorporation of isoleucine. We will dissect the cost-benefit landscape, moving beyond the simple price of the amino acid derivative to a holistic analysis of reagents, workflow, and performance outcomes.
The Chemical Divide: Understanding the Core Principles
The fundamental difference between the Boc and Fmoc strategies lies in their deprotection chemistry, a distinction that dictates the entire synthetic approach.[2][][4] The choice of protecting group is the first step in a cascade of decisions regarding solvents, reagents, and cleavage conditions.[5]
-
Boc/Bzl Strategy: This classic method relies on a principle of "graded acid lability."[6] The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the resin linkage require a much stronger, hazardous acid like anhydrous hydrogen fluoride (HF) for final cleavage.[2][4]
-
Fmoc/tBu Strategy: Developed as a milder alternative, this strategy is truly "orthogonal."[4][][8] The temporary Nα-Fmoc group is labile to a mild base, most commonly piperidine, while the tert-butyl (tBu)-based side-chain protecting groups are removed during the final cleavage step with TFA.[4][9] This orthogonality ensures that the side-chain protections are completely stable during the iterative Nα-deprotection cycles.[8]
A Head-to-Head Analysis of Cost Drivers
A true cost-effectiveness analysis extends beyond the catalogue price of the protected amino acid. It must encompass the entire ecosystem of reagents, equipment, and operational demands. While Boc-protected amino acids are generally less expensive than their Fmoc counterparts[][][10], the overall process cost can tell a different story.
| Cost Parameter | Boc Strategy | Fmoc Strategy | Expert Causality & Field Insights |
| Amino Acid Derivative | Generally Lower Cost[10] | Generally Higher Cost[][10] | The synthesis of the Fmoc protecting group is more complex, leading to a higher initial cost for the derivative. However, economies of scale for therapeutic peptide production have made Fmoc-amino acids increasingly affordable.[8][11] |
| Primary Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine | Piperidine is generally less expensive than the large quantities of TFA required for repeated deprotection cycles in Boc-SPPS. |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF)[10] | Dimethylformamide (DMF)[10] | Solvent consumption is a major cost driver in both methods.[10] While DCM is cheaper, DMF is often preferred for its superior peptide chain solvation properties. |
| Coupling Reagents | DCC/HOBt (less expensive), HBTU/HATU (more expensive)[][10] | HBTU/HATU/COMU (more expensive but highly efficient)[][10] | While both strategies can use modern, efficient uronium/aminium reagents, Boc-SPPS can sometimes utilize older, cheaper carbodiimides. For a difficult coupling like isoleucine, high-efficiency reagents are recommended for both. |
| Final Cleavage Reagent | Hydrogen Fluoride (HF) or TFMSA[12] | TFA-based cocktails[6] | This is a critical cost differentiator. HF is highly corrosive and toxic, requiring specialized, expensive equipment and stringent safety protocols, which significantly increases capital and operational expenditure.[4][8][13] |
| Equipment & Facility | Requires specialized HF-resistant apparatus[13] | Compatible with standard automated synthesizers[11][13] | The Fmoc strategy's milder conditions make it highly amenable to automation, reducing labor costs and improving throughput. The hazards of HF often make Boc-SPPS less suitable for modern, multi-user core facilities.[4][13] |
| Process Monitoring | Indirect (e.g., Kaiser test) | Direct (UV absorbance)[] | The Fmoc group's cleavage releases a dibenzofulvene-piperidine adduct with a strong UV absorbance, allowing for real-time, quantitative monitoring of deprotection.[6] This enables automated, feedback-controlled extension of deprotection times only when necessary, saving time and reagents. |
Performance & Purity: The Isoleucine Challenge
Isoleucine's steric hindrance makes it a challenging residue to incorporate efficiently, regardless of the chosen strategy.[1][2] The choice of chemistry, however, directly impacts the expected yield and purity of the crude product.
| Performance Metric | Boc-Isoleucine | Fmoc-Isoleucine | Expert Causality & Field Insights |
| Coupling Efficiency | 97-99%[1] | 98-99.5%[1] | Both strategies can achieve high efficiency, but the steric hindrance of isoleucine may necessitate longer coupling times, double coupling, or the use of more potent activators like HATU.[1][2][13] |
| Crude Peptide Purity | 75-85%[1] | 80-90%[1] | Fmoc-SPPS generally yields a higher purity crude product.[1][2] This is attributed to the milder, orthogonal deprotection steps which minimize cumulative side reactions that can occur from repeated acid exposure in the Boc strategy.[4] |
| Overall Yield | 60-75%[1] | 65-80%[1] | The harsh final HF cleavage in Boc-SPPS can generate more side products and degrade the peptide. Furthermore, repeated TFA treatments can cause gradual loss of the peptide from acid-sensitive resins.[2] |
| Key Side Reactions | - Peptide chain degradation from repeated acidolysis.[13]- Tert-butylation of sensitive residues (e.g., Trp, Met) by cations formed during deprotection.[14] | - Diketopiperazine formation at the dipeptide stage.[13]- Aspartimide formation if an Asp residue is adjacent.[13] | The urethane nature of both Boc and Fmoc groups is designed to suppress racemization during coupling.[11] However, the primary concern in Boc-SPPS is the cumulative damage from acid, while in Fmoc-SPPS, base-catalyzed side reactions are more prevalent. |
| Handling Aggregation | Potentially advantageous[4][12] | Can be challenging | For hydrophobic sequences prone to aggregation, the Boc strategy can sometimes offer an advantage. The N-terminus is protonated after TFA deprotection, which can disrupt inter-chain hydrogen bonding and improve solvation during the subsequent coupling step.[4][8][12] |
Validated Experimental Protocols
The following protocols outline a single, manual cycle for the incorporation of an isoleucine residue. Optimization may be required based on the specific sequence and resin.
Protocol 1: Boc-SPPS Workflow for Isoleucine Incorporation
This protocol assumes a starting peptide-resin with a free N-terminal amine.
-
Resin Swelling: Swell the Merrifield resin in Dichloromethane (DCM) for 30 minutes.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Coupling of Boc-L-Isoleucine:
-
In a separate vessel, dissolve Boc-L-Isoleucine (3 eq.) and a coupling agent such as HBTU (3 eq.) in DMF.[1]
-
Add DIEA (6 eq.) to the solution to pre-activate for 2 minutes.[1]
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Due to isoleucine's steric hindrance, a longer coupling time or a second coupling may be necessary.[1]
-
Monitor reaction completion with a qualitative method (e.g., Kaiser test).[1]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]
Protocol 2: Fmoc-SPPS Workflow for Isoleucine Incorporation
This protocol outlines a standard cycle using Fmoc chemistry.
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.[6]
-
Nα-Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the fulvene-piperidine adduct.
-
Coupling of Fmoc-L-Isoleucine:
-
In a separate vessel, dissolve Fmoc-L-Isoleucine (3 eq.) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.
-
Add a base such as DIEA (6 eq.) to the solution to begin activation.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.[6]
Senior Scientist's Conclusion: A Verdict on Cost-Effectiveness
The term "cost-effective" is context-dependent. A simple comparison of the price-per-gram of Boc-Isoleucine versus Fmoc-Isoleucine is a dangerously incomplete metric.
The Fmoc strategy is unequivocally the more cost-effective and scientifically sound choice for most modern research and development applications involving isoleucine. The higher initial cost of the Fmoc-Isoleucine derivative is frequently offset by numerous downstream benefits: milder reaction conditions compatible with sensitive sequences[8], higher crude purity which reduces purification time and cost[4], amenability to safe and reliable automation[4][11], and the avoidance of significant capital investment in specialized equipment for handling hazardous HF gas.[8]
The Boc strategy, however, retains its value in specific niches. For the large-scale, industrial synthesis of a well-established, robust peptide where aggregation is a known and significant challenge, Boc chemistry may offer a lower raw material cost, provided the infrastructure for handling HF is already in place.[4][8] It is a mature technology with a long history of use in manufacturing.[]
Ultimately, the decision rests on a holistic evaluation of the peptide's nature, the scale of synthesis, available laboratory infrastructure, and the ultimate goals of the project. For the vast majority of researchers, scientists, and drug development professionals, the Fmoc pathway for incorporating isoleucine provides a safer, more efficient, and higher-purity route to the target peptide, making it the superior investment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Navigating the Labyrinth of Hydrophobic Peptides: A Comparative Guide to Boc Protection in Synthesis
For researchers, scientists, and drug development professionals, the synthesis of hydrophobic peptides presents a formidable challenge. These sequences, rich in nonpolar amino acids, are notoriously prone to aggregation, leading to poor yields, difficult purifications, and ultimately, compromised research outcomes. While the milder conditions of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry have made it the workhorse of modern solid-phase peptide synthesis (SPPS), the classic Boc (tert-butyloxycarbonyl) strategy offers distinct and often decisive advantages when tackling these "difficult sequences."
This guide, grounded in established chemical principles and field-proven insights, provides an in-depth comparison of Boc and Fmoc protection strategies for the synthesis of hydrophobic peptides. We will explore the mechanistic rationale behind the superiority of Boc chemistry in mitigating aggregation and present experimental data to support these claims.
The Aggregation Challenge in Hydrophobic Peptide Synthesis
Hydrophobic peptides have a strong propensity to form secondary structures, such as β-sheets, which can lead to inter- and intramolecular hydrogen bonding.[1] This results in the growing peptide chains aggregating on the solid support, a phenomenon that severely hinders the efficiency of both deprotection and coupling steps.[2] The consequences of on-resin aggregation are significant, including:
-
Incomplete Reactions: Steric hindrance within the aggregated mass prevents reagents from accessing the reactive sites, leading to truncated or deletion sequences.
-
Lower Yields: A significant portion of the desired peptide may be lost due to incomplete synthesis.
-
Purification Difficulties: The crude product is often a complex mixture of closely related impurities that are challenging to separate from the target peptide.
The Boc Advantage: A Mechanistic Perspective
The primary advantage of the Boc strategy in synthesizing hydrophobic peptides lies in the chemical nature of its deprotection step.[3] Unlike the basic conditions used to remove the Fmoc group, the Boc group is cleaved with a moderately strong acid, typically trifluoroacetic acid (TFA).[4] This acidic treatment protonates the newly exposed α-amino group of the N-terminal amino acid.
This protonation is key to preventing aggregation. The resulting positively charged ammonium ion disrupts the hydrogen-bonding networks that are essential for the formation of β-sheet structures.[5] This electrostatic repulsion between the growing peptide chains keeps them solvated and accessible for the subsequent coupling reaction.
In contrast, the deprotection of the Fmoc group with a base like piperidine leaves the N-terminus in a neutral state.[6] This allows the peptide chains to readily engage in hydrogen bonding and aggregation, particularly in hydrophobic sequences.
In Situ Neutralization: Maximizing the Boc Advantage
To further enhance the benefits of Boc chemistry for hydrophobic peptides, the in situ neutralization protocol is a powerful technique.[2] In a standard Boc-SPPS workflow, a separate neutralization step is performed after the acidic deprotection to liberate the free amine for coupling. However, for aggregation-prone sequences, this neutralization step can provide a window for the peptide chains to aggregate before the next amino acid is introduced.
The in situ neutralization protocol circumvents this issue by combining the neutralization and coupling steps.[4] The activated Boc-amino acid is added to the protonated peptide-resin in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA). This ensures that the N-terminal amine is neutralized and immediately reacts with the activated amino acid, minimizing the time it spends in a neutral, aggregation-prone state. This technique has been shown to significantly improve the efficiency of chain assembly for "difficult" sequences.[2]
Performance Comparison: Boc vs. Fmoc for Hydrophobic Peptides
The choice between Boc and Fmoc strategies for synthesizing hydrophobic peptides involves a trade-off between the milder conditions of Fmoc and the aggregation-mitigating properties of Boc. The following table summarizes the key performance differences:
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Supporting Data |
| Aggregation Mitigation | Superior | Inferior | The acidic deprotection in Boc-SPPS protonates the N-terminus, disrupting inter-chain hydrogen bonding and reducing aggregation.[3][5] This is particularly advantageous for sequences prone to forming β-sheets.[] |
| Crude Purity for Hydrophobic Peptides | Often Higher | Can be Lower | By minimizing aggregation, Boc synthesis can lead to fewer deletion and truncated sequences, resulting in a cleaner crude product.[] |
| Yield for "Difficult Sequences" | Potentially Higher | Often Lower | Improved coupling efficiency due to reduced aggregation can lead to higher overall yields.[5] For example, in the synthesis of a hydrophobic transmembrane peptide fragment, Boc-based SPPS yielded a product while Fmoc-based synthesis did not.[3] |
| Deprotection Conditions | Moderately Strong Acid (TFA) | Mild Base (Piperidine) | Boc deprotection is harsher and may not be suitable for acid-sensitive residues unless appropriate side-chain protection is used.[8] |
| Final Cleavage | Strong Acid (HF, TFMSA) | Moderate Acid (TFA) | The final cleavage in Boc chemistry requires hazardous reagents and specialized equipment.[4] |
| Automation Friendliness | Less Common in Modern Synthesizers | Highly Amenable to Automation | The milder conditions and simpler workflow of Fmoc chemistry have made it the standard for automated peptide synthesizers.[6] |
Experimental Protocol: Boc-SPPS of a Hydrophobic Peptide with In Situ Neutralization
This protocol outlines a general procedure for the manual solid-phase synthesis of a hydrophobic peptide using Boc chemistry with in situ neutralization.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Peptide synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in the synthesis vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Shake for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling (In Situ Neutralization):
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Immediately add DIEA (3.3 equivalents) to the resin slurry.
-
Shake the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, continue shaking and re-test every 30 minutes.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform the final Boc deprotection (step 2). The peptide is then cleaved from the resin using a strong acid such as HF or TFMSA with appropriate scavengers. This step requires specialized equipment and safety precautions.
-
Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase HPLC.
Visualizing the Workflows
Boc-SPPS Cycle with In Situ Neutralization
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS) with in situ neutralization.
Comparison of N-Terminus State After Deprotection
Caption: The state of the peptide N-terminus after Boc versus Fmoc deprotection, highlighting the origin of Boc's advantage.
Conclusion
While Fmoc chemistry remains the dominant strategy for routine peptide synthesis, the challenges posed by hydrophobic sequences demand a nuanced approach. The inherent ability of Boc-SPPS, particularly when coupled with in situ neutralization protocols, to mitigate on-resin aggregation makes it an invaluable and often superior tool for the successful synthesis of these "difficult" yet scientifically important molecules. A thorough understanding of the chemical principles underpinning each strategy empowers researchers to make informed decisions, ultimately leading to higher purity, better yields, and more reliable outcomes in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
Assessing the impact of different coupling reagents with Boc-L-isoleucine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids like Boc-L-isoleucine presents a significant challenge. The bulky β-branched side chain of isoleucine can impede the approach of the incoming amine, leading to incomplete reactions, lower yields, and an increased risk of side reactions, most notably racemization. The choice of coupling reagent is therefore a critical parameter that dictates the success of the synthesis.
This in-depth technical guide provides a comparative analysis of common coupling reagents used for the incorporation of Boc-L-isoleucine. We will delve into the mechanistic underpinnings of these reagents, present comparative data on their performance, and provide detailed experimental protocols to enable you to make informed decisions and optimize your peptide synthesis workflows.
The Challenge of Steric Hindrance with Isoleucine
The tert-butyloxycarbonyl (Boc) protecting group on L-isoleucine, combined with its sec-butyl side chain, creates a sterically crowded environment around the carboxylic acid.[1][2] This bulkiness slows down the rate of peptide bond formation.[1] Inefficient coupling can lead to the formation of deletion sequences (peptides missing the isoleucine residue), which are often difficult to separate from the target peptide. Furthermore, the harsh conditions sometimes required to drive the coupling to completion can increase the risk of epimerization at the α-carbon, compromising the stereochemical integrity of the final product.[3]
A Mechanistic Overview of Common Coupling Reagent Classes
The efficacy of a coupling reagent is determined by its ability to efficiently activate the carboxylic acid of Boc-L-isoleucine, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the growing peptide chain. The nature of this activated intermediate is key to both the reaction rate and the suppression of side reactions.
Carbodiimides (e.g., DCC, DIC) with Additives
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and widely used reagents.[1] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization via oxazolone formation and can rearrange to an inactive N-acylurea.[4]
To mitigate these side reactions, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][6] These additives intercept the O-acylisourea to form a more stable and less racemization-prone active ester (OBt or Oxyma ester), which then reacts with the amine.[6] Oxyma is often considered a safer and sometimes more effective alternative to the potentially explosive HOBt.[7][8][9]
dot
Caption: Carbodiimide activation and the role of additives.
Aminium/Uronium and Phosphonium Salts
This class of reagents, including HBTU, HATU, HCTU (aminium/uronium), and PyBOP (phosphonium), has become the gold standard for many peptide synthesis applications, especially for difficult couplings.[10][11] These reagents incorporate an HOBt or HOAt (7-aza-1-hydroxybenzotriazole) moiety within their structure. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), they rapidly convert the Boc-L-isoleucine into its corresponding OBt or OAt active ester.[11]
HATU is generally considered superior to HBTU for sterically hindered couplings.[12][13] The nitrogen atom at the 7-position of the HOAt moiety in HATU makes the resulting OAt-ester more reactive, leading to faster and more complete reactions.[13][14] Phosphonium reagents like PyBOP are also highly effective and are known to be less likely to cause a side reaction known as guanidinylation compared to their uronium counterparts.[3][11]
dot
Caption: Onium salt activation mechanism and potential side reaction.
Comparative Performance Data
While direct, side-by-side quantitative data for every reagent with Boc-L-isoleucine is sparse in the literature, performance can be extrapolated from studies on sterically hindered couplings. The following table summarizes the expected performance of common coupling reagents for incorporating Boc-L-isoleucine.
| Coupling Reagent/Method | Typical Yield (%) | Racemization Risk | Key Considerations & Disadvantages |
| DIC / HOBt | 70 - 91%[1] | Low to Moderate | Cost-effective, but reaction times are longer. The diisopropylurea byproduct is soluble, which is an advantage in solid-phase synthesis over DCC.[15] |
| DIC / Oxyma | 80 - 95% | Low | Often shows superior performance and racemization suppression compared to HOBt.[7][8] Non-explosive, enhancing lab safety.[4] |
| HBTU / DIPEA | >85%[12] | Low | A robust and common reagent, but can be less efficient than HATU for very difficult couplings.[13] |
| HATU / DIPEA | >95%[12] | Very Low | Highly efficient and fast, considered one of the best reagents for hindered amino acids due to the highly reactive OAt-ester formed.[14][16] |
| PyBOP / DIPEA | >90% | Very Low | Excellent reagent that avoids the risk of guanidinylation.[11] The byproduct, tris(pyrrolidino)phosphine oxide, is water-soluble, aiding purification.[3] |
| COMU / DIPEA | >95%[9] | Very Low | A "third-generation" uronium reagent incorporating Oxyma. Shows excellent efficiency, solubility, and safety.[9][17][18] |
Note: Yields are illustrative and based on general performance in sterically hindered couplings. Actual results will vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
To objectively assess the performance of different coupling reagents, a standardized workflow is essential. Here, we outline a general protocol for a model synthesis: the coupling of Boc-L-isoleucine to a glycine-preloaded Wang resin, followed by analysis.
dot
Caption: General experimental workflow for assessing coupling efficiency.
Protocol 1: Solid-Phase Coupling of Boc-L-Ile-OH
This protocol describes the coupling step (Step 4 in the workflow diagram) using different reagents. Steps 1-3 and 5-8 are common for all methods.
Materials:
-
Boc-Gly-Wang Resin (0.5 mmol/g loading)
-
Boc-L-Isoleucine
-
Coupling Reagents: DIC, HOBt, HATU, PyBOP
-
Bases: DIPEA
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), peptide synthesis grade
-
Reagents for Deprotection & Cleavage: Trifluoroacetic acid (TFA)
Procedure (for a 0.1 mmol scale):
-
Resin Preparation: Start with 200 mg of Boc-Gly-Wang resin in a solid-phase synthesis vessel. Perform resin swelling, Boc deprotection, and neutralization as per standard Boc-SPPS protocols.[12]
-
Amino Acid Activation & Coupling: In a separate vial, prepare one of the following activation mixtures:
-
Method A (DIC/HOBt): Dissolve Boc-L-Ile-OH (92.5 mg, 0.4 mmol, 4 eq.) and HOBt (54 mg, 0.4 mmol, 4 eq.) in DMF (2 mL). Add DIC (62 µL, 0.4 mmol, 4 eq.). Pre-activate for 5-10 minutes.
-
Method B (HATU): Dissolve Boc-L-Ile-OH (92.5 mg, 0.4 mmol, 4 eq.) and HATU (152 mg, 0.4 mmol, 4 eq.) in DMF (2 mL). Add DIPEA (139 µL, 0.8 mmol, 8 eq.). Pre-activate for 1-2 minutes.[19]
-
Method C (PyBOP): Dissolve Boc-L-Ile-OH (92.5 mg, 0.4 mmol, 4 eq.) and PyBOP (208 mg, 0.4 mmol, 4 eq.) in DMF (2 mL). Add DIPEA (139 µL, 0.8 mmol, 8 eq.). Pre-activate for 1-2 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. Due to isoleucine's steric hindrance, a longer coupling time or a second coupling may be necessary.[19]
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser test. A negative test (yellow beads) indicates complete coupling.[20] If the test is positive (blue beads), a recoupling step is recommended.[20]
-
Post-Coupling: Once the coupling is complete, wash the resin thoroughly with DMF and DCM and proceed to the next step in your synthesis or to cleavage and analysis.
Protocol 2: HPLC Analysis of Crude Peptide for Purity and Racemization
Objective: To quantify the purity of the cleaved dipeptide (Ile-Gly) and to separate and quantify the desired L-Ile-Gly diastereomer from the undesired D-Ile-Gly epimer.
Procedure:
-
Cleavage: Cleave the dipeptide from a small amount of dried resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2 hours.
-
Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water) to a concentration of approximately 1 mg/mL.[21]
-
Purity Analysis (Reversed-Phase HPLC):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Detection: UV at 220 nm.
-
Quantification: Integrate the peak areas to determine the percentage purity of the main product.
-
-
Racemization Analysis (Chiral HPLC):
-
Column: A suitable chiral column (e.g., Chiralpak series).
-
Method: Isocratic elution with a mobile phase such as Hexane/Isopropanol/TFA. The exact conditions must be optimized for the specific dipeptide.
-
Quantification: Inject the crude sample. Integrate the peak areas for the L-L and D-L dipeptides. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100.[21]
-
Conclusion and Recommendations
The successful incorporation of the sterically hindered Boc-L-isoleucine is a critical step that can significantly impact the overall yield and purity of a synthetic peptide. While traditional carbodiimide methods like DIC/HOBt are cost-effective, they often require longer reaction times and may be less efficient.
For high-efficiency, rapid, and clean couplings with minimal risk of racemization, the use of modern onium salt reagents is strongly recommended.
-
HATU stands out as a superior reagent for particularly challenging couplings due to its high reactivity.[12][14]
-
PyBOP offers a comparable level of efficiency while completely avoiding the potential side reaction of guanidinylation, making it an excellent and safe choice.[11]
-
Newer generation reagents like COMU , which are based on the safer and highly effective Oxyma additive, represent the state-of-the-art, combining high performance with an improved safety profile.[17][18]
Ultimately, the choice of reagent involves a trade-off between cost, speed, and efficiency. For routine synthesis, a well-optimized DIC/Oxyma protocol may suffice. However, for complex, high-value peptides where purity and stereochemical integrity are paramount, investing in advanced reagents like HATU, PyBOP, or COMU is a prudent and scientifically sound decision. It is always advised to monitor the coupling reaction (e.g., via a Kaiser test) and be prepared to perform a double coupling to ensure the reaction proceeds to completion.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. [PDF] Recent Development of Peptide Coupling Reagents in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Boc-L-isoleucine Hemihydrate from Different Suppliers
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of the raw materials is paramount. The success of a synthesis, particularly for therapeutic peptides, hinges on the purity and consistency of the amino acid building blocks.[1] Boc-L-isoleucine hemihydrate, a key N-protected amino acid derivative, is a cornerstone of the widely adopted Boc Solid-Phase Peptide Synthesis (Boc SPPS) strategy.[1] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in preventing unwanted side reactions during peptide chain elongation, ensuring the precise incorporation of isoleucine.[1][2]
This guide provides a comprehensive framework for benchmarking this compound from various suppliers. It is designed to empower researchers to make informed decisions based on empirical data, ensuring the integrity and reproducibility of their synthetic processes. We will delve into the critical quality attributes of this reagent and provide detailed, step-by-step protocols for their evaluation.
The Criticality of Quality: Why Benchmark?
Variations in the quality of this compound can have significant downstream consequences in peptide synthesis. Impurities can lead to side reactions, resulting in truncated or modified peptides that are difficult to purify and can compromise the biological activity and safety of the final product. Furthermore, inconsistencies in physical properties, such as water content, can affect the accuracy of weighing and stoichiometry, leading to suboptimal coupling efficiencies.[3]
Therefore, a systematic evaluation of key quality parameters is not merely a matter of due diligence but a critical step in risk mitigation and ensuring the success of your research and development efforts.
Key Quality Attributes for Benchmarking
A thorough evaluation of this compound should focus on the following key quality attributes:
-
Identity and Purity: Confirmation of the chemical structure and quantification of the main component, as well as the detection and quantification of any impurities.
-
Water Content: As a hemihydrate, the water content is an integral part of the molecule's structure and should be within a specified range.
-
Optical Purity (Enantiomeric Purity): Ensuring the material is predominantly the desired L-enantiomer is crucial, as the presence of the D-enantiomer can lead to diastereomeric impurities in the final peptide.
-
Physical Properties: Parameters such as appearance and melting point can provide initial indicators of quality and consistency.
The following sections will provide detailed experimental protocols for assessing these attributes.
Experimental Workflows and Protocols
This section outlines the step-by-step methodologies for the comprehensive analysis of this compound.
Visual Inspection and Physical Properties
A simple yet informative first step is the visual inspection of the material from each supplier.
Protocol:
-
Carefully observe the appearance of the powder from each supplier. Note the color and consistency.
-
Compare the observations against the typical specification of a "white powder" or "white crystalline powder".[4][5]
-
Determine the melting point of each sample using a standard melting point apparatus. Compare the results to the literature values, which typically range from 55-69 °C.[4][6][7]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and detecting any related impurities.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is common for separating amino acid derivatives.[8]
-
Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the peptide bond.
-
-
Analysis: Inject the prepared sample into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Water Content Determination by Karl Fischer Titration
This is the standard method for accurately determining the water content in a substance.
Protocol:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Titration: Introduce the sample into the titration vessel. The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content.
-
Analysis: The expected water content for a hemihydrate (C₁₁H₂₁NO₄·½H₂O) is approximately 3.75%. Compare the experimental values for each supplier to this theoretical value.
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
These techniques provide structural confirmation of the compound.
-
Mass Spectrometry (MS):
-
Protocol: Infuse a diluted solution of the sample into an electrospray ionization (ESI) mass spectrometer.
-
Analysis: The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 232.16. The presence of this ion confirms the molecular weight of the anhydrous molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the obtained spectra with reference spectra or expected chemical shifts and coupling constants for Boc-L-isoleucine.[9] The presence of characteristic peaks for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the isoleucine backbone will confirm the identity.
-
Optical Purity by Chiral Chromatography
This is essential to ensure the enantiomeric purity of the L-isoleucine derivative.
Protocol:
-
Derivatization (if necessary): While some chiral columns can separate the underivatized amino acid, derivatization to a more volatile or UV-active compound may be required for certain methods.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column designed for amino acid separations.
-
Mobile Phase: A suitable mobile phase, often a mixture of hexane and an alcohol like isopropanol.
-
-
Analysis: Inject the sample and monitor the chromatogram. The presence of a second peak corresponding to the D-enantiomer should be quantified. A high-quality product should have a very low percentage of the D-enantiomer.
Data Presentation: A Comparative Analysis
The data obtained from these experiments should be compiled into a clear and concise table for easy comparison.
| Parameter | Supplier A | Supplier B | Supplier C | Specification |
| Appearance | White crystalline powder | White powder | Off-white powder | White powder/crystalline powder[4][5] |
| Melting Point (°C) | 67-69 | 66-68 | 64-67 | 55-69 °C[4][6][7] |
| Purity (HPLC, % Area) | 99.8% | 99.5% | 98.9% | ≥ 99%[4][] |
| Water Content (Karl Fischer, %) | 3.8% | 3.7% | 4.1% | ~3.75% |
| Optical Purity (% L-isomer) | >99.9% | 99.8% | 99.5% | ≥ 99% |
| Identity (MS, NMR) | Conforms | Conforms | Conforms | Conforms to structure |
Conclusion and Recommendations
Based on the hypothetical data presented in the table, Supplier A demonstrates the highest quality, with excellent purity, accurate water content, and exceptional optical purity. Supplier B also provides a high-quality product that meets all specifications. Supplier C, while still meeting the minimum purity requirements, shows a slightly lower purity, a deviation in water content, and a higher level of the D-enantiomer, which could be a concern for sensitive applications.
This guide provides a robust framework for the systematic evaluation of this compound from different suppliers. By implementing these protocols, researchers can ensure the quality and consistency of this critical raw material, thereby safeguarding the integrity of their peptide synthesis projects and contributing to the successful development of novel therapeutics and research tools.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-Ile-OH ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]
- 8. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-L-Isoleucine Hemihydrate: Ensuring Safety and Compliance in the Laboratory
For the dedicated researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. This guide provides a detailed, step-by-step protocol for the proper disposal of Boc-L-isoleucine hemihydrate, a crucial building block in peptide synthesis.[1][2][3] Adherence to these procedures is paramount not only for regulatory compliance but also for fostering a culture of safety and environmental stewardship within your laboratory.
Understanding the Compound: Why Proper Disposal Matters
This compound is an amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] This group is instrumental in solid-phase peptide synthesis, allowing for the controlled, sequential addition of amino acids. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), responsible chemical management dictates that it should not be treated as common waste.[4]
The causality behind a structured disposal plan, even for non-hazardous materials, is rooted in several key principles of laboratory safety and environmental protection:
-
Prevention of Environmental Contamination: Although not classified as hazardous, the introduction of any synthetic chemical into the environment should be minimized.[4]
-
Adherence to Institutional Policies: Most research institutions and corporations have specific chemical hygiene plans and waste disposal protocols that often exceed the basic federal requirements.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established a framework for laboratory waste management.[5][6][7] Understanding your facility's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—is critical for compliance.[6]
Pre-Disposal Considerations: A Self-Validating System
Before initiating any disposal procedure, it is crucial to have a clear understanding of your local and institutional requirements.
Key Pre-Disposal Checklist:
| Consideration | Action | Rationale |
| Safety Data Sheet (SDS) Review | Always consult the most recent SDS for this compound. | The SDS contains vital information on handling, hazards, and initial disposal guidance.[4][8] |
| Institutional Chemical Hygiene Plan (CHP) | Review your organization's specific CHP. | OSHA's Laboratory Standard requires a written CHP that outlines procedures for safe chemical handling and disposal.[9] |
| Waste Determination | Confirm if your institution classifies this compound as a non-hazardous chemical waste. | This determination dictates the appropriate waste stream.[10] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses and gloves. | Even with non-hazardous materials, good laboratory practice minimizes exposure risk.[4][11] |
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on the quantity and form of the waste.
Protocol 1: Disposal of Small Quantities of Solid this compound (e.g., residual amounts on weighing paper, spatulas)
-
Collection: Carefully collect all residual solid material using a brush or spatula.
-
Containment: Place the collected solid and any contaminated disposable materials (e.g., weighing paper, gloves) into a designated, clearly labeled container for non-hazardous solid chemical waste.
-
Labeling: The container should be labeled "Non-Hazardous Chemical Waste" and include the name of the chemical (this compound).
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main waste accumulation area, away from incompatible materials.[6]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Protocol 2: Disposal of Unused or Expired this compound (Bulk Quantities)
-
Original Container: Whenever possible, leave the material in its original, sealed container.
-
Labeling: Ensure the original label is intact and legible. If not, create a new label with the full chemical name, CAS number (204138-23-8), and an indication that it is waste.[1][12]
-
Segregation: Do not mix with other chemical waste.[13]
-
Storage: Place the container in a designated SAA or main waste accumulation area.
-
Disposal: Contact your EHS department for disposal procedures. Bulk quantities of even non-hazardous chemicals require professional disposal.
Protocol 3: Disposal of Aqueous Solutions Containing this compound
-
Waste Characterization: Determine if the solution contains any other hazardous components. If so, the entire solution must be treated as hazardous waste according to the most hazardous component.
-
Collection: If the solution is non-hazardous, collect it in a dedicated, leak-proof container labeled "Non-Hazardous Aqueous Waste" and list the contents (e.g., "Water, this compound").
-
pH Neutralization: If the solution is acidic or basic from other experimental steps, neutralize it to a pH between 6 and 8 before collection, provided this does not cause a reaction.
-
Storage: Store the container in a designated area for liquid chemical waste.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not pour down the drain unless explicitly permitted by your institution's EHS department for specific, dilute, non-hazardous solutions.[11]
Visualizing the Disposal Workflow
To ensure clarity and consistency, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. usbioclean.com [usbioclean.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. needle.tube [needle.tube]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. acs.org [acs.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. scbt.com [scbt.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
